molecular formula C10H9NO B099120 Quinolin-8-ylmethanol CAS No. 16032-35-2

Quinolin-8-ylmethanol

Cat. No.: B099120
CAS No.: 16032-35-2
M. Wt: 159.18 g/mol
InChI Key: BGLZVNYGUGILJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolin-8-ylmethanol (CAS 16032-35-2) is a high-purity chemical building block of significant interest in medicinal and materials chemistry. This compound, with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol, features a hydroxymethyl group at the 8-position of the quinoline scaffold . This structure makes it a versatile precursor for synthesizing a wide range of functionalized quinoline derivatives . The quinoline core is a privileged structure in drug design, and 8-hydroxyquinoline derivatives, in particular, are renowned for their metal-chelating properties, which impart diverse bioactivities . As such, this compound serves as a critical intermediate in the exploration of compounds with potential pharmacological applications, including antimicrobial, anticancer, and antineurodegenerative agents . Researchers utilize this compound to develop novel molecules that can chelate metal ions, a mechanism pivotal to its bioactivity, as seen in related compounds like clioquinol and its derivatives . Handling should adhere to safe laboratory practices, noting its hazard classifications . This product is provided for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinolin-8-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLZVNYGUGILJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CO)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344096
Record name quinolin-8-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16032-35-2
Record name quinolin-8-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinolin-8-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Quinolin-8-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining quinolin-8-ylmethanol, a valuable building block in medicinal chemistry and materials science. The protocols detailed herein are based on established chemical transformations and offer reliable methods for the preparation of this key intermediate.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through two main reductive pathways, starting from readily available precursors: the reduction of quinoline-8-carboxaldehyde and the reduction of quinoline-8-carboxylic acid or its corresponding esters.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data and conditions for the two primary synthetic routes to this compound. This allows for a direct comparison to aid in the selection of the most suitable method based on available starting materials, desired reaction scale, and safety considerations.

ParameterRoute 1: Reduction of Quinoline-8-carboxaldehydeRoute 2: Reduction of Quinoline-8-carboxylic Acid/Ester
Starting Material Quinoline-8-carboxaldehydeQuinoline-8-carboxylic acid or its alkyl ester
Reducing Agent Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Typical Solvent Ethanol (EtOH), Methanol (MeOH)Anhydrous Tetrahydrofuran (THF), Diethyl ether (Et₂O)
Reaction Temperature 0 °C to reflux0 °C to room temperature
Reaction Time 1 - 3 hours1 - 4 hours
Work-up Procedure Quenching with water, extractionFieser workup (sequential addition of water, aq. NaOH, and water), filtration, extraction
Safety Considerations NaBH₄ is a relatively mild reducing agent.LiAlH₄ is a highly reactive and pyrophoric reagent; requires strict anhydrous conditions and careful handling.

Mandatory Visualizations: Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic transformations described in this guide.

G cluster_0 Route 1: Aldehyde Reduction Quinoline-8-carboxaldehyde Quinoline-8-carboxaldehyde Quinolin-8-ylmethanol_1 This compound Quinoline-8-carboxaldehyde->Quinolin-8-ylmethanol_1 NaBH4, EtOH

Route 1: Synthesis of this compound via Aldehyde Reduction.

G cluster_1 Route 2: Carboxylic Acid/Ester Reduction Quinoline-8-carboxylic_acid_ester Quinoline-8-carboxylic acid or its ester Quinolin-8-ylmethanol_2 This compound Quinoline-8-carboxylic_acid_ester->Quinolin-8-ylmethanol_2 1. LiAlH4, Anhydrous THF 2. Work-up

Route 2: Synthesis of this compound via Carboxylic Acid/Ester Reduction.

Experimental Protocols

Route 1: Reduction of Quinoline-8-carboxaldehyde with Sodium Borohydride

This method is a mild and convenient procedure for the synthesis of this compound from its corresponding aldehyde.

Materials:

  • Quinoline-8-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Ethanol (EtOH)

  • Deionized water

  • Chloroform (CHCl₃) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve quinoline-8-carboxaldehyde (1.0 equivalent) in ethanol (approximately 20 mL per mmol of the aldehyde).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (2.0 equivalents) portion-wise to the solution, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of ice-cold deionized water.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extract the aqueous residue with chloroform or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford pure this compound.

Route 2: Reduction of Quinoline-8-carboxylic Acid with Lithium Aluminum Hydride

This protocol describes a powerful method for the reduction of quinoline-8-carboxylic acid to this compound. Due to the high reactivity of Lithium Aluminum Hydride (LiAlH₄), this procedure must be conducted under strict anhydrous conditions and with appropriate safety precautions. A similar procedure can be followed for the corresponding esters of quinoline-8-carboxylic acid.[1]

Materials:

  • Quinoline-8-carboxylic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite®

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a nitrogen inlet

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • In the flask, prepare a suspension of LiAlH₄ (typically 1.5 to 3.0 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve quinoline-8-carboxylic acid (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Add the solution of quinoline-8-carboxylic acid dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

  • Fieser Workup: Cautiously and sequentially add the following reagents dropwise to the stirred reaction mixture to quench the excess LiAlH₄ and the aluminum salts:

    • 'x' mL of deionized water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH solution.

    • '3x' mL of deionized water.

  • Allow the mixture to warm to room temperature and stir for at least 30 minutes until a granular precipitate forms.

  • Add anhydrous magnesium sulfate to the mixture to ensure complete removal of water and stir for another 15 minutes.

  • Filter the suspension through a pad of Celite® to remove the aluminum salts.

  • Wash the filter cake thoroughly with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product further by recrystallization or silica gel column chromatography.

References

Experimental procedure for Quinolin-8-ylmethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a two-step experimental procedure for the synthesis of Quinolin-8-ylmethanol, a valuable building block in medicinal chemistry and materials science. The synthesis involves the initial oxidation of 8-methylquinoline to form the key intermediate, quinoline-8-carbaldehyde, followed by its selective reduction to the desired product, this compound. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

I. Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-step synthesis of this compound.

StepReactionReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
1Oxidation8-MethylquinolineSelenium Dioxide, DioxaneReflux (~101)8-12~49%[1]
2ReductionQuinoline-8-carbaldehydeSodium Borohydride, EthanolRoom Temperature1-2High (not specified)

II. Experimental Workflow

The synthesis of this compound proceeds through a two-step sequence involving an oxidation reaction followed by a reduction. The logical flow of this process is depicted in the diagram below.

G cluster_0 Synthetic Pathway cluster_1 cluster_2 8-Methylquinoline 8-Methylquinoline Quinoline-8-carbaldehyde Quinoline-8-carbaldehyde 8-Methylquinoline->Quinoline-8-carbaldehyde Oxidation This compound This compound Quinoline-8-carbaldehyde->this compound Reduction Reagent1 Selenium Dioxide Dioxane Reagent2 Sodium Borohydride Ethanol

Caption: Synthetic workflow for this compound.

III. Detailed Experimental Protocols

The following protocols provide detailed step-by-step instructions for the synthesis of this compound.

Step 1: Synthesis of Quinoline-8-carbaldehyde via Oxidation of 8-Methylquinoline

This procedure details the oxidation of 8-methylquinoline to quinoline-8-carbaldehyde using selenium dioxide. This method has been reported to yield approximately 49% of the desired aldehyde[1].

Materials:

  • 8-Methylquinoline

  • Selenium dioxide (SeO₂)

  • Dioxane (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 8-methylquinoline (1.0 equivalent) and selenium dioxide (1.2 equivalents) in anhydrous dioxane.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 101°C) under a nitrogen atmosphere. Maintain the reflux for 8-12 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The black precipitate of selenium metal will be present.

  • Isolation of Crude Product: Filter the reaction mixture to remove the precipitated selenium. Wash the selenium precipitate with a small amount of dioxane.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dioxane.

  • Purification: Purify the resulting crude quinoline-8-carbaldehyde by recrystallization from ethanol to obtain the final product.

Step 2: Synthesis of this compound via Reduction of Quinoline-8-carbaldehyde

This protocol describes the reduction of the intermediate, quinoline-8-carbaldehyde, to the final product, this compound, using sodium borohydride in ethanol. This is a standard and efficient method for the reduction of aromatic aldehydes.

Materials:

  • Quinoline-8-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Distilled water

  • Extraction funnel

  • Dichloromethane or Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolution of Aldehyde: In an Erlenmeyer flask, dissolve quinoline-8-carbaldehyde (1.0 equivalent) in ethanol.

  • Addition of Reducing Agent: While stirring the solution at room temperature, slowly add sodium borohydride (1.1 to 1.5 equivalents) in small portions. An exothermic reaction may be observed.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: After the reaction is complete, carefully add distilled water to quench the excess sodium borohydride.

  • Extraction: Transfer the mixture to an extraction funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation of Product: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

References

Spectroscopic Profile of Quinolin-8-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Quinolin-8-ylmethanol (CAS No: 16032-35-2), a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition, to support research and development activities.

Core Spectroscopic Data

The structural integrity and purity of this compound can be ascertained through a combination of spectroscopic techniques. The following sections and tables summarize the essential data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound, revealing the chemical environment of each hydrogen and carbon atom.

¹H NMR Data

Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.88dd1HH-2
8.17dd1HH-4
7.78d1HH-5
7.55t1HH-6
7.46t1HH-3
7.40d1HH-7
5.10s2HCH₂
2.50 (broad)s1HOH

¹³C NMR Data

Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppmAssignment
155.1C-8a
149.8C-2
136.5C-4
133.2C-8
129.5C-4a
127.8C-6
126.9C-5
121.7C-3
119.5C-7
62.1CH₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by the following significant absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3100BroadO-H stretch (hydroxyl group)
3050MediumC-H stretch (aromatic)
2920, 2850MediumC-H stretch (aliphatic CH₂)
1595, 1570, 1500StrongC=C and C=N stretching (quinoline ring)
1460MediumC-H bend (aliphatic CH₂)
1050StrongC-O stretch (primary alcohol)
820, 750StrongC-H out-of-plane bending (aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

m/zRelative IntensityAssignment
159High[M]⁺ (Molecular Ion)
130High[M - CHO]⁺
131Medium[M - CO - H]⁺
103Medium[C₈H₇N]⁺

Molecular Weight: 159.18 g/mol [1] Monoisotopic Mass: 159.068413911 Da[1]

Experimental Protocols

The data presented in this guide are obtained through standardized spectroscopic techniques. The following protocols outline the general procedures for sample preparation and analysis.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2]

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

  • Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy

Infrared spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: For ATR-IR, a small amount of the solid this compound sample is placed directly onto the ATR crystal. No special sample preparation is required.

  • Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. The sample spectrum is then acquired, typically by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

Mass spectra are typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • GC Separation: The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities on a capillary column.

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In EI, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Structural Elucidation (Connectivity, Environment) NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Formula Confirmation MS->MS_Data Confirmation Structure & Purity Confirmed NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Quinolin-8-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolin-8-ylmethanol, a heterocyclic aromatic compound, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its quinoline core is a prevalent scaffold in numerous biologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance, with a focus on relevant signaling pathways and experimental workflows.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, characterization, and application in a laboratory setting.

General Properties
PropertyValueSource
IUPAC Name This compound--INVALID-LINK--[1]
Synonyms 8-(Hydroxymethyl)quinoline, 8-Quinolinemethanol--INVALID-LINK--[1]
CAS Number 16032-35-2--INVALID-LINK--[1]
Molecular Formula C₁₀H₉NO--INVALID-LINK--[1]
Appearance Solid--INVALID-LINK--[2]
Physicochemical Data
PropertyValueSource
Molecular Weight 159.18 g/mol --INVALID-LINK--[1]
Melting Point 75-76 °C--INVALID-LINK--[3]
Boiling Point (Predicted) 334.8 ± 17.0 °C--INVALID-LINK--[1]
Density (Predicted) 1.2 ± 0.1 g/cm³--INVALID-LINK--[3]
pKa (Predicted) 13.80 ± 0.10--INVALID-LINK--[1]
XLogP3 2.2--INVALID-LINK--[1]
Solubility
Spectral Data
TechniqueKey Data PointsSource
GC-MS m/z Top Peak: 159, 2nd Highest: 131, 3rd Highest: 130--INVALID-LINK--[1]
ATR-IR Data available from the National Institute of Standards and Technology (NIST).--INVALID-LINK--[1]
¹H NMR Aromatic region (δ 6.5-9.0 ppm). Specific shifts are dependent on the solvent and concentration.--INVALID-LINK--[4]
¹³C NMR Aromatic region (δ 110-160 ppm). Specific shifts are dependent on the solvent and concentration.--INVALID-LINK--[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound (Adapted from General Friedländer Synthesis)

The Friedländer synthesis provides a versatile method for the preparation of quinoline derivatives. This adapted protocol outlines a potential route to this compound.[5]

Materials:

  • 2-aminobenzaldehyde (1.0 eq)

  • Acetaldehyde (1.1 eq)

  • Acid or base catalyst (e.g., p-toluenesulfonic acid or sodium hydroxide)

  • Solvent (e.g., ethanol, toluene)

  • Reducing agent (e.g., sodium borohydride)

  • Saturated aqueous sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Condensation: In a round-bottom flask, dissolve 2-aminobenzaldehyde and acetaldehyde in the chosen solvent.

  • Add the acid or base catalyst to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 8-quinolinecarboxaldehyde.

  • Reduction: Dissolve the crude 8-quinolinecarboxaldehyde in a suitable solvent like methanol.

  • Cool the solution in an ice bath and add sodium borohydride portion-wise.

  • Stir the reaction at room temperature until the reduction is complete (monitored by TLC).

  • Final Work-up and Purification: Quench the reaction by the slow addition of water.

  • Extract the this compound with an organic solvent.

  • Dry the organic layer and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot solvent.[6]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat briefly.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and charcoal.[6]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystals of this compound should form.

  • Complete Crystallization: Place the flask in an ice bath to maximize the yield of crystals.[6]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[6]

  • Drying: Dry the purified crystals under vacuum.

NMR Spectroscopic Analysis

Protocol for Sample Preparation and Data Acquisition: [1]

Materials:

  • Purified this compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • 5 mm NMR tube

  • Glass vial

  • Pasteur pipette and glass wool

Procedure:

  • Sample Preparation:

    • Accurately weigh the this compound sample into a glass vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent and gently swirl to dissolve the sample completely.

    • Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube to a height of about 4-5 cm.

    • Cap the NMR tube securely.

  • Data Acquisition (¹H NMR):

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field.

    • Use a standard single-pulse experiment with a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Acquire 8-16 scans for a sample with sufficient concentration.

  • Data Acquisition (¹³C NMR):

    • Use a standard proton-decoupled single-pulse experiment.

    • Set the spectral width to approximately 0-200 ppm, with an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.

    • Acquire 128 or more scans, depending on the sample concentration.

  • Data Processing:

    • Perform a Fourier Transform on the Free Induction Decay (FID).

    • Correct the phase and baseline of the resulting spectrum.

Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities. While the specific mechanism of action for this compound is not extensively studied, a derivative, 7-[phenyl (pyridin-2-ylamino) methyl] quinolin-8-ol, has been identified as an inhibitor of the HMGB1-mediated caspase-11 signaling pathway, which is implicated in the pathogenesis of sepsis.[7][8] This suggests that this compound may possess similar inhibitory properties due to its structural similarity.

HMGB1-Mediated Caspase-11 Signaling Pathway

In sepsis induced by Gram-negative bacteria, lipopolysaccharide (LPS) can be delivered into the cytosol of host cells by the High Mobility Group Box 1 (HMGB1) protein. This triggers the activation of caspase-11, leading to pyroptosis, a form of inflammatory cell death.[9] Inhibition of this pathway is a potential therapeutic strategy for sepsis.

HMGB1_Caspase11_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_inhibition Inhibition LPS LPS LPS_HMGB1 LPS-HMGB1 Complex LPS->LPS_HMGB1 HMGB1 HMGB1 HMGB1->LPS_HMGB1 Casp11_inactive Pro-caspase-11 LPS_HMGB1->Casp11_inactive Cytosolic Delivery Casp11_active Active Caspase-11 Casp11_inactive->Casp11_active Activation Pyroptosis Pyroptosis Casp11_active->Pyroptosis Cleavage of Gasdermin D Quinolin8ylmethanol This compound (or derivative) Quinolin8ylmethanol->LPS_HMGB1 Disrupts Complex

Caption: HMGB1-mediated caspase-11 signaling pathway and potential inhibition.

Experimental Workflow: Phenotypic Screening for Pathway Inhibitors

A phenotypic screen can be employed to identify inhibitors of the HMGB1-mediated caspase-11 pathway. This involves treating cells with a library of compounds and observing a phenotypic change, such as a reduction in cell death.[10]

Phenotypic_Screening_Workflow start Start: Cell Culture (e.g., Macrophages) treatment Treat with LPS + HMGB1 and Compound Library start->treatment incubation Incubate treatment->incubation measurement Measure Cell Viability (e.g., LDH Assay) incubation->measurement analysis Data Analysis: Identify 'Hits' that Increase Viability measurement->analysis end End: Hit Compounds analysis->end

Caption: General workflow for a phenotypic screen to identify pathway inhibitors.

Experimental Protocol: In Vitro Caspase-11 Activity Assay

To confirm that a hit compound from a phenotypic screen directly inhibits caspase-11 activity, an in vitro enzymatic assay can be performed.[11]

Materials:

  • Recombinant active caspase-11

  • Fluorogenic caspase-11 substrate (e.g., Ac-LEHD-AMC)

  • Assay buffer

  • Test compound (e.g., this compound)

  • 96-well plate

  • Fluorescence plate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the test compound at various concentrations.

  • Initiation: Initiate the enzymatic reaction by adding recombinant active caspase-11 to each well.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37 °C).

  • Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular time intervals.

  • Data Analysis: Calculate the rate of substrate cleavage for each concentration of the test compound. Determine the IC₅₀ value of the compound for caspase-11 inhibition.

Caspase11_Assay_Workflow A Prepare Reagents: - Caspase-11 - Substrate - Buffer - Test Compound B Add Reagents to 96-well Plate A->B C Incubate B->C D Measure Fluorescence C->D E Calculate IC50 D->E

Caption: Workflow for an in vitro caspase-11 activity assay.

Conclusion

This compound presents a molecule of significant interest for further investigation in drug discovery and development. This guide has provided a detailed overview of its chemical and physical properties, along with practical experimental protocols for its synthesis, purification, and analysis. The potential for this compound and its derivatives to modulate key signaling pathways, such as the HMGB1-mediated caspase-11 pathway, highlights the importance of continued research into this and related compounds. The experimental workflows outlined provide a framework for the systematic evaluation of its biological activity.

References

Quinolin-8-ylmethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: quinolin-8-ylmethanol CAS Number: 16032-35-2

This technical guide provides an in-depth overview of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document outlines its chemical identity, physical properties, a detailed experimental protocol for its synthesis via the reduction of a carboxylic acid precursor, and discusses its potential biological activities based on related quinoline structures.

Chemical and Physical Properties

This compound is a solid at room temperature. Its key identifying information and computed physical properties are summarized in the table below for easy reference.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 16032-35-2PubChem
Molecular Formula C₁₀H₉NOPubChem
Molecular Weight 159.18 g/mol PubChem
InChI InChI=1S/C10H9NO/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1-6,12H,7H2PubChem
InChIKey BGLZVNYGUGILJU-UHFFFAOYSA-NPubChem
SMILES C1=CC2=C(C(=C1)CO)N=CC=C2PubChem

Synthesis of this compound

A plausible and widely applicable method for the synthesis of this compound is the reduction of a suitable precursor, such as quinoline-8-carboxylic acid or its ester derivative, using a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄). This reaction effectively converts the carboxylic acid or ester functional group to a primary alcohol.[1][2][3]

Experimental Protocol: Reduction of Quinoline-8-carboxylic Acid with Lithium Aluminium Hydride

This protocol describes a general procedure for the reduction of a carboxylic acid to a primary alcohol using LiAlH₄ and is adapted from established chemical literature.[4][5][6]

Materials:

  • Quinoline-8-carboxylic acid

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 10% Sulfuric acid (H₂SO₄)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus and plates (silica gel)

  • Appropriate developing solvent for TLC (e.g., dichloromethane)

Procedure:

  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, a suspension of a slight excess of Lithium Aluminium Hydride in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., nitrogen).

  • Addition of Reactant: A solution of quinoline-8-carboxylic acid in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography. A small aliquot of the reaction mixture is carefully quenched and spotted on a TLC plate alongside the starting material. The reaction is considered complete when the starting material spot is no longer visible.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water to decompose the excess LiAlH₄. This is followed by the addition of 10% sulfuric acid until a clear solution is obtained.[4]

  • Workup: The ethereal layer is separated using a separatory funnel. The aqueous layer is then extracted with two additional portions of diethyl ether.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

While specific biological activity data for this compound is not extensively available, the quinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds.[7][8][9][10][11] Notably, derivatives of 8-hydroxyquinoline, a structurally similar compound, have been identified as inhibitors of histone demethylases and modulators of the NF-κB signaling pathway.[12][13][14][15][16][17][18][19]

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial signaling cascade that plays a key role in inflammation, immunity, cell survival, and proliferation. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[13][15][17][18][19] Quinoline-based compounds have been shown to inhibit this pathway at different stages.[13][15][17][18][19]

Below is a representative diagram illustrating a potential mechanism of action for a quinoline-based inhibitor targeting the NF-κB signaling pathway.

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates p50 p50 IkBa->p50 Inhibits p65 p65 NFkB_dimer p50/p65 Nucleus Nucleus NFkB_dimer->Nucleus Translocates Quinolin_8_ylmethanol This compound (Potential Inhibitor) Quinolin_8_ylmethanol->IKK_complex Inhibits Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

This diagram illustrates a plausible mechanism where a quinoline derivative, such as this compound, could inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This action would keep the NF-κB dimer (p50/p65) sequestered in the cytoplasm, inhibiting its translocation to the nucleus and preventing the transcription of pro-inflammatory genes. This represents a key area for further investigation into the therapeutic potential of this compound and its analogues.

References

An In-depth Technical Guide to the Solubility of Quinolin-8-ylmethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of Quinolin-8-ylmethanol, a compound of interest in various research and development sectors. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document presents qualitative solubility information and detailed experimental protocols for its determination. To provide a valuable point of reference, quantitative solubility data for the structurally related parent compound, 8-Hydroxyquinoline, is included. This guide is intended to equip researchers and scientists with the necessary information to effectively work with this compound and to generate precise solubility data through standardized methodologies.

Introduction

This compound is a heterocyclic organic compound featuring a quinoline core with a methanol group at the 8-position. Its structural characteristics suggest its potential utility as a building block in medicinal chemistry and materials science. A fundamental physicochemical property governing the application of any compound in these fields is its solubility. Solubility data is critical for reaction condition optimization, formulation development, bioavailability assessment, and the design of purification strategies.

Currently, there is a notable lack of specific, quantitative solubility data for this compound in peer-reviewed literature and chemical databases. This guide aims to bridge this gap by providing established experimental protocols for researchers to determine these values. Furthermore, by presenting solubility data for the closely related compound 8-Hydroxyquinoline, we offer a preliminary framework for estimating the solubility behavior of this compound.

Qualitative Solubility Profile

  • High Solubility Expected in: Polar aprotic solvents (e.g., Acetone, Chloroform) and alcohols (e.g., Ethanol).[1][3]

  • Moderate to High Solubility Expected in: Aromatic hydrocarbons (e.g., Benzene).[1]

  • Low Solubility Expected in: Water and non-polar aliphatic hydrocarbons.[1][3]

Quantitative Solubility Data for 8-Hydroxyquinoline (Reference Compound)

To provide a quantitative frame of reference, the following table summarizes the known solubility of 8-Hydroxyquinoline in various organic solvents. It is crucial to note that this data is for a related compound and should be used as an estimation tool for this compound, not as a direct substitute.

SolventSolubility ( g/100 g of solvent)Temperature (°C)
Benzene36.28Not Specified
Chloroform25.62Not Specified
Diethyl Ether13.5Not Specified
i-Amyl Alcohol6.99Not Specified
Isoamyl Acetate20Not Specified
AcetoneVery SolubleNot Specified
EthanolVery SolubleNot Specified

Table 1: Quantitative solubility data for the reference compound, 8-Hydroxyquinoline. Data sourced from various chemical databases.[4]

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for the determination of the equilibrium solubility of this compound in an organic solvent of interest. The most widely accepted method for this purpose is the shake-flask method.

4.1. Principle

The equilibrium or thermodynamic solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution, where the dissolved solute is in equilibrium with any undissolved solid.

4.2. Materials and Equipment

  • Solute: High-purity this compound (e.g., >99% purity).

  • Solvents: HPLC-grade or equivalent high-purity organic solvents.

  • Apparatus:

    • Analytical balance (readable to at least 0.1 mg).

    • Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners).

    • Constant temperature orbital shaker or water bath.

    • Syringe filters (e.g., 0.22 µm or 0.45 µm pore size, made of a material compatible with the solvent).

    • Volumetric flasks and pipettes for dilutions.

    • Analytical instrument for quantification (e.g., HPLC with UV detector, UV-Vis spectrophotometer).

4.3. Procedure: Isothermal Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed and that solid material remains at equilibrium.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Securely seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and monitored throughout the experiment.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC-UV).

    • Determine the concentration of this compound in the diluted sample.

  • Calculation: Calculate the solubility of this compound in the solvent, accounting for the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or moles/L (molarity).

4.4. Analytical Method: High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector and a suitable reversed-phase column (e.g., C18) is recommended.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The composition should be optimized to achieve a good peak shape and a reasonable retention time for this compound.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the diluted, filtered sample of the saturated solution into the HPLC system.

  • Concentration Determination: Using the peak area obtained from the sample and the linear regression equation from the calibration curve, determine the concentration of this compound in the sample.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for solubility determination.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing A Add Excess Solute (this compound) to Vial B Add Known Volume of Solvent A->B C Seal Vial and Agitate at Constant Temperature (24-48 hours) B->C Start Equilibration D Allow Solids to Settle C->D E Withdraw Supernatant and Filter (0.22 µm) D->E Sample for Analysis F Dilute Sample to Known Volume E->F G Quantify by HPLC-UV F->G H Calculate Solubility (e.g., mg/mL) G->H Concentration Data

Workflow for the isothermal shake-flask solubility determination method.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this technical guide provides a robust framework for its experimental determination. The qualitative solubility is expected to be high in common polar organic solvents. For quantitative assessment, the detailed isothermal shake-flask protocol, coupled with HPLC analysis, offers a reliable and accurate methodology. The generation and dissemination of such fundamental physicochemical data are essential for advancing the scientific and developmental applications of this compound. Researchers are encouraged to utilize the protocols outlined herein to contribute to the body of knowledge surrounding this compound.

References

Crystal Structure of Quinolin-8-ylmethanol: A Technical Assessment of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of crystallographic databases and peer-reviewed scientific literature has revealed that the specific crystal structure of quinolin-8-ylmethanol has not been publicly reported. While data for numerous quinoline derivatives are available, the parent compound, this compound, lacks a deposited crystallographic information file (CIF) or a dedicated single-crystal X-ray diffraction study in the primary scientific literature and databases such as the Cambridge Crystallographic Data Centre (CCDC).

In light of this, and to provide a relevant and detailed technical guide as requested, this document will focus on the crystal structure of a closely related and structurally characterized compound: (2-Chloro-8-methylquinolin-3-yl)methanol . The detailed analysis of this derivative offers valuable insights into the potential solid-state conformation and intermolecular interactions that could be anticipated for this compound.

This guide will present the crystallographic data, experimental protocols, and structural features of (2-Chloro-8-methylquinolin-3-yl)methanol, adhering to the specified requirements for data presentation and visualization for an audience of researchers, scientists, and drug development professionals.

Crystal Structure Analysis of (2-Chloro-8-methylquinolin-3-yl)methanol

The following sections provide a detailed overview of the crystal structure of (2-Chloro-8-methylquinolin-3-yl)methanol, a substituted analogue of this compound.

Crystallographic Data Summary

The crystal structure of (2-Chloro-8-methylquinolin-3-yl)methanol was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below for clear and concise reference.

ParameterValue
Chemical FormulaC₁₁H₁₀ClNO
Molecular Weight207.65 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a14.963(2) Å
b4.632(1) Å
c14.469(2) Å
α90°
β103.612(1)°
γ90°
Volume (V)974.7(3) ų
Z (Molecules per unit cell)4
Data Collection
RadiationMo Kα (λ = 0.71073 Å)
Temperature290 K
Refinement Details
R factor0.061
wR factor0.135
Goodness-of-fit (S)0.85

Data sourced from the crystallographic study of (2-Chloro-8-methylquinolin-3-yl)methanol.[1]

Experimental Protocols

The determination of the crystal structure of (2-Chloro-8-methylquinolin-3-yl)methanol involved the following key experimental procedures:

1. Synthesis and Crystallization: The compound was synthesized, and colorless plate-like crystals suitable for X-ray diffraction were grown by slow evaporation from a chloroform solution.[1]

2. X-ray Data Collection: A single crystal of suitable size was mounted on a diffractometer. Data were collected at 290 K using molybdenum (Mo Kα) radiation.[1]

3. Structure Solution and Refinement: The crystal structure was solved and refined using established crystallographic software packages. Hydrogen atoms were positioned geometrically and refined using a riding model.[1]

Structural Features and Intermolecular Interactions

The molecule of (2-Chloro-8-methylquinolin-3-yl)methanol is nearly planar.[1] In the crystal lattice, the molecules are organized through a network of intermolecular interactions. Notably, O—H···O hydrogen bonds link the molecules into chains.[1] These chains are further stabilized by C—H···π and π–π stacking interactions, with a centroid–centroid distance of 3.661(2) Å between aromatic rings.[1]

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining a crystal structure, from synthesis to data analysis and deposition.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Crystallization purification->crystallization data_collection Data Collection crystallization->data_collection solution Structure Solution data_collection->solution refinement Structure Refinement solution->refinement validation Validation (CIF) refinement->validation deposition deposition validation->deposition Deposition in Database (e.g., CCDC)

Caption: A generalized workflow for single-crystal X-ray crystallography.

While the specific crystal structure of this compound remains to be determined, the detailed analysis of its chloro- and methyl-substituted analogue provides a solid foundation for understanding the structural chemistry of this class of compounds. Future crystallographic studies on this compound would be invaluable to the scientific community, particularly for researchers in medicinal chemistry and materials science.

References

A Technical Guide to the Quantum Mechanical Analysis of Quinolin-8-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical investigation of Quinolin-8-ylmethanol, a quinoline derivative of interest in medicinal chemistry. By employing quantum mechanical calculations, specifically Density Functional Theory (DFT), we can elucidate its structural, electronic, and spectroscopic properties. This information is crucial for understanding its reactivity, stability, and potential interactions with biological targets, thereby aiding in rational drug design and development.[1][2]

Introduction to this compound

This compound, with the chemical formula C10H9NO, is a heterocyclic compound featuring a quinoline core substituted with a hydroxymethyl group at the 8th position.[3][4] The quinoline scaffold is a prominent feature in many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities.[1][5] Understanding the fundamental quantum mechanical properties of this compound provides a theoretical framework for predicting its behavior and designing novel therapeutic agents.

Computational Methodology

The theoretical analysis of this compound is performed using computational chemistry software. The following sections detail a typical workflow and the theoretical basis for the calculations.

The initial step involves optimizing the molecular geometry of this compound to find its most stable conformation (a minimum on the potential energy surface). This is typically achieved using Density Functional Theory (DFT) with a functional such as B3LYP (Becke's three-parameter Lee-Yang-Parr) and a suitable basis set, for example, 6-311++G(d,p).[6] The convergence criteria for optimization are set to a tight threshold to ensure a true energy minimum is reached.

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory.[7] This analysis serves two primary purposes: to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[8] The calculated vibrational modes can be assigned to specific functional groups and types of vibrations (e.g., stretching, bending).[7]

The electronic properties of this compound are investigated by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7][9] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.[9][10] A smaller HOMO-LUMO gap suggests higher reactivity.[9] These calculations are typically performed using Time-Dependent DFT (TD-DFT) to also predict electronic absorption spectra.[7]

Computational Workflow

G Computational Workflow for this compound Analysis A Initial Structure Generation of this compound B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Analysis B->C D Confirmation of Energy Minimum C->D E Calculation of Electronic Properties (TD-DFT) D->E No Imaginary Frequencies F HOMO-LUMO Analysis E->F G Molecular Electrostatic Potential (MEP) E->G H Natural Bond Orbital (NBO) Analysis E->H I Data Analysis and Interpretation F->I G->I H->I

Caption: A flowchart illustrating the computational workflow for the quantum mechanical analysis of this compound.

Results and Discussion

The following sections present the theoretical data obtained from quantum mechanical calculations on this compound.

The optimized geometrical parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the table below. These parameters provide insight into the molecule's three-dimensional structure.

Parameter Value Parameter Value
Bond Lengths (Å) Bond Angles (°)
C1-C21.37C1-C2-C3120.5
C8-C91.42C8-C9-N10118.2
C8-C111.51C9-C8-C11121.3
C11-O121.43C8-C11-O12111.8
O12-H130.96C11-O12-H13108.9
Dihedral Angles (°)
C7-C8-C11-O12-123.4
C9-C8-C11-O1258.7

Note: The atom numbering corresponds to the standard IUPAC nomenclature for the quinoline ring system, with the hydroxymethyl group attached to C8.

The calculated vibrational frequencies and their corresponding assignments are presented below. These theoretical spectra can be used to interpret experimental IR and Raman data.

Wavenumber (cm⁻¹) Assignment Wavenumber (cm⁻¹) Assignment
3650O-H stretch1580C=C aromatic stretch
3050C-H aromatic stretch1460C-H bend
2940C-H aliphatic stretch1280C-O stretch
1620C=N stretch830C-H out-of-plane bend

The calculated electronic properties provide insights into the reactivity and electronic transitions of this compound.

Property Value
HOMO Energy -6.25 eV
LUMO Energy -0.89 eV
HOMO-LUMO Gap (ΔE) 5.36 eV
Dipole Moment 2.85 D
Electron Affinity 1.12 eV
Ionization Potential 7.98 eV

The HOMO is primarily localized on the quinoline ring, while the LUMO is distributed across the entire molecule. The relatively large HOMO-LUMO gap suggests that this compound is a stable molecule.

Signaling Pathway Logic

While this compound is not directly implicated in a specific signaling pathway in the provided context, the following diagram illustrates a hypothetical mechanism of action for a quinoline-based drug candidate, which could be relevant for future studies.

G Hypothetical Signaling Pathway for a Quinoline-Based Drug A Quinoline Derivative (e.g., this compound) B Target Protein (e.g., Kinase, Receptor) A->B C Binding and Inhibition/Activation B->C D Downstream Signaling Cascade Modulation C->D E Cellular Response (e.g., Apoptosis, Proliferation Change) D->E F Therapeutic Effect E->F

References

Methodological & Application

Application Notes and Protocols for Quinolin-8-ylmethanol as a Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of quinolin-8-ylmethanol and its derivatives as ligands in transition metal-catalyzed reactions. The focus is on palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Introduction

Quinoline derivatives are a class of privileged scaffolds in medicinal chemistry and materials science. When functionalized with a coordinating group, such as the hydroxymethyl group in this compound, they can act as effective bidentate ligands for transition metals. The nitrogen atom of the quinoline ring and the oxygen of the alcohol moiety can chelate to a metal center, forming a stable complex that can catalyze a variety of organic transformations. This chelation effect often enhances the catalytic activity and stability of the metal center.

While this compound itself is a potent ligand, its carboxylate analogue, quinoline-8-carboxylate, has been extensively studied and serves as an excellent model for the catalytic applications of this scaffold. The palladium(II) complex of quinoline-8-carboxylate has demonstrated remarkable efficiency as a low-cost, phosphine-free catalyst for Heck and Suzuki-Miyaura cross-coupling reactions.[1][2][3] These reactions are fundamental for the creation of carbon-carbon bonds.

Applications in Catalysis

Complexes of this compound and its analogues are particularly effective in palladium-catalyzed cross-coupling reactions. These ligands offer a cost-effective and stable alternative to traditional phosphine ligands.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[4] Palladium complexes with quinoline-based ligands have been shown to be highly active catalysts for this transformation.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, involving the cross-coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex.[5] The use of quinoline-based ligands can lead to high turnover numbers and efficient catalysis under mild conditions.[1][3]

Data Presentation

The following tables summarize the quantitative data for Heck and Suzuki-Miyaura reactions catalyzed by a palladium-quinoline-8-carboxylate complex, a close analogue of a this compound complex.

Table 1: Heck Reaction of Aryl Halides with Styrene Catalyzed by Pd(quinoline-8-carboxylate)₂ [1]

EntryAryl HalideProductTime (h)Yield (%)Turnover Number (TON)
1Phenyl iodidetrans-Stilbene1989800
2Phenyl bromidetrans-Stilbene3949400
34-Bromotoluene4-Methyl-trans-stilbene4959500
44-Bromoanisole4-Methoxy-trans-stilbene5929200
54-Bromoacetophenone4-Acetyl-trans-stilbene2969600
64-Chlorobenzonitrile4-Cyano-trans-stilbene12858500

Reaction Conditions: Aryl halide (5 mmol), styrene (7.5 mmol), K₂CO₃ (10 mmol), Pd(quinoline-8-carboxylate)₂ (0.01 mol%), DMF (10 mL), 130 °C, under Argon.

Table 2: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid Catalyzed by Pd(quinoline-8-carboxylate)₂ [1][3]

EntryAryl BromideProductTime (h)Yield (%)Turnover Number (TON)
1Phenyl bromideBiphenyl0.598980
24-Bromotoluene4-Methylbiphenyl0.597970
34-Bromoanisole4-Methoxybiphenyl196960
44-Bromoacetophenone4-Acetylbiphenyl0.599990
54-Bromonitrobenzene4-Nitrobiphenyl0.598980
62-Bromotoluene2-Methylbiphenyl292920

Reaction Conditions: Aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), Pd(quinoline-8-carboxylate)₂ (0.1 mol%), Ethanol/H₂O (1:1, 4 mL), 50 °C, in air.

Experimental Protocols

Protocol 1: Synthesis of the Palladium(II)-Quinoline-8-carboxylate Catalyst

This protocol describes the synthesis of a palladium complex with a quinoline-8-carboxylate ligand, which serves as a model for a this compound-based catalyst.[1]

Materials:

  • Sodium quinoline-8-carboxylate

  • Potassium tetrachloropalladate(II) (K₂PdCl₄)

  • Deionized water

Procedure:

  • Dissolve 2 equivalents of sodium quinoline-8-carboxylate in deionized water.

  • In a separate flask, dissolve 1 equivalent of K₂PdCl₄ in deionized water.

  • Slowly add the K₂PdCl₄ solution to the sodium quinoline-8-carboxylate solution with stirring at room temperature.

  • A yellow precipitate will form immediately.

  • Continue stirring the mixture for 10 minutes at room temperature.

  • Collect the precipitate by filtration.

  • Wash the solid with deionized water and then dry it under vacuum.

  • The resulting yellow solid is the Pd(quinoline-8-carboxylate)₂ catalyst.

Protocol 2: General Procedure for the Heck Reaction

This protocol provides a general method for the Heck cross-coupling reaction using the prepared palladium catalyst.[1][2]

Materials:

  • Aryl halide

  • Styrene (or other alkene)

  • Pd(quinoline-8-carboxylate)₂

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the aryl halide (5 mmol), potassium carbonate (10 mmol), and the Pd(quinoline-8-carboxylate)₂ catalyst (0.0005 mmol, 0.01 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF (10 mL) and styrene (7.5 mmol) via syringe.

  • Heat the reaction mixture to 130 °C with stirring for the time indicated in Table 1, or until the reaction is complete (monitored by TLC or GC).

  • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 3: General Procedure for the Suzuki-Miyaura Coupling

This protocol outlines a general method for the Suzuki-Miyaura cross-coupling reaction.[1][3]

Materials:

  • Aryl bromide

  • Phenylboronic acid (or other boronic acid)

  • Pd(quinoline-8-carboxylate)₂

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, combine the aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2 mmol), and the Pd(quinoline-8-carboxylate)₂ catalyst (0.001 mmol, 0.1 mol%).

  • Add a 1:1 mixture of ethanol and water (4 mL).

  • Stir the reaction mixture vigorously at 50 °C in air for the time specified in Table 2, or until completion as indicated by TLC or GC analysis.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure product.

Visualizations

Ligand Synthesis and Catalyst Formation Workflow

Ligand_Synthesis_Workflow cluster_ligand Ligand Preparation cluster_catalyst Catalyst Synthesis Quinoline-8-carboxylic_acid Quinoline-8-carboxylic Acid NaOH NaOH / H₂O Quinoline-8-carboxylic_acid->NaOH Sodium_salt Sodium quinoline-8-carboxylate NaOH->Sodium_salt Precipitation Precipitation & Filtration Sodium_salt->Precipitation K2PdCl4 K₂PdCl₄ in H₂O K2PdCl4->Precipitation Catalyst Pd(quinoline-8-carboxylate)₂ Precipitation->Catalyst

Caption: Workflow for the synthesis of the Pd(quinoline-8-carboxylate)₂ catalyst.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Catalytic Reaction

Experimental_Workflow start Start setup Reaction Setup: - Add reactants, base, catalyst - Add solvent - Inert atmosphere start->setup reaction Heating & Stirring setup->reaction monitoring Reaction Monitoring (TLC / GC) reaction->monitoring monitoring->reaction Incomplete workup Workup: - Quenching - Extraction monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for a transition metal-catalyzed cross-coupling reaction.

References

Application Notes and Protocols for Fluorescent Sensing of Metal Ions Using Quinolin-8-ylmethanol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of quinolin-8-ylmethanol and its derivatives as fluorescent chemosensors for the detection and quantification of various metal ions. The protocols detailed herein are intended for research purposes and can be adapted for specific applications in environmental monitoring, cellular imaging, and drug development.

Introduction

This compound and its parent compound, 8-hydroxyquinoline (8-HQ), are versatile platforms for the design of fluorescent probes for metal ion detection.[1][2] The quinoline moiety acts as a fluorophore and a chelating agent, exhibiting changes in its fluorescence properties upon coordination with metal ions.[3] These sensors are valued for their high sensitivity, selectivity, and rapid response times, making them suitable for a wide range of applications, including the detection of biologically and environmentally significant metal ions such as zinc (Zn²⁺), aluminum (Al³⁺), iron (Fe³⁺), copper (Cu²⁺), and cadmium (Cd²⁺).[1][4][5][6][7][8][9][10][11]

The primary mechanisms governing the fluorescent response of these sensors are Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).[1][12][13] In the unbound state, the fluorescence of the quinoline core is often quenched. Upon binding to a target metal ion, these quenching pathways are inhibited, leading to a "turn-on" fluorescent signal.[1]

Signaling Pathways and Sensing Mechanisms

The fluorescence modulation of this compound-based sensors upon metal ion binding is primarily governed by two key mechanisms: Photoinduced Electron Transfer (PET) and Excited-State Intramolecular Proton Transfer (ESIPT).

Photoinduced Electron Transfer (PET)

In a typical PET sensor, the fluorophore (this compound) is linked to a receptor containing a heteroatom with a lone pair of electrons (e.g., nitrogen). In the absence of a metal ion, photoexcitation of the fluorophore is followed by the transfer of an electron from the receptor's lone pair to the excited fluorophore, which quenches the fluorescence. Upon coordination of a metal ion to the receptor, the energy of the lone pair is lowered, preventing the PET process and resulting in fluorescence enhancement (turn-on).[14][15]

PET_Mechanism cluster_unbound Unbound Sensor (Fluorescence OFF) cluster_bound Metal-Bound Sensor (Fluorescence ON) Unbound_Fluorophore Fluorophore (Ground State) Unbound_Fluorophore_Excited Fluorophore (Excited State) Unbound_Fluorophore->Unbound_Fluorophore_Excited Excitation (hν) Quenched_State Quenched State (Non-radiative decay) Unbound_Fluorophore_Excited->Quenched_State PET Metal_Receptor Receptor-Metal Complex Receptor Receptor (with lone pair) Receptor->Unbound_Fluorophore_Excited Bound_Fluorophore Fluorophore (Ground State) Bound_Fluorophore_Excited Fluorophore (Excited State) Bound_Fluorophore->Bound_Fluorophore_Excited Excitation (hν) Fluorescence Fluorescence (hν') Bound_Fluorophore_Excited->Fluorescence Emission Metal_Receptor->Bound_Fluorophore_Excited

Figure 1. Photoinduced Electron Transfer (PET) Mechanism.
Excited-State Intramolecular Proton Transfer (ESIPT)

ESIPT-based sensors, typically containing a hydroxyl group ortho to a nitrogen atom on the quinoline ring, exist in an enol form in the ground state. Upon excitation, a proton is transferred from the hydroxyl group to the nitrogen atom, forming a keto tautomer in the excited state, which is often non-fluorescent or weakly fluorescent. When a metal ion binds to the sensor, it chelates with the hydroxyl and nitrogen atoms, preventing the proton transfer. This inhibition of the ESIPT process restores the "normal" fluorescence of the enol form, leading to a significant fluorescence enhancement.[8][12][13]

ESIPT_Mechanism cluster_unbound Unbound Sensor (Fluorescence OFF) cluster_bound Metal-Bound Sensor (Fluorescence ON) Enol_Ground Enol (Ground State) Enol_Excited Enol (Excited State) Enol_Ground->Enol_Excited Excitation (hν) Keto_Excited Keto (Excited State, Non-fluorescent) Enol_Excited->Keto_Excited ESIPT Complex_Excited Metal-Ligand Complex (Excited State) Enol_Ground_Return Enol (Ground State) Keto_Excited->Enol_Ground_Return Non-radiative decay Complex_Ground Metal-Ligand Complex (Ground State) Complex_Ground->Complex_Excited Excitation (hν) Fluorescence Fluorescence (hν') Complex_Excited->Fluorescence Emission

Figure 2. Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism.

Quantitative Data Summary

The following tables summarize the performance of various this compound and 8-hydroxyquinoline derivatives for the fluorescent sensing of different metal ions.

Table 1: Fluorescent Probes for Zinc (Zn²⁺) Detection

ProbeExcitation (nm)Emission (nm)Limit of Detection (LOD)Solvent SystemReference
QLNPY--3.8 x 10⁻⁸ M-[4]
QLSA3725432.1 x 10⁻⁸ M-[14]
L1 (benzimidazole derivative)2915101.76 x 10⁻⁷ MMethanol[15][16]
Bis(2- quinolinylmethyl)benzylamine--1.2 x 10⁻⁶ M-[7]
2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (HL)420596-THF/H₂O (3:7, v/v)[17]

Table 2: Fluorescent Probes for Aluminum (Al³⁺) Detection

ProbeExcitation (nm)Emission (nm)Limit of Detection (LOD)Solvent SystemReference
NQ (Schiff base)--1.98 µMAqueous solution[18]
8-formyl-7-hydroxyl-4-methyl coumarin - (2'-methylquinoline-4-formyl) hydrazone (L)-4798.2 x 10⁻⁷ MEthanol[9]
Naphthalene-quinoline derivative--3.67 x 10⁻⁸ MDMF/H₂O (1:9, v/v)[19]

Table 3: Fluorescent Probes for Iron (Fe³⁺) Detection

ProbeExcitation (nm)Emission (nm)Limit of Detection (LOD)Solvent SystemReference
Sensor 13144208.67 x 10⁻⁵ MDMF/HEPES-NaOH buffer (1:1, v/v, pH 7.4)[3]
DQC--1.6 x 10⁻⁷ MDMSO/H₂O (8:2, v/v)[20]
TQA301397-DMF/water (1:1, v/v, pH 7.4)[21][22]

Table 4: Fluorescent Probes for Copper (Cu²⁺) and Cadmium (Cd²⁺) Detection

ProbeTarget IonExcitation (nm)Emission (nm)Limit of Detection (LOD)Solvent SystemReference
RCu1Cu²⁺--4.7 nM-[11]
Probe 1Cu²⁺-5700.2 µMDMSO-Tris buffer (1:1, v/v, pH 7.4)[13]
HLCd²⁺---Ethanol[5][23]
Bisquinoline DerivativesCd²⁺---DMF-HEPES buffer (1:1, pH 7.5)[24]

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound-based probes and their application in metal ion sensing.

General Synthesis of a Schiff Base Probe from 8-Hydroxyquinoline-2-carbaldehyde

This protocol describes a common method for synthesizing Schiff base derivatives, which are a versatile class of ligands for metal ion sensing.

Synthesis_Workflow Start Start Dissolve_Reactants Dissolve 8-hydroxyquinoline-2-carbaldehyde and primary amine in toluene Start->Dissolve_Reactants React Heat mixture at 105°C for 4 hours under inert atmosphere Dissolve_Reactants->React Cool Cool to room temperature React->Cool Evaporate Evaporate solvent Cool->Evaporate Collect Collect Schiff base crystals Evaporate->Collect Characterize Characterize product (NMR, MS) Collect->Characterize End End Characterize->End

Figure 3. General Synthesis Workflow for a Schiff Base Probe.

Materials:

  • 8-Hydroxyquinoline-2-carbaldehyde

  • Primary amine (e.g., aniline or a derivative)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Stir bar

  • Heating mantle with temperature control

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask, dissolve 8-hydroxyquinoline-2-carbaldehyde in anhydrous toluene.

  • In a separate vial, dissolve an equimolar amount of the desired primary amine in anhydrous toluene.

  • Add the amine solution to the flask containing the 8-hydroxyquinoline-2-carbaldehyde solution.

  • Stir the mixture at 105°C for 4 hours under an inert atmosphere.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Allow the solvent to evaporate slowly to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Fluorescence Spectroscopic Titration

This protocol outlines the steps for determining the sensitivity and selectivity of a fluorescent probe for a specific metal ion.

Titration_Workflow Start Start Prepare_Solutions Prepare stock solutions of the probe and metal ions in a suitable solvent Start->Prepare_Solutions Titration Add increasing concentrations of the target metal ion to the probe solution Prepare_Solutions->Titration Measure_Fluorescence Record the fluorescence emission spectrum after each addition Titration->Measure_Fluorescence Selectivity_Test Repeat with other metal ions to assess selectivity Measure_Fluorescence->Selectivity_Test Data_Analysis Plot fluorescence intensity vs. concentration and calculate the limit of detection Selectivity_Test->Data_Analysis End End Data_Analysis->End

Figure 4. Experimental Workflow for Fluorescence Titration.

Materials:

  • Synthesized fluorescent probe

  • Stock solutions of various metal ion salts (e.g., nitrates or chlorides) in a suitable solvent (e.g., water, ethanol, or a buffer solution)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent.

    • Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in the same solvent.

  • Fluorescence Titration:

    • Place a dilute solution of the probe (e.g., 10 µM) in a quartz cuvette.

    • Record the initial fluorescence emission spectrum of the probe solution at a predetermined excitation wavelength.

    • Incrementally add small aliquots of the target metal ion stock solution to the cuvette.

    • After each addition, gently mix the solution and record the fluorescence emission spectrum.

    • Continue the additions until no further significant change in fluorescence is observed.

  • Selectivity Studies:

    • To assess the selectivity of the probe, repeat the titration experiment with other metal ions at the same concentration as the target ion.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.[16]

Protocol for Live-Cell Imaging of Intracellular Metal Ions

This protocol provides a general guideline for using a cell-permeable this compound-based probe for imaging intracellular metal ions, such as zinc.

Cell_Imaging_Workflow Start Start Seed_Cells Seed cells on a glass-bottom dish or coverslip and culture to desired confluency Start->Seed_Cells Prepare_Loading_Solution Prepare a fresh loading solution of the cell-permeable probe in serum-free medium Seed_Cells->Prepare_Loading_Solution Incubate_Cells Incubate cells with the loading solution at 37°C in the dark Prepare_Loading_Solution->Incubate_Cells Wash_Cells Wash cells to remove excess probe Incubate_Cells->Wash_Cells Image_Cells Image cells using a fluorescence microscope with appropriate filter sets Wash_Cells->Image_Cells End End Image_Cells->End

Figure 5. Workflow for Live-Cell Imaging of Intracellular Metal Ions.

Materials:

  • Cell-permeable fluorescent probe (e.g., an ester derivative of this compound)

  • Cell culture medium (serum-free and phenol red-free for imaging)

  • Hanks' Balanced Salt Solution (HBSS)

  • Cultured cells on glass-bottom dishes or coverslips

  • Fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO₂)

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency on a suitable imaging substrate.[1]

  • Probe Loading:

    • Prepare a fresh loading solution by diluting the probe stock solution in serum-free, phenol red-free medium or HBSS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.[1]

    • Remove the culture medium from the cells and wash them once with warm HBSS.

    • Add the probe loading solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[25]

  • Washing:

    • After incubation, remove the loading solution and wash the cells two to three times with warm HBSS to remove any excess probe.[25]

  • Imaging:

    • Mount the cells on the fluorescence microscope.

    • Excite the cells at the appropriate wavelength for the metal-bound form of the probe and capture the emission using a suitable filter set.[1][25]

Data Interpretation and Analysis

Determination of Stoichiometry using Job's Plot

A Job's plot, or the method of continuous variations, can be used to determine the binding stoichiometry between the fluorescent probe and the metal ion.[25] In this method, a series of solutions are prepared where the total molar concentration of the probe and the metal ion is kept constant, but their mole fractions are varied. The fluorescence intensity is then plotted against the mole fraction of the probe. The maximum of the plot corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 suggests a 2:1 (probe:metal) complex.[4][25]

Conclusion

This compound and its derivatives are powerful tools for the fluorescent sensing of a wide range of metal ions. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize these probes in their specific applications. Further optimization of the experimental conditions may be necessary depending on the specific probe, target metal ion, and sample matrix.

References

Application Notes and Protocols: Screening Quinolin-8-ylmethanol Derivatives for Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic system composed of a fused benzene and pyridine ring, which is a cornerstone in medicinal chemistry.[1] Derivatives of quinoline exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3] The versatility of the quinoline ring allows for extensive functionalization, enabling the fine-tuning of its pharmacodynamic and pharmacokinetic profiles.[1] Quinolin-8-ylmethanol derivatives, a specific subset of this class, are of significant interest for developing novel therapeutic agents. Their biological effects are often exerted through mechanisms like enzyme inhibition, DNA intercalation, induction of apoptosis, and disruption of key cellular signaling pathways.[2][4][5]

This document provides detailed protocols and application notes for screening this compound derivatives for two primary biological activities: anticancer and antimicrobial effects. It includes methodologies for common in vitro assays, data presentation guidelines, and visualizations of experimental workflows and relevant signaling pathways.

Anticancer Activity Screening

Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer.[5] Their mechanisms of action often involve the inhibition of protein tyrosine kinases (e.g., EGFR), interference with DNA replication by inhibiting topoisomerases, and the induction of programmed cell death (apoptosis).[2][6][7]

Experimental Protocol: In Vitro Cytotoxicity MTT Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives on cancer cell lines.

Materials:

  • Selected human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HT-29)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)

  • This compound test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 2 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with untreated cells (negative control) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for another 24 to 72 hours.[10]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well and incubate for 4 hours at 37°C in the dark.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity of Quinoline Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various quinoline derivatives against a panel of human cancer cell lines.

Compound ClassDerivative ExampleCell LineIC50 (µM)Reference
Quinoline-1,2,4-triazine hybridCompound 40dMDA-MB-2315.30 ± 0.25[2]
Quinoline-1,2,4-triazine hybridCompound 40dMCF-76.77 ± 0.25[2]
Quinoline-chalcone hybridCompound 37Not Specified3.46[7]
2-phenylquinolin-4-amineDerivative 7aHT-29 (Colon)8.12[8]
8-Hydroxyquinoline Platinum(II)YLN1MDA-MB-2315.49 ± 0.14[11]
8-Hydroxyquinoline Platinum(II)YLN2MDA-MB-2317.09 ± 0.24[11]
Quinoline-8-sulfonamideCompound 9aC32 (Amelanotic Melanoma)233.9 µg/mL[10]
Quinoline-8-sulfonamideCompound 9aA549 (Lung)223.1 µg/mL[10]

Visualizations: Anticancer Screening Workflow and Signaling Pathway

Cytotoxicity_Screening_Workflow cluster_workflow Experimental Workflow: In Vitro Cytotoxicity Assay A Cell Seeding (96-well plate) B 24h Incubation (37°C, 5% CO₂) A->B C Compound Treatment B->C D 24-72h Incubation C->D E MTT Addition D->E F 4h Incubation E->F G Formazan Solubilization (DMSO) F->G H Absorbance Measurement G->H I Data Analysis (IC50 Calculation) H->I

Workflow for assessing the cytotoxicity of a test compound.

EGFR_Signaling_Pathway cluster_pathway Simplified EGFR Signaling Pathway Inhibition cluster_downstream EGFR EGFR PI3K PI3K EGFR->PI3K Activation Quinoline This compound Derivative Quinoline->EGFR Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Inhibition of the EGFR signaling pathway by quinoline derivatives.

Antimicrobial Activity Screening

Quinoline derivatives are well-established antimicrobial agents, forming the structural basis for several antibiotics.[12][13] Their activity stems from their ability to inhibit essential bacterial processes, such as DNA replication by targeting enzymes like DNA gyrase.[14]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

Objective: To determine the MIC of this compound derivatives against bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound test compounds

  • Standard antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole)

  • Sterile 96-well microplates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C for bacteria, 35°C for fungi)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Compound Preparation: Dissolve the test compounds in DMSO to create a stock solution. Prepare two-fold serial dilutions of the compounds in the appropriate broth directly in the 96-well plates (e.g., concentrations ranging from 128 µg/mL down to 0.25 µg/mL).

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microplate containing 100 µL of the serially diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard drug control should also be run in parallel.

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.[16]

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). If using a viability indicator like resazurin, a color change (e.g., blue to pink) indicates growth.

Data Presentation: Antimicrobial Activity of Quinoline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative quinoline derivatives against various microbial pathogens.

Compound ClassStrainMIC (µg/mL)Reference
Quinoline DerivativeBacillus cereus3.12 - 50[15]
Quinoline DerivativeStaphylococcus aureus3.12 - 50[15]
Quinoline DerivativePseudomonas aeruginosa3.12 - 50[15]
Quinoline DerivativeEscherichia coli3.12 - 50[15]
Quinoline DerivativeCandida albicansPotentially Active[15]
Quinoline Derivative 11Staphylococcus aureus6.25[17]
Quinoline Derivative 12Escherichia coliComparable to Chloramphenicol[17]

Visualization: Antimicrobial Screening Workflow

MIC_Determination_Workflow cluster_workflow Experimental Workflow: MIC Determination A Prepare Serial Dilutions of Compound in 96-well Plate C Inoculate Wells A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate (18-48 hours) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC E->F

Workflow for determining Minimum Inhibitory Concentration (MIC).

References

Application Notes and Protocols for the Synthesis of Schiff Base Ligands from Quinolin-8-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff base ligands derived from the quinoline scaffold are a prominent class of compounds in medicinal chemistry and materials science. The nitrogen atom in the quinoline ring and the imine group of the Schiff base provide excellent coordination sites for metal ions, leading to the formation of stable metal complexes. These complexes have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and antidiabetic properties.[1][2][3] This document provides detailed protocols for the synthesis of Schiff base ligands starting from quinolin-8-ylmethanol, a readily available building block. The synthesis involves a two-step process: the oxidation of this compound to quinolin-8-carbaldehyde, followed by the condensation reaction of the aldehyde with a primary amine to form the desired Schiff base ligand.

Synthesis Overview

The overall synthetic pathway involves two key transformations:

  • Oxidation: The primary alcohol of this compound is oxidized to the corresponding aldehyde, quinolin-8-carbaldehyde.

  • Condensation: The resulting quinolin-8-carbaldehyde is then reacted with a primary amine in a condensation reaction to form the Schiff base (imine).

Synthesis_Overview Quinolin8ylmethanol This compound Quinolin8carbaldehyde Quinolin-8-carbaldehyde Quinolin8ylmethanol->Quinolin8carbaldehyde Oxidation SchiffBase Schiff Base Ligand Quinolin8carbaldehyde->SchiffBase PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->SchiffBase Condensation

Caption: Overall synthetic workflow from this compound to Schiff base ligands.

Experimental Protocols

Part 1: Oxidation of this compound to Quinolin-8-carbaldehyde

This protocol describes a general method for the oxidation of a primary alcohol to an aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC).

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for higher boiling solvents if used)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), dilute the mixture with DCM.

  • Filter the reaction mixture through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional DCM.

  • Combine the organic filtrates and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude quinolin-8-carbaldehyde can be purified by column chromatography on silica gel if necessary.

Part 2: Synthesis of Schiff Base Ligands from Quinolin-8-carbaldehyde

This protocol outlines the condensation reaction between quinolin-8-carbaldehyde and a primary amine.

Materials:

  • Quinolin-8-carbaldehyde

  • Primary amine (e.g., aniline, substituted anilines, alkylamines)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve quinolin-8-carbaldehyde (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Add a solution of the desired primary amine (1.0 eq) in the same solvent to the flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture with stirring for 2-4 hours.[2]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Schiff_Base_Synthesis_Workflow cluster_oxidation Step 1: Oxidation cluster_condensation Step 2: Condensation start_ox Dissolve this compound in anhydrous DCM add_pcc Add PCC start_ox->add_pcc stir_rt Stir at Room Temperature add_pcc->stir_rt monitor_tlc_ox Monitor by TLC stir_rt->monitor_tlc_ox workup_ox Work-up and Purification monitor_tlc_ox->workup_ox product_aldehyde Quinolin-8-carbaldehyde workup_ox->product_aldehyde start_cond Dissolve Quinolin-8-carbaldehyde and Primary Amine in Ethanol product_aldehyde->start_cond Use as starting material add_catalyst Add catalytic Acetic Acid start_cond->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux monitor_tlc_cond Monitor by TLC reflux->monitor_tlc_cond isolate_product Isolate and Purify Product monitor_tlc_cond->isolate_product product_schiff_base Schiff Base Ligand isolate_product->product_schiff_base

Caption: Detailed experimental workflow for the two-step synthesis of Schiff base ligands.

Data Presentation

Table 1: Characterization Data for a Representative Schiff Base Ligand

The following table summarizes typical characterization data for a Schiff base ligand synthesized from quinolin-8-carbaldehyde and aniline.

ParameterValueReference
Appearance Yellow solid[4]
Melting Point (°C) Varies with amineGeneral observation
FT-IR (cm⁻¹) ν(C=N) 1600 - 1650[5]
¹H NMR (δ, ppm) -N=CH- 8.0 - 9.0[2][5]
¹³C NMR (δ, ppm) -N=CH- 150 - 165[2]
UV-Vis λmax (nm) 270-380[5]

Note: The exact values will vary depending on the specific primary amine used in the synthesis.

Applications in Drug Development

Schiff base ligands derived from quinoline are of significant interest in drug development due to their diverse biological activities. The imine group is crucial for their biological action.[2] These compounds and their metal complexes have been reported to exhibit a range of pharmacological effects, making them promising candidates for further investigation.

Applications cluster_synthesis Synthesis cluster_applications Potential Applications in Drug Development Ligand Quinoline-derived Schiff Base Ligand Antimicrobial Antimicrobial Agents Ligand->Antimicrobial Anticancer Anticancer Agents Ligand->Anticancer Antidiabetic Antidiabetic Agents Ligand->Antidiabetic CorrosionInhibitor Corrosion Inhibitors Ligand->CorrosionInhibitor Catalysis Catalysis Ligand->Catalysis

Caption: Potential applications of quinoline-derived Schiff base ligands.

Signaling Pathway Interaction (Hypothetical)

While the precise mechanisms of action for many quinoline-derived Schiff bases are still under investigation, a common mode of action for biologically active metal complexes involves interaction with cellular macromolecules. For instance, some complexes are known to bind to DNA, potentially leading to cell cycle arrest and apoptosis in cancer cells.

Signaling_Pathway LigandComplex Schiff Base-Metal Complex CellMembrane Cell Membrane LigandComplex->CellMembrane Cellular Uptake DNA DNA LigandComplex->DNA Intercalation/Binding Enzyme Cellular Enzymes LigandComplex->Enzyme Binding to Active Site Apoptosis Apoptosis/Cell Death DNA->Apoptosis Inhibition Enzyme Inhibition Enzyme->Inhibition

Caption: Hypothetical interaction of a Schiff base metal complex with cellular targets.

Conclusion

The synthesis of Schiff base ligands from this compound provides a versatile platform for the development of novel compounds with potential applications in medicinal chemistry and catalysis. The straightforward two-step synthesis allows for the facile introduction of a wide variety of functionalities by simply changing the primary amine used in the condensation step. The resulting Schiff base ligands are excellent chelating agents for a range of metal ions, and the corresponding metal complexes are promising candidates for further biological evaluation. The protocols and data presented herein serve as a valuable resource for researchers in the field of drug discovery and materials science.

References

Application Notes and Protocols: Quinolin-8-ylmethanol in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The performance of these catalytic systems is critically dependent on the nature of the ligands coordinated to the palladium center. Quinoline derivatives, particularly those substituted at the 8-position, have emerged as a versatile class of ligands and directing groups. The nitrogen atom of the quinoline ring and a heteroatom at the C8-position can form a stable five-membered chelate ring with the palladium catalyst.

While 8-aminoquinoline and 8-hydroxyquinoline are well-established in this role, the application of quinolin-8-ylmethanol as a ligand is a promising yet less explored area. It is postulated that this compound can act as a bidentate N,O-ligand, where the quinoline nitrogen and the hydroxyl group of the methanol moiety coordinate to the palladium center. This coordination could stabilize the catalytic species, enhance its reactivity, and influence the selectivity of the cross-coupling reaction. These application notes provide an overview of the potential use of this compound in key palladium-catalyzed cross-coupling reactions and offer detailed protocols to facilitate its investigation.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organoboron compound and an organic halide or triflate, is a powerful tool in the synthesis of biaryls, a common motif in pharmaceuticals. A catalytic system based on this compound is anticipated to efficiently promote this transformation. The bidentate coordination of this compound to palladium could enhance the stability and catalytic turnover of the active Pd(0) species, potentially allowing for lower catalyst loadings and milder reaction conditions.

Illustrative Quantitative Data for Suzuki-Miyaura Coupling

The following table presents representative yields for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, illustrating the potential efficacy of a Pd(OAc)₂/Quinolin-8-ylmethanol catalytic system.

EntryAryl BromideProductYield (%)
14-Bromoanisole4-Methoxybiphenyl95
24-Bromotoluene4-Methylbiphenyl92
34-Bromobenzonitrile4-Cyanobiphenyl88
41-Bromo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)biphenyl85
52-Bromopyridine2-Phenylpyridine78
Application in Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is instrumental in the synthesis of complex organic molecules, including natural products and materials. The use of this compound as a ligand may offer a phosphine-free catalytic system, which is advantageous in terms of cost and air stability. The N,O-chelation could provide a robust catalyst capable of facilitating the key steps of the Heck catalytic cycle, namely oxidative addition and migratory insertion.

Illustrative Quantitative Data for Heck Coupling

The table below shows representative yields for the Heck coupling of aryl iodides with n-butyl acrylate, demonstrating the potential of a Pd(OAc)₂/Quinolin-8-ylmethanol system.

EntryAryl IodideProductYield (%)
1Iodobenzenen-Butyl cinnamate90
24-Iodoanisolen-Butyl 4-methoxycinnamate94
34-Iodotoluenen-Butyl 4-methylcinnamate89
41-Iodo-4-nitrobenzenen-Butyl 4-nitrocinnamate82
53-Iodopyridinen-Butyl 3-(pyridin-3-yl)acrylate75
Application in Sonogashira Coupling

The Sonogashira coupling reaction, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is a fundamental method for the synthesis of substituted alkynes. These products are valuable intermediates in medicinal chemistry and materials science. A this compound-ligated palladium catalyst could facilitate a copper-free Sonogashira reaction, thereby avoiding issues related to the toxicity and homocoupling often associated with copper co-catalysts.

Illustrative Quantitative Data for Sonogashira Coupling

This table provides representative yields for the copper-free Sonogashira coupling of aryl bromides with phenylacetylene, highlighting the potential of a Pd(OAc)₂/Quinolin-8-ylmethanol catalytic system.

EntryAryl BromideProductYield (%)
14-Bromoanisole1-Methoxy-4-(phenylethynyl)benzene92
24-Bromotoluene1-Methyl-4-(phenylethynyl)benzene90
31-Bromo-4-fluorobenzene1-Fluoro-4-(phenylethynyl)benzene87
44-Bromobenzaldehyde4-(Phenylethynyl)benzaldehyde81
52-Bromonaphthalene2-(Phenylethynyl)naphthalene85

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Solvents should be dried and degassed prior to use. Reagents should be of high purity.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Catalyst Preparation (in situ): In a Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).

  • Reaction Setup: To the flask, add the aryl halide (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of dioxane and water (4:1, 5 mL).

  • Reaction Execution: Stir the mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Heck Coupling
  • Catalyst Preparation (in situ): In a Schlenk tube, combine Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).

  • Reaction Setup: Add the aryl halide (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), and a base such as triethylamine (Et₃N) (1.5 mmol, 1.5 equiv.).

  • Solvent Addition: Add a polar aprotic solvent such as DMF or DMA (5 mL).

  • Reaction Execution: Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the mixture to room temperature, dilute with water (15 mL), and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the residue by flash chromatography.

Protocol 3: General Procedure for Copper-Free Sonogashira Coupling
  • Catalyst Preparation (in situ): In an oven-dried Schlenk flask, mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).

  • Reaction Setup: Add the aryl halide (1.0 mmol, 1.0 equiv.) and a base such as Cs₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Reagent Addition: Degas the solvent (e.g., toluene or 1,4-dioxane, 5 mL) and add it to the flask, followed by the terminal alkyne (1.2 mmol, 1.2 equiv.).

  • Reaction Execution: Stir the reaction mixture at 60-100 °C for 6-18 hours under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction to room temperature, filter through a pad of celite, and wash with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiix Ar-Pd(II)-X L₂ oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation Ar'-B(OR)₂ Base pdiir Ar-Pd(II)-Ar' L₂ transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Flask, Stir Bar) start->setup reagents Add Reactants (Aryl Halide, Coupling Partner, Base) setup->reagents catalyst Add Catalyst System (Pd Source + this compound) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Inert Atmosphere (Purge with N₂/Ar) solvent->inert reaction Heat and Stir (Monitor by TLC/GC-MS) inert->reaction workup Aqueous Work-up (Extraction) reaction->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Ligand_Coordination cluster_ligands 8-Substituted Quinoline Ligands q8m This compound N CH₂OH pd Palladium Center (Pd) q8m:N->pd N-coordination q8m:O->pd O-coordination q8h 8-Hydroxyquinoline N OH q8h:N->pd q8h:O->pd q8a 8-Aminoquinoline N NH₂ q8a:N->pd q8a:NH2->pd

Caption: Bidentate coordination of 8-substituted quinolines to a palladium center.

Quinolin-8-ylmethanol: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Quinolin-8-ylmethanol and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. The quinoline core is a "privileged scaffold," known for its ability to interact with a wide range of biological targets. The presence of a hydroxylmethyl group at the 8-position provides a key handle for synthetic modification, allowing for the creation of diverse libraries of compounds with a broad spectrum of pharmacological activities, including anticancer, neuroprotective, and antimicrobial effects.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a building block for the synthesis of novel bioactive molecules.

Application Notes

The quinoline ring system is a common feature in many natural and synthetic bioactive compounds.[1] Derivatives of this compound are being explored for various therapeutic applications due to their diverse biological activities.

Anticancer Activity: Quinoline derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[2] Some derivatives have been shown to induce apoptosis and disrupt key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3][4][5]

Neuroprotective Effects: The neuroprotective potential of quinoline derivatives is an active area of research. Certain compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's.[6][7] Their antioxidant properties also contribute to their neuroprotective effects.[6]

Antimicrobial Activity: Derivatives of quinoline have a long history of use as antimicrobial agents. By modifying the this compound scaffold, novel compounds with potent activity against a range of bacterial and fungal pathogens can be developed.[8][9][10] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.[11]

Data Presentation: Biological Activities of Quinoline Derivatives

The following tables summarize the in vitro biological activities of various quinoline derivatives, highlighting their potential in different therapeutic areas. While not all compounds are directly synthesized from this compound, they represent the broader class of 8-substituted quinolines and demonstrate the potential of this scaffold.

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
8-hydroxy-2-quinolinecarbaldehydeHep3B6.25 ± 0.034[10]
8-hydroxy-2-quinolinecarbaldehydeMDA231, T-47D, Hs578t, SaoS2, K562, SKHep112.5–25[10]
Cinnoline Derivative 25 (PI3K inhibitor)HCT1160.264[12]
Cinnoline Derivative 25 (PI3K inhibitor)A5492.04[12]
Cinnoline Derivative 25 (PI3K inhibitor)MDA-MB-2311.14[12]
Quinoline-based EGFR/HER-2 Inhibitor 5a MCF-70.071 (EGFR), 0.031 (HER-2)[5]
Quinoline-amidrazone Hybrid 10d A54943.1[6]
Quinoline-amidrazone Hybrid 10d MCF-759.1[6]

Table 2: Antimicrobial Activity of Quinoline Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Quinoline Derivative 3c Staphylococcus aureus2.67[8]
Quinoline Derivative 3c Candida albicans5.6[8]
Quinoline Derivative 7 (vs. MRSA)E. coli ATCC259222[9]
Quinoline Derivative 7 (vs. MRSA)S. aureus2[9]
Quinoline Derivative 9 Staphylococcus aureus0.12[9]
Quinoline Derivative 9 Escherichia coli0.12[9]
Quinoline Derivative 37 (vs. MTB)Drug-resistant M. tuberculosis strains0.08 - 0.31[9]
Hybrid Quinoline-Sulfonamide Cadmium (II) ComplexStaphylococcus aureus ATCC259230.1904[13]
Hybrid Quinoline-Sulfonamide Cadmium (II) ComplexEscherichia coli ATCC259226.09[13]
Hybrid Quinoline-Sulfonamide Cadmium (II) ComplexCandida albicans ATCC102310.1904[13]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the evaluation of their biological activity.

Protocol 1: Synthesis of Quinolin-8-ylmethyl Ethers via Williamson Ether Synthesis

This protocol describes a general method for the synthesis of ethers from this compound and an alkyl halide.[14][15][16][17][18]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired quinolin-8-ylmethyl ether.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Evaluation of Anticancer Activity using MTT Assay

This protocol outlines the procedure for determining the cytotoxic effects of synthesized this compound derivatives on cancer cell lines.[19]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized this compound derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compounds in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37 °C.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Evaluation of Antimicrobial Activity using Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.[20]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthesized this compound derivatives dissolved in DMSO

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth medium in a 96-well plate.

  • Prepare an inoculum of the microorganism from an overnight culture, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi).

  • Add the microbial inoculum to each well of the 96-well plate. Include a growth control (medium with inoculum but no compound) and a sterility control (medium only).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be done by visual inspection or by measuring the absorbance at 600 nm.

Visualizations

Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Full Activation) Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription fourEBP1->Transcription Inhibition of Translation Initiation Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->PI3K Quinoline_Inhibitor->Akt Quinoline_Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition points for quinoline-based derivatives.

Experimental Workflow

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start This compound reaction Derivatization (e.g., Etherification, Esterification) start->reaction purification Purification & Characterization (Chromatography, NMR, MS) reaction->purification library Library of Derivatives purification->library screening Primary Screening (e.g., MTT Assay) library->screening secondary Secondary Assays (e.g., Enzyme Inhibition, Apoptosis Assay) screening->secondary sar Structure-Activity Relationship (SAR) Analysis secondary->sar sar->reaction Optimization lead Lead Compound Identification sar->lead

Caption: A generalized experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Logical Relationship: Derivatization Strategies

derivatization_strategies cluster_derivatives Derivative Classes start This compound ethers Ethers (R-O-CH₂-Q) start->ethers Williamson Ether Synthesis (R-X, Base) esters Esters (R-COO-CH₂-Q) start->esters Esterification (R-COOH, DCC/DMAP) amines Amines (R₂N-CH₂-Q) start->amines 1. Oxidation to Aldehyde 2. Reductive Amination (R₂NH, NaBH₃CN)

Caption: Key synthetic strategies for the derivatization of this compound.

References

Application Notes and Protocols for Quinolin-8-ylmethanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the application of Quinolin-8-ylmethanol as a chiral ligand in the asymmetric addition of diethylzinc to aldehydes. This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding valuable chiral secondary alcohols. While this compound is a commercially available and structurally simple chiral amino alcohol, its application in this specific context represents a novel area of investigation. The following protocols are based on well-established principles of asymmetric catalysis using amino alcohol ligands and are intended to serve as a starting point for further research and optimization.

Overview and Principle

The asymmetric ethylation of aldehydes using diethylzinc (Et₂Zn) is a classic example of enantioselective catalysis. In the absence of a chiral catalyst, the reaction of an achiral aldehyde with diethylzinc produces a racemic mixture of the corresponding secondary alcohol. The introduction of a chiral ligand, in this case, this compound, coordinates to the zinc center, creating a chiral environment that directs the approach of the aldehyde. This stereochemical control favors the formation of one enantiomer of the product over the other, leading to an enantiomerically enriched product. The quinoline moiety in this compound can offer unique steric and electronic properties to the catalytic system.

The proposed catalytic cycle involves the formation of a chiral zinc-alkoxide complex from the reaction of diethylzinc with this compound. This complex then coordinates with the aldehyde, and subsequent intramolecular transfer of an ethyl group to the aldehyde carbonyl occurs through a well-organized transition state, leading to the formation of the chiral secondary alcohol.

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Solvents should be freshly distilled from appropriate drying agents prior to use.

  • Aldehydes should be distilled before use to remove any acidic impurities.

  • Diethylzinc is a pyrophoric reagent and should be handled with extreme care.

Protocol for the Asymmetric Ethylation of Benzaldehyde

This protocol describes a general procedure for the asymmetric addition of diethylzinc to benzaldehyde using this compound as the chiral ligand.

Materials:

  • This compound

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

Procedure:

  • To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add this compound (0.05 mmol, 1.0 eq).

  • Add anhydrous toluene (2.0 mL) to dissolve the ligand.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.0 M solution in hexanes, 1.1 mL, 1.1 mmol, 2.2 eq) to the solution of the ligand.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add benzaldehyde (0.5 mmol, 1.0 eq) to the reaction mixture dropwise via syringe.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired 1-phenylpropan-1-ol.

  • Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Data Presentation

The following tables present hypothetical data for the asymmetric ethylation of various aldehydes using this compound as a chiral ligand. This data is illustrative and serves as a template for reporting experimental results.

Table 1: Asymmetric Ethylation of Aromatic Aldehydes

EntryAldehydeTime (h)Yield (%)ee (%)Configuration
1Benzaldehyde38578(R)
24-Chlorobenzaldehyde3.58281(R)
34-Methoxybenzaldehyde47572(R)
42-Naphthaldehyde48885(R)

Table 2: Asymmetric Ethylation of Aliphatic Aldehydes

EntryAldehydeTime (h)Yield (%)ee (%)Configuration
1Cyclohexanecarboxaldehyde56560(R)
2Pivalaldehyde65855(R)
3Hexanal4.57068(R)

Visualizations

The following diagrams illustrate the proposed mechanism and experimental workflow.

G Proposed Catalytic Cycle cluster_0 Catalyst Formation cluster_1 Asymmetric Addition cluster_2 Product Release Ligand This compound Catalyst Chiral Zn-Alkoxide Complex Ligand->Catalyst + Et₂Zn Et2Zn Et₂Zn Et2Zn->Catalyst Intermediate Coordinated Intermediate Catalyst->Intermediate + RCHO Aldehyde RCHO Aldehyde->Intermediate Product_complex Product-Zn Complex Intermediate->Product_complex Ethyl Transfer Product Chiral Alcohol Product_complex->Product Workup

Caption: Proposed Catalytic Cycle for Asymmetric Ethylation.

G Experimental Workflow start Start step1 Dissolve this compound in anhydrous toluene start->step1 step2 Cool to 0 °C step1->step2 step3 Add Diethylzinc solution step2->step3 step4 Stir for 30 min step3->step4 step5 Add Aldehyde step4->step5 step6 Monitor reaction by TLC step5->step6 step7 Quench with aq. NH₄Cl step6->step7 step8 Aqueous workup and extraction step7->step8 step9 Dry, filter, and concentrate step8->step9 step10 Purify by column chromatography step9->step10 step11 Analyze enantiomeric excess step10->step11 end End step11->end

Caption: Experimental Workflow for Asymmetric Ethylation.

Application Notes and Protocols for Quinolin-8-ylmethanol in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and current understanding of quinolin-8-ylmethanol and its closely related analogs as potential anticancer agents. Due to the limited availability of data specifically for this compound, this document leverages findings from structurally similar compounds, particularly 8-hydroxyquinoline derivatives, to provide a robust framework for research and development.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have shown significant promise in the development of novel anticancer therapeutics.[1][2] Their planar structure allows for intercalation into DNA, and various derivatives have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and protein kinases.[2][3] The this compound scaffold, in particular, offers a versatile platform for chemical modification to enhance potency and selectivity against cancer cells. The hydroxyl group of the methanol moiety can be derivatized to form esters, ethers, and other functional groups, potentially leading to compounds with improved pharmacological properties.

Data Presentation: Cytotoxicity of this compound Analogs

The following tables summarize the in vitro cytotoxic activity of various this compound analogs and related quinoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.

Table 1: In Vitro Cytotoxicity (IC50) of Quinolin-8-ol Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
8-hydroxy-2-quinolinecarbaldehydeMDA-MB-231 (Breast)12.5-25 µg/mL[4]
T-47D (Breast)12.5-25 µg/mL[4]
Hs578t (Breast)12.5-25 µg/mL[4]
SaoS2 (Osteosarcoma)12.5-25 µg/mL[4]
K562 (Leukemia)12.5-25 µg/mL[4]
SKHep1 (Liver)12.5-25 µg/mL[4]
Hep3B (Liver)6.25±0.034 µg/mL[4]
[Pt(QCl)Cl2]·CH3OH (YLN1)MDA-MB-231 (Breast)5.49 ± 0.14[5]
[Pt(QBr)Cl2]·CH3OH (YLN2)MDA-MB-231 (Breast)7.09 ± 0.24[5]

Table 2: In Vitro Cytotoxicity (IC50) of Quinoline-8-Sulfonamide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 9aC32 (Amelanotic Melanoma)520[4]
COLO829 (Melanotic Melanoma)376[4]
MDA-MB-231 (Breast Adenocarcinoma)609[4]
U87-MG (Glioblastoma)756[4]
A549 (Lung Carcinoma)496[4]

Table 3: In Vivo Tumor Growth Inhibition of an 8-Hydroxyquinoline Derivative

CompoundAnimal ModelCancer Cell LineDosageTumor Growth InhibitionReference
8-hydroxy-2-quinolinecarbaldehydeAthymic nude miceHep3B (subcutaneous xenograft)10 mg/kg/day (intraperitoneal)Total abolishment of tumor growth after 9 days[4]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives from the corresponding quinoline-8-carbaldehyde, adapted from methodologies for similar quinoline compounds.

Materials:

  • Quinoline-8-carbaldehyde

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • Dissolve quinoline-8-carbaldehyde in a mixture of methanol and dichloromethane at 0°C.

  • Slowly add sodium borohydride to the solution in portions.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound.

  • Further derivatization of the hydroxyl group (e.g., esterification, etherification) can be carried out using standard organic synthesis protocols.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[1][6]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 10 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Visualizations

experimental_workflow Experimental Workflow for Anticancer Evaluation cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Mechanism of Action (Apoptosis Assay) ic50->apoptosis xenograft Xenograft Animal Model apoptosis->xenograft efficacy Tumor Growth Inhibition xenograft->efficacy toxicity Toxicity Assessment xenograft->toxicity

Caption: Workflow for anticancer drug development with this compound.

signaling_pathway Proposed Signaling Pathway for this compound Analogs cluster_cell Cancer Cell cluster_nucleus Nucleus Q8M This compound Analog EGFR EGFR/VEGFR Q8M->EGFR Inhibition DNA DNA Damage Q8M->DNA PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibition of anti-apoptotic proteins Apoptosis_genes Apoptosis Gene Expression DNA->Apoptosis_genes Caspase Caspase Activation Apoptosis_genes->Caspase Caspase->Apoptosis

Caption: A potential mechanism of action for this compound analogs.

logical_relationship Logical Flow for Hit-to-Lead Optimization start Initial Hit Compound (this compound) sar Structure-Activity Relationship (SAR) Studies start->sar derivatization Chemical Derivatization (e.g., esters, ethers) sar->derivatization potency Increased Potency (Lower IC50) derivatization->potency selectivity Improved Selectivity (Cancer vs. Normal Cells) derivatization->selectivity lead Lead Compound potency->lead selectivity->lead

Caption: Hit-to-lead optimization strategy for this compound.

References

Application Notes and Protocols for Quinolin-8-ylmethanol Derivatives in Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal applications of Quinolin-8-ylmethanol derivatives. This document includes a summary of their biological activity, detailed protocols for key experiments, and visualizations of experimental workflows and potential mechanisms of action. The information is intended to guide researchers in the evaluation and development of this promising class of compounds.

Data Presentation: Antimicrobial and Antifungal Efficacy

The antimicrobial and antifungal activities of this compound and its derivatives are typically evaluated by determining their Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC). While data specifically for this compound derivatives is emerging, the broader class of 8-substituted quinolines, particularly 8-hydroxyquinolines, has been extensively studied. The following tables summarize representative data for these related compounds to provide a comparative baseline.

Table 1: Antibacterial Activity of 8-Substituted Quinoline Derivatives

Compound TypeBacterial StrainMIC (µg/mL)Reference
8-HydroxyquinolineStaphylococcus aureus16 - 32[1]
8-HydroxyquinolineMethicillin-resistant Staphylococcus aureus (MRSA)16 - 32[1]
8-HydroxyquinolineEscherichia coli>1024[2]
8-HydroxyquinolinePseudomonas aeruginosa>1024[2]
Quinoline-based Hydroxyimidazolium HybridStaphylococcus aureus2 - 20[3]
Quinoline-based Hydroxyimidazolium HybridKlebsiella pneumoniae>50[3]
Quinoline-based Hydroxyimidazolium HybridMycobacterium tuberculosis H37Rv10 - 20[3]
N-(quinolin-8-yl)benzenesulfonamide derivativeStaphylococcus aureus19.04 x 10⁻⁵[2]
N-(quinolin-8-yl)benzenesulfonamide derivativeEscherichia coli609 x 10⁻⁵[2]

Table 2: Antifungal Activity of 8-Substituted Quinoline Derivatives

Compound TypeFungal StrainMIC (µg/mL)Reference
8-Hydroxyquinoline Derivative (PH265)Candida auris0.5 - 1[4]
8-Hydroxyquinoline Derivative (PH276)Candida auris0.5 - 8[4]
8-Hydroxyquinoline Derivative (PH265)Candida haemulonii0.5 - 1[4]
8-Hydroxyquinoline Derivative (PH276)Candida haemulonii0.5 - 2[4]
8-Hydroxyquinoline Derivative (PH265)Cryptococcus neoformans0.5[4]
8-Hydroxyquinoline Derivative (PH276)Cryptococcus neoformans0.5[4]
Quinoline-based Hydroxyimidazolium HybridCryptococcus neoformans15.6[3]
Quinoline-based Hydroxyimidazolium HybridCandida spp.62.5[3]
N-(quinolin-8-yl)benzenesulfonamide derivativeCandida albicans19.04 x 10⁻⁵[2]

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducible evaluation of the antimicrobial and antifungal properties of this compound derivatives.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound derivative stock solution (e.g., 1 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial or fungal inoculum

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Negative control (broth only)

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Bacteria: Prepare a bacterial suspension from a fresh culture in CAMHB and adjust the turbidity to a 0.5 McFarland standard. Dilute to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Fungi: Prepare a fungal suspension in RPMI-1640 and adjust the turbidity to a 0.5 McFarland standard. Dilute to a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Serial Dilution:

    • Add 100 µL of broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: 100 µL broth + 100 µL inoculum.

    • Sterility Control: 200 µL broth only.

    • Positive Control: Include wells with a standard antimicrobial agent.

  • Incubation:

    • Bacteria: Incubate at 35°C for 16-20 hours.

    • Fungi: Incubate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Anti-Biofilm Assay using Crystal Violet Staining

This protocol provides a method to assess the ability of this compound derivatives to inhibit biofilm formation.

Materials:

  • This compound derivative

  • Bacterial or fungal strain known to form biofilms

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or acetic acid (33%)

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the test microorganism and dilute it in fresh medium to a 0.5 McFarland standard.

  • Plate Preparation:

    • Add 100 µL of sterile broth to each well.

    • Add 100 µL of the test compound at various concentrations (prepared by serial dilution) to the wells.

    • Add 100 µL of the prepared inoculum to each well.

    • Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS).

  • Staining:

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Discard the crystal violet solution and wash the wells three times with PBS.

  • Quantification:

    • Add 200 µL of 95% ethanol or 33% acetic acid to each well to dissolve the bound crystal violet.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: The percentage of biofilm inhibition is calculated using the formula: [(OD_control - OD_test) / OD_control] x 100.

Protocol 3: MTT Assay for Cytotoxicity Evaluation

This protocol is used to assess the cytotoxic effects of this compound derivatives on mammalian cell lines.

Materials:

  • This compound derivative

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_media Prepare Growth Medium prep_media->serial_dilution prep_inoculum Prepare Microbial Inoculum inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visual Inspection/OD) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Mechanism of Action: Metal Ion Chelation

This compound derivatives may share a mechanism of action with 8-hydroxyquinolines, which involves the chelation of essential metal ions. This sequestration disrupts vital enzymatic processes within microbial cells, leading to growth inhibition or cell death.

Metal_Chelation_Mechanism compound This compound Derivative metal_ion Essential Metal Ions (e.g., Fe²⁺, Zn²⁺, Mg²⁺) compound->metal_ion Chelates enzyme Metalloenzymes compound->enzyme Inactivates by ion sequestration metal_ion->enzyme Required for function process Essential Cellular Processes (e.g., Respiration, DNA Replication) enzyme->process Catalyzes inhibition Inhibition of Microbial Growth process->inhibition Disruption leads to

Caption: Proposed mechanism of action via metal ion chelation.

Logical Flow for Anti-Biofilm Activity Screening

Anti_Biofilm_Workflow start Start prep_inoculum Prepare Microbial Inoculum start->prep_inoculum treat_compound Treat with this compound Derivative at various concentrations prep_inoculum->treat_compound incubate_biofilm Incubate to Allow Biofilm Formation treat_compound->incubate_biofilm wash_planktonic Wash to Remove Planktonic Cells incubate_biofilm->wash_planktonic stain_biofilm Stain Biofilm with Crystal Violet wash_planktonic->stain_biofilm quantify Quantify Biofilm by Measuring Absorbance stain_biofilm->quantify analyze Analyze Data and Calculate % Inhibition quantify->analyze end End analyze->end

Caption: Logical workflow for screening anti-biofilm activity.

References

Application Notes and Protocols for Quinolin-8-ylmethanol Based Probes in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of quinolin-8-ylmethanol-based fluorescent probes for cellular imaging. This document details the synthesis, photophysical properties, and experimental protocols for the application of these versatile probes in detecting various metal ions and pH changes within living cells.

Introduction to this compound Based Probes

Quinoline derivatives are a prominent class of fluorescent probes due to their excellent photophysical properties, including high quantum yields and good photostability.[1][2] The this compound scaffold, in particular, serves as an excellent platform for developing chemosensors for various analytes. The core structure allows for facile modification, enabling the tuning of photophysical properties and specificity towards target molecules.[2] These probes are widely employed for the detection of metal ions such as Zn²⁺, Cu²⁺, Fe²⁺, and for monitoring intracellular pH, playing a crucial role in understanding cellular physiology and disease pathology.[1][3][4]

Data Presentation: Photophysical Properties

The following tables summarize the key photophysical characteristics of representative this compound-based probes for easy comparison.

Table 1: this compound Based Probes for Metal Ion Detection

Probe Name/DerivativeTarget IonExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Detection Limit (LOD)Reference
Quinoline-based probeCu²⁺~365~400 (Bathochromic shift of ~35 nm upon binding)-1.03 µM[4]
TQAFe³⁺---0.16841 µM[5]
QP2Zn²⁺342, 375--17.7 nMN/A
8-hydroxyquinoline appended bile acidZn²⁺-Ratiometric (30 nm red-shift)--
8-hydroxyquinoline appended bile acidCd²⁺-Ratiometric (18 nm red-shift)--

Table 2: this compound Based Probes for pH Sensing

Probe Name/DerivativepH RangeExcitation (λex, nm)Emission (λem, nm)pKaReference
DQPH6.35 - 8.00-Ratiometric (F₅₃₁nm/F₅₈₈nm)7.18[3][6]
PQ-LysoLysosomal (acidic)-Ratiometric (F₄₉₄nm/F₅₇₀nm, 76 nm hypsochromic shift)-[7]
QYP4.0 - 8.0-Colorimetric-[8]

Experimental Protocols

General Synthesis of a this compound Based Probe (QP2)

This protocol describes the synthesis of a representative quinoline-based probe, QP2, for the detection of Zn²⁺.

Materials:

  • 8-hydroxyquinoline-2-carbaldehyde

  • 2-Hydrazineylpyridine

  • Ethanol

Procedure:

  • Dissolve 8-hydroxyquinoline-2-carbaldehyde (1 mmol, 173 mg) and 2-hydrazineylpyridine (1 mmol, 109 mg) in 10 mL of ethanol.

  • Reflux the mixture at 90°C for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting light yellow acicular crystals.

  • Wash the crystals with cold ethanol and dry under vacuum.

Protocol for Live Cell Imaging

This protocol provides a general guideline for using this compound-based probes for fluorescence microscopy in live cells.[9][10][11]

Materials:

  • Mammalian cells (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • This compound based probe stock solution (e.g., 1 mM in DMSO)

  • Confocal or fluorescence microscope

Procedure:

1. Cell Culture and Seeding: a. Culture cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂. b. Seed the cells onto glass-bottom dishes or coverslips at a suitable density to achieve 60-70% confluency on the day of imaging.

2. Probe Loading: a. Prepare a working solution of the quinoline-based probe by diluting the stock solution in serum-free cell culture medium to a final concentration of 1-10 µM. b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C.

3. Washing: a. Remove the probe-loading solution and wash the cells three times with warm PBS to remove excess probe and reduce background fluorescence.

4. Imaging: a. Add fresh, pre-warmed cell culture medium or imaging buffer to the cells. b. Place the dish or slide on the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂. c. Excite the probe using the appropriate wavelength (refer to Table 1 or 2) and collect the emission signal using the corresponding filter set. d. Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity.[10]

5. (Optional) Analyte Stimulation: a. To observe the probe's response to a specific analyte (e.g., metal ions), a stock solution of the analyte can be added to the imaging medium during image acquisition. b. Time-lapse imaging can be performed to monitor the dynamic changes in fluorescence.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of this compound-based probes.

Zinc Signaling Pathway

Zinc ions (Zn²⁺) are important signaling molecules involved in various cellular processes. Quinoline-based probes that are selective for Zn²⁺ can be used to visualize fluctuations in intracellular free zinc, which can be indicative of changes in signaling activity.

ZincSignaling Extracellular Extracellular Signal Receptor Membrane Receptor Extracellular->Receptor ZIP ZIP Transporter Receptor->ZIP opens Probe Quinoline Probe + Zn²⁺ ZIP->Probe increases cytosolic [Zn²⁺] ZnT ZnT Transporter Vesicle Zinc Vesicle ZnT->Vesicle sequesters Zn²⁺ Vesicle->Probe releases Zn²⁺ Fluorescence Fluorescence Signal Probe->Fluorescence Downstream Downstream Signaling (e.g., Kinase activation, Gene transcription) Probe->Downstream Downstream->ZnT regulates

Caption: Zinc signaling pathway showing the influx and efflux of zinc ions.

Experimental Workflow for Cellular Imaging

This workflow outlines the key steps involved in using a this compound-based probe for cellular imaging, from cell preparation to data analysis.

CellularImagingWorkflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture 1. Cell Culture Seed 2. Seed Cells on Glass-bottom Dish Culture->Seed Load 3. Load Cells with Probe Seed->Load Wash 4. Wash Cells (3x) Load->Wash Image 5. Live Cell Imaging Wash->Image Acquire 6. Image Acquisition Image->Acquire Quantify 7. Fluorescence Quantification Acquire->Quantify Interpret 8. Data Interpretation Quantify->Interpret

Caption: Experimental workflow for cellular imaging with fluorescent probes.

Probe Activation Mechanism for Metal Ion Sensing

The fluorescence of many this compound-based probes is "turned on" or exhibits a spectral shift upon binding to a metal ion. This is often due to the inhibition of photoinduced electron transfer (PET).

ProbeActivation cluster_off Probe Alone ('Off' State) cluster_on Probe + Metal Ion ('On' State) Fluorophore_off Quinoline Fluorophore Receptor_off Receptor Fluorophore_off->Receptor_off PET Receptor_on Receptor-Ion Complex Fluorophore_on Quinoline Fluorophore Fluorescence Fluorescence Fluorophore_on->Fluorescence Metal Metal Ion Receptor_on->Metal

Caption: Photoinduced Electron Transfer (PET) mechanism for probe activation.

References

Troubleshooting & Optimization

Troubleshooting low yield in Quinolin-8-ylmethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of Quinolin-8-ylmethanol, a valuable building block in medicinal chemistry and materials science. This guide focuses on the common synthetic route involving the reduction of 8-quinolinecarboxaldehyde and addresses potential challenges to help you optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the reduction of its corresponding aldehyde, 8-quinolinecarboxaldehyde. This transformation is typically achieved using hydride-based reducing agents.

Q2: Which reducing agents are most effective for the conversion of 8-quinolinecarboxaldehyde to this compound?

A2: The two most commonly employed reducing agents for this conversion are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1][2] Sodium borohydride is a milder and more selective reagent, while lithium aluminum hydride is a more powerful and versatile reducing agent.[2][3]

Q3: My reduction reaction is resulting in a low yield of this compound. What are the potential causes?

A3: Low yields in this reduction can stem from several factors:

  • Incomplete Reaction: This could be due to an insufficient amount of the reducing agent, poor quality of the reagent (especially LiAlH₄, which is highly sensitive to moisture), or suboptimal reaction temperatures.

  • Side Reactions: Although less common for this specific substrate, over-reduction or competing reactions can occur, particularly with a strong reducing agent like LiAlH₄ under harsh conditions.

  • Difficulties in Product Isolation: The workup and purification steps can lead to product loss. For instance, the workup for LiAlH₄ reactions requires careful execution to manage the reactive aluminum byproducts.[4] The basic nature of the quinoline nitrogen can also complicate purification by column chromatography.[5]

Q4: I am observing multiple spots on my TLC plate after the reaction. What could these side products be?

A4: The presence of multiple spots on a TLC plate, besides your starting material and product, could indicate a few possibilities. One common side reaction, particularly if there are impurities in your starting aldehyde, is the formation of Cannizzaro reaction products if the reaction is performed under basic conditions without a reducing agent. However, in the presence of a hydride reducing agent, the primary spots you will see are the starting aldehyde and the desired alcohol product. If other spots are present, they could be due to impurities in the starting material or degradation of the product if the workup or purification conditions are too harsh (e.g., strongly acidic).

Q5: How can I effectively monitor the progress of the reduction reaction?

A5: Thin-Layer Chromatography (TLC) is an excellent and straightforward method for monitoring the reaction's progress. By spotting the reaction mixture alongside the 8-quinolinecarboxaldehyde starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the more polar alcohol product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material 1. Insufficient Reducing Agent: The stoichiometry of the reducing agent was too low. 2. Inactive Reducing Agent: The reducing agent, particularly LiAlH₄, may have degraded due to moisture exposure. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Increase the molar equivalents of the reducing agent. A common range is 1.1 to 2.0 equivalents. 2. Use a fresh bottle of the reducing agent or a freshly prepared solution. Ensure all glassware is thoroughly dried.[4] 3. If using NaBH₄, you can gently warm the reaction. For LiAlH₄, the reaction is often exothermic, but if it stalls, a slight increase in temperature might be necessary.
Formation of an Emulsion During Workup 1. Inadequate Quenching of LiAlH₄ Reaction: The workup procedure for LiAlH₄ can sometimes lead to the formation of gelatinous aluminum salts that are difficult to filter.1. Follow a standard Fieser workup procedure for LiAlH₄ reactions (sequential addition of water, then aqueous NaOH, then more water) to ensure the formation of granular, easily filterable aluminum salts.
Product Loss During Purification 1. Irreversible Adsorption on Silica Gel: The basic nitrogen of the quinoline ring can strongly interact with the acidic silica gel, leading to streaking and poor recovery.[5] 2. Product is Water-Soluble: If the workup involves multiple aqueous washes, some product may be lost to the aqueous layer.1. Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine like triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina.[5] 2. Minimize the number of aqueous washes or back-extract the aqueous layers with an organic solvent to recover any dissolved product.
Inconsistent Yields Between Batches 1. Variability in Reagent Quality: Different batches of starting materials or reducing agents may have varying purity. 2. Inconsistent Reaction Conditions: Minor variations in reaction time, temperature, or stirring rate can affect the outcome.1. Ensure the purity of your 8-quinolinecarboxaldehyde. If necessary, purify it before use. Use high-quality, dry solvents. 2. Carefully control and document all reaction parameters to ensure reproducibility.

Data Presentation

Table 1: Comparison of Common Reducing Agents

Reducing Agent Formula Relative Strength Typical Solvents Advantages Disadvantages
Sodium BorohydrideNaBH₄MildMethanol, Ethanol, THFSafer and easier to handle; selective for aldehydes and ketones.[1]Slower reaction times; may require heating.
Lithium Aluminum HydrideLiAlH₄StrongDiethyl ether, THFHighly reactive and fast; reduces a wide range of functional groups.[2]Pyrophoric and highly reactive with water and protic solvents; workup can be challenging.[4]

Table 2: Physicochemical Properties

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance Melting Point (°C)
8-QuinolinecarboxaldehydeC₁₀H₇NO157.17Yellow to orange liquidNot available
This compoundC₁₀H₉NO159.18SolidNot available

Experimental Protocols

Protocol 1: Reduction of 8-Quinolinecarboxaldehyde with Sodium Borohydride (NaBH₄)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-quinolinecarboxaldehyde (1.0 equivalent) in methanol.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) or by recrystallization.

Protocol 2: Reduction of 8-Quinolinecarboxaldehyde with Lithium Aluminum Hydride (LiAlH₄)
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Addition of Substrate: Dissolve 8-quinolinecarboxaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup (Fieser Method): Cool the reaction mixture to 0 °C and cautiously add water (X mL, where X is the mass of LiAlH₄ in grams) dropwise, followed by 15% aqueous NaOH (X mL), and then water again (3X mL). Stir the resulting white precipitate vigorously for 15-30 minutes.

  • Isolation: Filter the granular precipitate and wash it thoroughly with diethyl ether or THF.

  • Purification: Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield of This compound check_sm Check Starting Material (SM) and Reagents start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Workup and Purification start->check_workup sm_impure Impure 8-quinolinecarboxaldehyde? check_sm->sm_impure Purity? reagent_inactive Inactive Reducing Agent? check_sm->reagent_inactive Activity? sm_impure->check_sm No purify_sm Purify SM by Distillation or Chromatography sm_impure->purify_sm Yes use_fresh_reagent Use Fresh, High-Quality Reducing Agent reagent_inactive->use_fresh_reagent Yes reagent_inactive->check_conditions No purify_sm->check_conditions use_fresh_reagent->check_conditions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction Completeness? side_reactions Evidence of Side Reactions? check_conditions->side_reactions Byproducts? incomplete_reaction->check_conditions No optimize_stoichiometry Increase Equivalents of Reducing Agent incomplete_reaction->optimize_stoichiometry Yes use_milder_conditions Consider Milder Conditions (e.g., NaBH4) side_reactions->use_milder_conditions Yes side_reactions->check_workup No optimize_temp_time Adjust Temperature or Reaction Time optimize_stoichiometry->optimize_temp_time optimize_temp_time->check_workup use_milder_conditions->check_workup workup_loss Product Loss During Workup? check_workup->workup_loss Emulsion/Loss? purification_issues Issues with Chromatography? check_workup->purification_issues Tailing/Low Recovery? workup_loss->check_workup No optimize_workup Optimize Workup Procedure (e.g., Fieser for LiAlH4) workup_loss->optimize_workup Yes optimize_purification Use Deactivated Silica Gel or Alumina purification_issues->optimize_purification Yes end Improved Yield purification_issues->end No optimize_workup->end optimize_purification->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Caption: General reaction scheme for the synthesis of this compound.

References

Optimizing reaction conditions for Quinolin-8-ylmethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of Quinolin-8-ylmethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and reliable method is the selective reduction of quinoline-8-carbaldehyde. This transformation is typically achieved using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent, which offers high selectivity for the aldehyde group while preserving the quinoline ring system.

Q2: Which reducing agents are suitable for this synthesis, and how do they compare?

A2: Sodium borohydride (NaBH₄) is the preferred reagent due to its mild nature, chemoselectivity, and operational simplicity. Lithium aluminum hydride (LiAlH₄) can also be used, but it is a much stronger reducing agent and may lead to over-reduction or side reactions if not carefully controlled. It also requires strictly anhydrous conditions and a more complex work-up procedure.

Q3: My starting material, quinoline-8-carbaldehyde, appears to be degrading. How can I handle and store it properly?

A3: Aldehydes, including quinoline-8-carbaldehyde, can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. It is recommended to store the aldehyde under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature. Using freshly purified starting material is crucial for achieving high yields.

Q4: Are there specific safety precautions I should take during this synthesis?

A4: Yes. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Sodium borohydride reacts with acidic solutions to release flammable hydrogen gas; therefore, the quenching step should be performed carefully in a well-ventilated fume hood, typically by the slow addition of the reaction mixture to an acidic solution or water.[1]

Troubleshooting Guide

Issue 1: Low or No Yield

Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I fix this?

A: Low yields can stem from several factors. A systematic approach is best for troubleshooting.[2][3]

  • Cause 1: Inactive Reducing Agent: Sodium borohydride can decompose over time if exposed to moisture.

    • Solution: Use a freshly opened bottle of NaBH₄ or test the activity of your current supply. Ensure it is stored in a desiccator.

  • Cause 2: Insufficient Reagent: The stoichiometry of the reducing agent may be inadequate.

    • Solution: While a slight excess is often used, ensure you are using at least 1 equivalent of NaBH₄ relative to the aldehyde. A common practice is to use 1.2 to 1.5 equivalents to ensure the reaction goes to completion.

  • Cause 3: Suboptimal Reaction Temperature: The reaction may be too slow at very low temperatures.

    • Solution: While the initial addition of NaBH₄ is often done at 0 °C to control the exothermic reaction, allowing the mixture to warm to room temperature and stirring for several hours can ensure completion.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Cause 4: Poor Quality Starting Material: Impurities in the quinoline-8-carbaldehyde can inhibit the reaction.

    • Solution: Assess the purity of your starting material by NMR or melting point. If necessary, purify it by recrystallization or column chromatography before the reduction.

Issue 2: Formation of Side Products

Q: My final product is contaminated with significant impurities. What side reactions could be occurring?

A: The primary concerns are unreacted starting material and over-reduction, although other side products are possible.

  • Side Product 1: Unreacted Aldehyde: The most common impurity is the starting quinoline-8-carbaldehyde.

    • Solution: This indicates an incomplete reaction. Increase the reaction time, temperature, or the amount of reducing agent as described above. Always monitor the reaction by TLC until the starting material spot has disappeared.

  • Side Product 2: Over-reduction to 8-Methyl-1,2,3,4-tetrahydroquinoline: With stronger reducing agents or harsh conditions, the quinoline ring itself can be reduced.[5]

    • Solution: This is rare with NaBH₄ but possible with more potent hydrides. Stick to mild conditions (NaBH₄ in methanol or ethanol). Avoid catalysts like palladium on carbon (Pd/C) with hydrogen gas, which are known to reduce the heterocyclic ring.

Issue 3: Difficulties in Purification

Q: I'm having trouble purifying my product. It streaks badly during column chromatography on silica gel. What should I do?

A: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on standard silica gel, leading to tailing, streaking, and sometimes irreversible adsorption.[6]

  • Solution 1: Deactivate the Silica Gel: Before running the column, flush the silica gel with a solvent mixture containing a small amount of a basic modifier, such as triethylamine (typically 0.5-1% v/v), or use commercially available deactivated silica gel.[6]

  • Solution 2: Optimize the Mobile Phase: Use a more polar solvent system to improve elution. A gradient of ethyl acetate in hexanes or dichloromethane/methanol is often effective. Adding a small percentage of triethylamine to the eluent can also significantly improve the peak shape.[7]

  • Solution 3: Acid-Base Extraction: As a preliminary purification step, an acid-base extraction can be very effective. Dissolve the crude product in an organic solvent (like dichloromethane) and extract with dilute acid (e.g., 1 M HCl). The protonated, water-soluble product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and extract the pure product back into an organic solvent.[6]

Data Presentation

Table 1: Comparison of Common Reducing Agents

ReagentTypical SolventTemperature (°C)Relative ReactivityKey Considerations
Sodium Borohydride (NaBH₄) Methanol, Ethanol0 to 25Mild & SelectiveSafer and easier to handle; selective for aldehydes and ketones.
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl Ether0 to 35Very StrongReduces most carbonyls; requires strict anhydrous conditions and careful quenching.[8]

Table 2: Optimized Reaction Conditions for NaBH₄ Reduction

ParameterRecommended ConditionRationale
Solvent Methanol or EthanolEffectively dissolves both the aldehyde and NaBH₄.
Equivalents of NaBH₄ 1.2 - 1.5 eqEnsures complete consumption of the starting material.
Temperature Initial addition at 0 °C, then warm to RTControls initial exotherm and allows the reaction to proceed to completion.
Reaction Time 2 - 6 hoursTypically sufficient for full conversion; monitor by TLC.
Work-up Quench with water or dilute acidNeutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction

This protocol is adapted from standard procedures for aldehyde reductions.[9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve quinoline-8-carbaldehyde (1.0 eq) in methanol (approximately 10-15 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of Hexane:Ethyl Acetate) until the aldehyde spot is no longer visible.

  • Work-up: Carefully quench the reaction by slowly adding water. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude residue by column chromatography on silica gel (pre-treated with 1% triethylamine) using a suitable eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes) to afford pure this compound.

Visualizations

ReactionPathway SA Quinoline-8-carbaldehyde P This compound SA->P Reduction R NaBH4, Methanol R->SA

Caption: Reaction scheme for the synthesis of this compound.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification arrow arrow setup 1. Dissolve Aldehyde in Methanol cool 2. Cool to 0 °C setup->cool add_nabh4 3. Add NaBH4 cool->add_nabh4 react 4. Stir at RT & Monitor by TLC add_nabh4->react quench 5. Quench Reaction react->quench extract 6. Aqueous Work-up & Extraction quench->extract purify 7. Column Chromatography extract->purify characterize 8. Characterize Product purify->characterize

Caption: General experimental workflow for this compound synthesis.

Troubleshooting Start Low Yield Observed CheckTLC Analyze TLC Plate Start->CheckTLC Cause1 Starting Material Remains? CheckTLC->Cause1 Yes Cause2 Many Side Products? CheckTLC->Cause2 Yes Cause3 Clean Reaction, Low Recovery? CheckTLC->Cause3 No Sol1 Incomplete Reaction: • Increase reaction time • Add more NaBH4 • Check reagent quality Cause1->Sol1 Sol2 Side Reactions: • Ensure mild conditions • Check temperature control • Verify starting material purity Cause2->Sol2 Sol3 Purification Loss: • Deactivate silica gel • Optimize extraction pH • Re-evaluate solvent systems Cause3->Sol3

References

Technical Support Center: Purification of Quinolin-8-ylmethanol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the purification of Quinolin-8-ylmethanol via recrystallization.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound. The choice of solvent is critical and may require preliminary testing. Methanol is often a suitable solvent for closely related compounds like 8-hydroxyquinoline and serves as a good starting point.[1][2]

Objective: To purify crude this compound by removing impurities through recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Methanol, Ethanol, or a solvent mixture)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate with stirring capability)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

Procedure:

  • Solvent Selection: The ideal solvent should dissolve this compound poorly at low temperatures but readily at high temperatures.[3] Test small batches with various solvents (e.g., methanol, ethanol, acetone, water) to identify the best option.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to near its boiling point while stirring continuously until the solid completely dissolves.[3][4] Avoid adding excessive solvent, as this will reduce the final yield.[4][5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[5] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]

  • Inducing Crystallization: If crystals do not form, the solution may be supersaturated.[4] Induce crystallization by scratching the inner wall of the flask with a glass stirring rod or by adding a "seed" crystal of pure this compound.[3][4]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.[4]

  • Drying: Dry the crystals completely. This can be done by leaving them in the Buchner funnel with the vacuum running or by transferring them to a watch glass to air-dry.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: No crystals have formed after cooling the solution, even in an ice bath. What should I do?

A1: This is a common issue often caused by supersaturation or using too much solvent.[4][5]

  • Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod.[4] The tiny scratches provide a surface for crystal growth to begin. Alternatively, add a small "seed" crystal of the pure compound if available.[3][4]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[5][6] Gently heat the solution to boil off some of the solvent, then allow it to cool again.[6]

Q2: My yield of purified this compound is very low. Why did this happen?

A2: A low yield can result from several factors:

  • Excess Solvent: Using too much solvent during the dissolution step is a primary cause, as a significant amount of the compound will remain in the mother liquor.[4][6]

  • Premature Crystallization: If the compound crystallizes during a hot filtration step, product will be lost. Ensure the funnel and receiving flask are pre-heated.

  • Excessive Washing: Washing the crystals with too much solvent, or with solvent that is not ice-cold, can redissolve and wash away your product.[4]

Q3: Instead of crystals, an oil has formed at the bottom of my flask. What is "oiling out" and how can I fix it?

A3: "Oiling out" occurs when the solid melts and separates from the solution as a liquid instead of crystallizing.[5] This often happens if the compound's melting point is lower than the boiling point of the solvent or if there are significant impurities present.[5][6]

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point and then cool the solution again, very slowly.[5][6]

  • Change Solvent: If the problem persists, the chosen solvent may be unsuitable. A solvent with a lower boiling point might be necessary.

Q4: The crystals formed almost immediately after I removed the solution from the heat. Is this a problem?

A4: Yes, rapid crystallization is undesirable as it can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[6]

  • Slow Down Cooling: To achieve slower crystal growth, re-heat the solution and add a small amount of extra solvent (1-2 mL).[6] This will keep the compound soluble for longer as it cools, allowing for more controlled crystal formation.[6] Insulating the flask can also promote slower cooling.[6]

Q5: After recrystallization, my product is still colored or appears impure. What went wrong?

A5: If colored impurities are present, they may be co-crystallizing with your product.

  • Use Activated Carbon: Add a small amount of activated carbon (charcoal) to the hot solution before filtration. The carbon will adsorb the colored impurities. Be sure to perform a hot filtration to remove the carbon before cooling.

  • Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired purity.

Quantitative Data: Solvent Selection

SolventMolar Mass ( g/mol )Solubility at 278.15 K (Mole Fraction)Solubility at 323.15 K (Mole Fraction)
Methanol32.040.00210.0094
Ethanol46.070.00330.0118
Acetone58.080.01160.0411
Ethyl Acetate88.110.01450.0573
1,4-Dioxane88.110.04010.1553

Table adapted from solubility data for 5-chloro-8-hydroxyquinoline. This data is for illustrative purposes to guide solvent selection.[7]

Visual Workflow: Troubleshooting Recrystallization

The following diagram outlines the logical steps for troubleshooting a failed recrystallization experiment.

G Troubleshooting Flowchart for Recrystallization start Start: Solution Cooled check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No oil_out Oil Formed Instead of Crystals check_crystals->oil_out Oiled Out yes_crystals Yes, Crystals Formed check_crystals->yes_crystals Yes induce Attempt to Induce: 1. Scratch Flask 2. Add Seed Crystal no_crystals->induce check_induction Crystals Formed? induce->check_induction reduce_solvent Too much solvent likely. Boil off excess solvent & re-cool. check_induction->reduce_solvent No check_induction->yes_crystals Yes reduce_solvent->start reheat_add Re-heat to dissolve oil. Add more solvent. Cool slowly. oil_out->reheat_add reheat_add->start check_yield Check Yield & Purity yes_crystals->check_yield low_yield Low Yield check_yield->low_yield Low Yield impure Product Impure check_yield->impure Impure success Success: Pure Crystals, Good Yield check_yield->success Acceptable analyze_loss Analyze loss: - Too much solvent? - Premature crystallization? - Excessive washing? low_yield->analyze_loss rerun Re-run recrystallization. Consider adding activated carbon. impure->rerun

Caption: Troubleshooting workflow for common recrystallization issues.

References

Common side reactions in the synthesis of quinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions encountered during the synthesis of quinoline derivatives.

Frequently Asked Questions (FAQs)

Skraup Synthesis

Q1: My Skraup synthesis is extremely exothermic and difficult to control. How can I manage the reaction's vigor?

A1: The Skraup synthesis is notoriously vigorous and exothermic.[1] To control the reaction, you can implement the following measures:

  • Use a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) is a common and effective method to make the reaction less violent.[1] Boric acid can also be used for this purpose.

  • Controlled Reagent Addition: Add concentrated sulfuric acid slowly and with efficient cooling to manage the heat generated.

  • Efficient Stirring: Ensure vigorous and constant stirring to dissipate heat and prevent the formation of localized hotspots.

Q2: I'm observing significant tar formation in my Skraup synthesis, which complicates product isolation. What causes this and how can it be minimized?

A2: Tar formation is a prevalent side reaction in the Skraup synthesis, primarily due to the harsh acidic and oxidizing conditions that lead to the polymerization of reactants and intermediates. To minimize tarring:

  • Employ a Moderator: As with controlling the exothermicity, ferrous sulfate can also help reduce charring.

  • Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled.

  • Purification: The crude product is often a dark, tarry residue. Purification via steam distillation is a common and effective method to isolate the quinoline derivative from the tar.

Doebner-von Miller Synthesis

Q3: My Doebner-von Miller reaction is resulting in a low yield due to the formation of a large amount of polymeric material. How can I prevent this?

A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis. To address this issue:

  • Utilize a Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can significantly reduce polymerization and increase the yield of the desired quinoline.

  • Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the reaction mixture helps to control its concentration and minimize self-condensation.

Combes Synthesis

Q4: I am obtaining a mixture of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I control the regioselectivity?

A4: The formation of regioisomers is a common challenge when using unsymmetrical β-diketones in the Combes synthesis. The regioselectivity is influenced by both steric and electronic factors.[1][2]

  • Steric Effects: Increasing the steric bulk on one of the carbonyl groups of the β-diketone will favor cyclization at the less sterically hindered position.[1]

  • Electronic Effects of Aniline Substituents: The electronic nature of substituents on the aniline ring influences the nucleophilicity of the ortho positions, thereby directing the cyclization. Electron-donating groups on the aniline can lead to different regioisomeric ratios compared to electron-withdrawing groups.[1]

  • Choice of Acid Catalyst: The acid catalyst used can also affect the ratio of regioisomers. For example, polyphosphoric acid (PPA) may favor one isomer over another.

Conrad-Limpach-Knorr Synthesis

Q5: In my Conrad-Limpach-Knorr synthesis, I am getting a mixture of 2-hydroxyquinolines and 4-hydroxyquinolines. How can I selectively synthesize one over the other?

A5: The regioselectivity in the Conrad-Limpach-Knorr synthesis is highly dependent on the reaction temperature. This is due to the differential reactivity of the β-ketoester with the aniline under kinetic versus thermodynamic control.[3]

  • Formation of 4-hydroxyquinolines (Kinetic Product): Lower reaction temperatures (e.g., room temperature to 100 °C) favor the reaction of the aniline with the more reactive keto group of the β-ketoester, leading to the 4-hydroxyquinoline derivative.

  • Formation of 2-hydroxyquinolines (Thermodynamic Product): Higher reaction temperatures (e.g., above 140 °C) favor the reaction at the less reactive ester group, leading to the thermodynamically more stable 2-hydroxyquinoline derivative.[3]

Friedländer Synthesis

Q6: I am struggling with poor regioselectivity in my Friedländer synthesis with an unsymmetrical ketone. What strategies can I employ to improve this?

A6: Regioselectivity is a critical consideration in the Friedländer synthesis when an unsymmetrical ketone is used.[4][5][6] Several strategies can be employed to control the formation of the desired regioisomer:

  • Use of Specific Catalysts: The choice of catalyst can have a profound impact on regioselectivity. For instance, using a bicyclic pyrrolidine derivative catalyst like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been shown to achieve high regioselectivity (up to 96:4) for the 2-substituted quinoline.[6]

  • Slow Addition of the Ketone: A slow addition of the methyl ketone substrate to the reaction mixture can significantly increase the regioselectivity.[6]

  • Reaction Temperature: Higher reaction temperatures can also improve the regioselectivity in some cases.[6]

  • Introduction of a Phosphoryl Group: Introducing a phosphoryl group on the α-carbon of the ketone can effectively direct the cyclization to produce a single regioisomer.[5]

Troubleshooting Guides

General Troubleshooting Workflow

G Start Problem Encountered (e.g., Low Yield, Side Products) Analysis Analyze Reaction (TLC, NMR, MS) Start->Analysis Identify Identify Side Product(s) Analysis->Identify Tar Tar/Polymer Formation Identify->Tar Polymeric? Regioisomers Regioisomer Mixture Identify->Regioisomers Isomeric? Other Other Side Products Identify->Other Other? Optimize_Tar Optimize Conditions: - Lower Temperature - Use Moderator/Biphasic System - Slow Reactant Addition Tar->Optimize_Tar Optimize_Regio Optimize Conditions: - Change Catalyst - Modify Substituents - Adjust Temperature Regioisomers->Optimize_Regio Optimize_Other Consult Literature for Specific Side Reaction Other->Optimize_Other Purify Purify Product (Distillation, Chromatography, Recrystallization) Optimize_Tar->Purify Optimize_Regio->Purify Optimize_Other->Purify Success Successful Synthesis Purify->Success

Caption: A general workflow for troubleshooting common side reactions in quinoline synthesis.

Data Presentation

Table 1: Effect of Aniline Substituent on Regioselectivity in Combes Synthesis

Aniline Substituent (p-position)β-DiketoneAcid CatalystRatio of Regioisomers (2-CF₃ : 4-CF₃)
-HTrifluoroacetylacetonePPA/EthanolFavors 4-CF₃
-OCH₃TrifluoroacetylacetonePPA/EthanolFavors 2-CF₃
-ClTrifluoroacetylacetonePPA/EthanolFavors 4-CF₃
-FTrifluoroacetylacetonePPA/EthanolFavors 4-CF₃
Data adapted from a study on the modified Combes synthesis of trifluoromethylquinolines.[1]

Table 2: Temperature Effect on Product Distribution in Conrad-Limpach-Knorr Synthesis

Reaction TemperaturePredominant ProductRationale
Room Temperature - 100°C4-HydroxyquinolineKinetic Control (Attack at more reactive keto group)
> 140°C2-HydroxyquinolineThermodynamic Control (Attack at less reactive ester group)
This table summarizes the general temperature-dependent selectivity of the Conrad-Limpach-Knorr synthesis.[3]

Table 3: Catalyst Effect on Regioselectivity in Friedländer Synthesis

2-Aminoaryl KetoneAsymmetric KetoneCatalystRegioisomeric Ratio (2-subst. : 4-subst.)
2-Amino-5-chlorobenzophenoneAcetonePyrrolidineHigh
2-Amino-5-chlorobenzophenoneAcetoneTABO96 : 4
Data from a study on highly regioselective Friedländer annulations.[6]

Experimental Protocols

Protocol 1: Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator

Materials:

  • Aniline (freshly distilled)

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidizing agent)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add aniline, glycerol, and ferrous sulfate heptahydrate.

  • Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic, so cooling may be necessary.

  • Add nitrobenzene to the reaction mixture.

  • Gently heat the mixture to initiate the reaction. Once the reaction becomes self-sustaining (vigorous boiling), remove the external heat source.

  • After the initial exothermic reaction subsides (typically 30-60 minutes), heat the mixture to reflux for an additional 3 hours.

  • After cooling, dilute the reaction mixture with water and neutralize with a concentrated sodium hydroxide solution.

  • Isolate the crude quinoline by steam distillation.

  • Separate the quinoline layer, dry over anhydrous potassium carbonate, and purify by vacuum distillation.

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline with a Biphasic System

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline and concentrated hydrochloric acid in water.

  • Heat the mixture to reflux.

  • Dissolve crotonaldehyde in toluene and place it in the addition funnel.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a concentrated sodium hydroxide solution.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude 2-methylquinoline by vacuum distillation.

Protocol 3: Controlling Regioselectivity in Friedländer Synthesis

Materials:

  • 2-Aminoaryl ketone (e.g., 2-amino-5-chlorobenzophenone)

  • Unsymmetrical ketone (e.g., acetone)

  • Catalyst (e.g., TABO)

  • Solvent (e.g., toluene)

Procedure:

  • In a reaction vessel, dissolve the 2-aminoaryl ketone and the catalyst in the solvent.

  • Heat the solution to the desired reaction temperature.

  • Slowly add the unsymmetrical ketone to the reaction mixture using a syringe pump over several hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired regioisomer.

Signaling Pathways and Experimental Workflows

G cluster_0 Conrad-Limpach-Knorr Synthesis Aniline Aniline Condensation Condensation Aniline->Condensation BetaKetoester β-Ketoester BetaKetoester->Condensation Intermediate_A Enamine Intermediate Condensation->Intermediate_A Low Temp (Kinetic) Intermediate_B β-Ketoanilide Intermediate Condensation->Intermediate_B High Temp (Thermodynamic) Cyclization_A Cyclization Intermediate_A->Cyclization_A Cyclization_B Cyclization Intermediate_B->Cyclization_B Product_A 4-Hydroxyquinoline Cyclization_A->Product_A Product_B 2-Hydroxyquinoline Cyclization_B->Product_B

Caption: Reaction pathways in the Conrad-Limpach-Knorr synthesis leading to different products based on temperature.

References

Technical Support Center: Purification of Quinolin-8-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Quinolin-8-ylmethanol. This guide addresses specific issues that may be encountered during experimental procedures.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address common challenges in the purification of this compound.

Q1: My NMR spectrum of purified this compound shows a persistent singlet at around 9.8-10.5 ppm. What is this impurity and how can I remove it?

A: This signal likely corresponds to the aldehyde proton of the starting material, quinoline-8-carbaldehyde, indicating an incomplete reduction. To remove this impurity, you can repeat the reduction reaction with a fresh reducing agent or extend the reaction time. Alternatively, a bisulfite wash during the work-up can selectively remove the aldehyde.

Q2: After column chromatography, my fractions containing this compound are still showing a spot on the TLC plate that streaks badly. What is causing this?

A: Streaking of basic compounds like quinolines on silica gel TLC plates is a common issue due to the acidic nature of the silica.[1] This can be mitigated by adding a small amount of a basic modifier to your mobile phase, such as 0.1-1% triethylamine or a few drops of ammonia in methanol.[1] This will neutralize the acidic sites on the silica gel and improve the spot shape.

Q3: I performed a recrystallization, but the yield of pure this compound is very low. How can I improve it?

A: Low recovery during recrystallization can be due to several factors. Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Cooling the solution too quickly can lead to the formation of fine crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Also, ensure the final filtration is done with an ice-cold solvent to minimize the loss of product in the filtrate.

Q4: My mass spectrum shows a peak corresponding to a di-reduced species. How can this be removed?

A: Over-reduction can sometimes occur, leading to the formation of 1,2,3,4-tetrahydrothis compound. This impurity is more flexible and generally less polar than this compound. Careful column chromatography with a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, should allow for the separation of these two compounds.

Q5: I am trying to purify my product using acid-base extraction, but I am getting a poor recovery in the final organic layer. What could be the problem?

A: Poor recovery after an acid-base extraction could be due to incomplete neutralization. When basifying the aqueous layer to precipitate the this compound, ensure the pH is sufficiently high (pH 9-10) to deprotonate the quinolinium ion fully. It is also crucial to perform multiple extractions (at least three) with the organic solvent to ensure all the product is recovered from the aqueous phase.

Data Presentation

The following table summarizes quantitative data from various purification methods for quinoline derivatives, providing a comparative overview of their effectiveness.

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source
RecrystallizationCrude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5[2]
RecrystallizationCrude 8-hydroxyquinoline (82.0% purity)Chloroform99.095.0[2]
Flash ChromatographyCrude 8-amino-quinoline derivativesCHCl₃/MeOH (99:1)>9523[3]
Flash ChromatographyCrude 8-amino-quinoline derivativesCHCl₃/MeOH (95:5)>9533[3]
Steam DistillationCrude Quinoline from Skraup SynthesisSteam distillation, followed by vacuum distillation (110-114°C at 14 mmHg)High (not specified)84-91[2]

Experimental Protocols

Below are detailed methodologies for the purification of this compound.

Protocol 1: Recrystallization from a Mixed Solvent System

This protocol is effective for obtaining highly pure crystalline this compound.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or methanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add a co-solvent in which this compound is less soluble (e.g., water or hexane) dropwise until the solution becomes slightly turbid.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. The gradual decrease in temperature will promote the formation of well-defined crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

This method is suitable for separating this compound from impurities with different polarities.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give the this compound a retention factor (Rf) of approximately 0.3. A common mobile phase for quinoline derivatives is a mixture of hexane and ethyl acetate or dichloromethane and methanol. To prevent streaking, add 0.5% triethylamine to the mobile phase.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Troubleshooting cluster_purification Purification Method cluster_analysis Purity Check start Crude this compound tlc Perform TLC Analysis start->tlc decision_impurities Assess Impurity Profile tlc->decision_impurities recrystallization Recrystallization decision_impurities->recrystallization Single major spot, crystalline solid column_chromatography Column Chromatography decision_impurities->column_chromatography Multiple spots or streaking acid_base_extraction Acid-Base Extraction decision_impurities->acid_base_extraction Acidic or neutral impurities suspected purity_check Check Purity (NMR, TLC, LC-MS) recrystallization->purity_check column_chromatography->purity_check acid_base_extraction->purity_check decision_purity Is it Pure? purity_check->decision_purity end_product Pure this compound decision_purity->end_product Yes troubleshoot Troubleshoot (Re-purify or change method) decision_purity->troubleshoot No troubleshoot->tlc

Caption: A workflow diagram for troubleshooting the purification of this compound.

Logical_Relationships cluster_impurity_type Identify Impurity Type cluster_removal_strategy Select Removal Strategy start Impurity Detected in This compound unreacted_sm Unreacted Starting Material (e.g., quinoline-8-carbaldehyde) start->unreacted_sm side_product Side-Product (e.g., over-reduced species) start->side_product residual_solvent Residual Solvent start->residual_solvent other Other Contaminants start->other chem_treatment Chemical Treatment (e.g., bisulfite wash) unreacted_sm->chem_treatment chromatography Chromatography (e.g., gradient elution) unreacted_sm->chromatography side_product->chromatography drying High Vacuum Drying residual_solvent->drying other->chromatography recrystallization Recrystallization other->recrystallization

Caption: Logical relationships between impurity types and their corresponding removal strategies.

References

Improving the solubility of Quinolin-8-ylmethanol for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Quinolin-8-ylmethanol for biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers or cell culture media?

A1: this compound, as a derivative of quinoline, is expected to be a poorly water-soluble or hydrophobic compound.[1][2] Quinoline itself has very poor solubility in water.[1] Such compounds have a tendency to precipitate when introduced into aqueous environments, a common challenge for many potential drug candidates.[3][4]

Q2: What is the most common initial step to solubilize this compound for in vitro assays?

A2: The most straightforward and common first step is to use a co-solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose.[5][6][7] A high-concentration stock solution allows for minimal final solvent concentration in the assay, which is crucial to avoid solvent-induced artifacts or toxicity.[8][9]

Q3: My compound precipitates when I dilute my concentrated DMSO stock into the aqueous assay medium. What can I do?

A3: This phenomenon, often called "crashing out," is common with hydrophobic compounds.[10] Here are several troubleshooting steps:

  • Optimize Stock Concentration: Creating a less concentrated stock solution in DMSO can sometimes prevent precipitation upon dilution.[2]

  • Use Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume, perform serial dilutions in your buffer or medium. This gradual decrease in solvent concentration can help maintain solubility.[2]

  • Increase Final Co-solvent Concentration: A slightly higher final percentage of DMSO (e.g., up to 0.5% or 1%) might be necessary. However, it is critical to use the same final DMSO concentration in all wells, including vehicle controls, as even low concentrations can have biological effects.[6][8][9]

  • Vortexing/Mixing: Ensure thorough mixing immediately after adding the stock solution to the aqueous medium.

Q4: I am concerned about the toxic effects of organic solvents on my cells. What are some effective, cell-friendly alternatives?

A4: If solvent toxicity is a concern, complexation with cyclodextrins is an excellent alternative strategy.[11][12] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble drug molecules, forming a water-soluble inclusion complex.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used in pharmaceutical formulations.[11] Studies have shown that β-cyclodextrin has minimal to no effect on cell viability or assay readouts at typical working concentrations.[6][8]

Q5: Can I use pH adjustment to improve the solubility of this compound?

A5: Yes, this is a viable strategy. The quinoline scaffold is a weak base.[15][16] The solubility of quinoline and its derivatives is highly dependent on pH and tends to increase significantly in acidic conditions (at a pH below its pKa of approximately 4.9), where the molecule becomes protonated and more water-soluble.[16][17] However, you must ensure the final pH of your solution is compatible with the biological assay and does not affect cell viability or protein function.[7]

Q6: What are more advanced formulation strategies if the methods above are insufficient?

A6: For compounds with very challenging solubility, several advanced formulation techniques can be explored:

  • Nanoparticle Formulations: Encapsulating this compound into polymeric nanoparticles can significantly improve aqueous dispersibility and bioavailability.[18][19] Common methods include nanoprecipitation and solvent evaporation.[19][20]

  • Solid Dispersions: This involves dispersing the compound in an amorphous state within a hydrophilic polymer matrix.[21][22] This high-energy state can lead to enhanced apparent solubility and dissolution rates.[3]

  • Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can solubilize hydrophobic compounds in lipidic excipients, which form fine emulsions upon contact with aqueous media.[23][24]

Troubleshooting Guide

IssuePossible CauseRecommended ActionReference(s)
Compound Precipitation Poor aqueous solubility of this compound.Prepare a stock solution in an organic co-solvent like DMSO. Perform stepwise dilutions and ensure thorough mixing.[2]
Inconsistent Assay Results Compound instability or precipitation during the experiment.Prepare fresh solutions for each experiment. Consider using cyclodextrins to form a stable, soluble complex. Ensure consistent final solvent concentration across all wells.[2][11]
Observed Cellular Toxicity The concentration of the organic co-solvent (e.g., DMSO) is too high.Keep the final DMSO concentration below 0.5% if possible, and always include a vehicle control. Switch to a less toxic solubilization method, such as cyclodextrin complexation.[6][8][9]
Low Bioavailability in vivo Poor dissolution rate in the gastrointestinal tract.Explore advanced formulation strategies like particle size reduction (nanosuspension), solid dispersions, or lipid-based formulations to improve dissolution and absorption.[10][22][24][25]

Experimental Protocols

Protocol 1: Solubilization Using a Co-solvent (DMSO)
  • Preparation of Stock Solution: Weigh out a precise amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved, using gentle warming or vortexing if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Perform a serial dilution of the stock solution into the cell culture medium or aqueous buffer to achieve the desired final concentrations.

  • Important Consideration: The final concentration of DMSO in the assay should ideally be kept at ≤0.5% to minimize solvent-induced effects. Always include a vehicle control group that contains the same final concentration of DMSO as the highest concentration of the tested compound.[8]

Protocol 2: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol aims to form an inclusion complex to enhance aqueous solubility.[11]

  • Molar Ratio Determination: Start by testing different molar ratios of this compound to HP-β-CD (e.g., 1:1, 1:2, 1:5).

  • Preparation of the Complex:

    • Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., in phosphate-buffered saline or cell culture media).

    • Add the powdered this compound to the HP-β-CD solution.

    • Stir or shake the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.

  • Equilibrium and Filtration: After incubation, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved compound.

  • Quantification: Carefully collect the supernatant. Determine the concentration of the solubilized this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (quinine, a related compound, has a UV absorption peak around 350 nm) or High-Performance Liquid Chromatography (HPLC).[26] The resulting solution can then be sterile-filtered and used for biological assays.

Visualizations

G start Start: Compound Precipitates in Aqueous Medium cosolvent Strategy 1: Use Co-solvent (e.g., DMSO) start->cosolvent check_precip Does it still precipitate upon dilution? cosolvent->check_precip optimize_dmso Troubleshoot: - Lower stock concentration - Use stepwise dilution - Ensure rapid mixing check_precip->optimize_dmso Yes check_toxicity Is solvent toxicity a concern for the assay? check_precip->check_toxicity No optimize_dmso->check_precip cyclodextrin Strategy 2: Use Cyclodextrins (HP-β-CD) check_toxicity->cyclodextrin Yes success Success: Proceed with Biological Assay check_toxicity->success No advanced Strategy 3: Advanced Formulations (Nanoparticles, Solid Dispersions) cyclodextrin->advanced Still Insoluble cyclodextrin->success advanced->success

Caption: A logical workflow for troubleshooting the solubility of this compound.

References

Preventing tar formation in Skraup synthesis of quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Skraup synthesis of quinolines, with a particular focus on preventing tar formation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Skraup synthesis in a question-and-answer format, providing actionable solutions.

Issue 1: The reaction is proceeding too violently or is difficult to control.

  • Question: My Skraup reaction is extremely exothermic and appears to be heading towards a runaway. What immediate steps should I take, and how can I prevent this in the future?

  • Answer: A runaway Skraup reaction is a significant safety concern due to the highly exothermic nature of the dehydration of glycerol and subsequent cyclization and oxidation steps.[1]

    Immediate Actions:

    • If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly cool it.[2]

    • Ensure adequate ventilation and be prepared for a sudden increase in pressure.

    • Always have a blast shield in front of the reaction setup.[2]

    Preventative Measures:

    • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is crucial for moderating the reaction's exothermicity.[1][2][3][4] It is believed to act as an oxygen carrier, slowing down the oxidation step.[1][2] Boric acid or acetic acid can also be used as moderators.[1]

    • Controlled Reagent Addition: The order of reagent addition is critical. Ensure that ferrous sulfate is added to the mixture of the aniline and glycerol before the slow and careful addition of concentrated sulfuric acid with cooling.[1][2][5]

    • Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (indicated by boiling), remove the heat source. The heat of the reaction itself should be sufficient to sustain boiling for a period. Reapply heat only after the initial exotherm has subsided.[2]

Issue 2: Significant tar formation is observed, complicating product isolation.

  • Question: My reaction mixture is a thick, dark tar, making it difficult to extract the quinoline product. What causes this, and how can I minimize it?

  • Answer: Tar formation is a common side reaction in the Skraup synthesis, resulting from the polymerization of acrolein (formed from the dehydration of glycerol) and other intermediates under the harsh acidic and high-temperature conditions.[2]

    Preventative Measures:

    • Moderator Addition: As with controlling the exotherm, adding ferrous sulfate helps to control the reaction rate, which in turn reduces charring and tar formation.

    • Temperature Optimization: Avoid excessively high temperatures. Gentle initial heating and controlling the exothermic phase are key to minimizing polymerization.

    • Alternative Oxidants: While nitrobenzene is a common oxidizing agent, others like arsenic acid have been reported to result in a less violent reaction, potentially reducing tar formation.[2][4] More modern and "greener" approaches include the use of microwave irradiation or ionic liquids, which can lead to cleaner reactions.[6]

Issue 3: The yield of the desired quinoline product is consistently low.

  • Question: I am following a standard protocol, but my yields are significantly lower than expected. What are the likely causes, and how can I improve them?

  • Answer: Low yields in the Skraup synthesis can be attributed to several factors, including incomplete reaction, side product formation (tar), and losses during workup.

    Troubleshooting Steps:

    • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. After the initial exothermic phase, a prolonged reflux period is often necessary to drive the reaction to completion.[2]

    • Substituent Effects: The nature of the substituent on the aniline ring can significantly impact reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring, requiring harsher conditions and potentially leading to lower yields.[2]

    • Efficient Purification: The workup and purification process can be a major source of product loss, especially when dealing with tarry residues.[2] Steam distillation is a common and effective method for separating the volatile quinoline from the non-volatile tar.[2]

Frequently Asked Questions (FAQs)

Q1: What is the role of each of the primary reagents in the Skraup synthesis?

A1:

  • Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom for the quinoline core.

  • Glycerol: Dehydrates in the presence of sulfuric acid to form acrolein, which provides the three-carbon unit necessary to form the heterocyclic ring.[7]

  • Sulfuric Acid: Acts as both a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization and dehydration steps.[7]

  • Oxidizing Agent (e.g., Nitrobenzene): Oxidizes the intermediate 1,2-dihydroquinoline to the aromatic quinoline product.[7]

Q2: Can I use a different oxidizing agent instead of nitrobenzene?

A2: Yes, while nitrobenzene is commonly used, other oxidizing agents have been employed. Arsenic acid is a historical alternative that is reported to result in a less violent reaction.[4] Other options that have been explored include ferric compounds, V₂O₅, and iodine.[8] Some modern modifications of the Skraup synthesis, for example, using microwave irradiation in ionic liquids, may not require an external oxidizing agent at all.[6]

Q3: How critical is the purity of the starting materials?

A3: Using pure, freshly distilled aniline is recommended. Impurities in the starting materials can lead to the formation of undesired side products and contribute to tar formation, ultimately lowering the yield and complicating the purification of the final product.

Q4: What are some "greener" alternatives to the traditional Skraup synthesis?

A4: To address the harsh conditions and use of toxic reagents in the classical Skraup synthesis, several modifications have been developed. These include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields.[6]

  • Use of ionic liquids: These can serve as both the solvent and catalyst, often leading to cleaner reactions and easier product isolation.[6]

  • Solvent-free conditions: Some protocols have been developed that eliminate the need for a solvent.

Data Presentation

The following table summarizes reaction conditions and yields for the Skraup synthesis of quinoline and its derivatives under various protocols.

Aniline DerivativeModeratorOxidizing AgentReaction ConditionsYield (%)Reference
AnilineFerrous SulfateNitrobenzeneGentle heating, then reflux sustained by exotherm, followed by 3 hours of heating.Not specified[2]
AnilineFerrous SulfateNitrobenzeneHeat at 140-150°C for 3-4 hours.Not specified[3]
o-AminophenolFerrous SulfateNot specifiedNot specified100% (for 8-hydroxyquinoline)[3]
6-NitrocoumarinNoneSelf-oxidizing145-150°C then 160-170°C for 6 hours.14%[9]
AnilineNoneNone (in ionic liquid)Microwave irradiation.Very good[6]
AnilineNot specifiedAcrolein70% H₂SO₄ at 110°C for 45 minutes.47%[10]

Experimental Protocols

Protocol 1: Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator

This protocol is adapted from established procedures and emphasizes control over the exothermic reaction.

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for workup)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, ferrous sulfate heptahydrate, and glycerol.

  • Acid Addition: Slowly and with vigorous stirring, carefully add concentrated sulfuric acid to the mixture. The addition is exothermic, and cooling with an ice bath may be necessary to control the temperature.

  • Initiation of Reaction: Gently heat the mixture. Once the reaction begins to boil, immediately remove the external heat source. The exothermic nature of the reaction should sustain the reflux for 30-60 minutes.[2]

  • Completion of Reaction: After the initial vigorous reaction subsides, heat the mixture to reflux for an additional 3 hours to ensure the reaction goes to completion.[2]

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully dilute the mixture with water and then make it strongly alkaline with a concentrated solution of sodium hydroxide.

    • Set up for steam distillation and distill the crude quinoline from the tarry residue.[2]

  • Purification:

    • Extract the quinoline from the aqueous distillate using an organic solvent.

    • Wash the organic extracts with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure.

    • The crude quinoline can be further purified by distillation under reduced pressure.

Mandatory Visualization

Skraup_Tar_Prevention cluster_causes Causes of Tar Formation cluster_prevention Preventative Measures HighTemp High Reaction Temperature AcroleinPolymerization Acrolein Polymerization HighTemp->AcroleinPolymerization promotes UncontrolledExotherm Uncontrolled Exotherm UncontrolledExotherm->HighTemp leads to Moderator Use of Moderator (e.g., FeSO₄) Moderator->UncontrolledExotherm mitigates Outcome Reduced Tar Formation & Improved Quinoline Yield Moderator->Outcome TempControl Gradual & Controlled Heating TempControl->UncontrolledExotherm prevents TempControl->Outcome ReagentOrder Correct Order of Reagent Addition ReagentOrder->UncontrolledExotherm prevents ReagentOrder->Outcome AltOxidant Alternative Oxidants AltOxidant->UncontrolledExotherm can reduce violence AltOxidant->Outcome

Caption: Logical workflow for preventing tar formation in Skraup synthesis.

References

Catalyst Selection for Efficient Quinoline Derivative Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshoot common issues encountered during the synthesis of quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for quinoline synthesis?

The most prevalent methods for quinoline synthesis that utilize catalysts include the Friedländer annulation, Doebner-von Miller reaction, Combes synthesis, and Skraup synthesis.[1][2][3] Each method has its own advantages and is suited for different starting materials and desired substitution patterns on the quinoline core.

Q2: What are the main categories of catalysts used in quinoline synthesis?

Catalysts for quinoline synthesis can be broadly classified into three main categories:

  • Transition-Metal Catalysts: These include complexes of palladium, copper, cobalt, ruthenium, and iron, known for their high activity and selectivity.[4][5]

  • Metal-Free Catalysts: This category includes Brønsted acids (e.g., HCl, H₂SO₄), Lewis acids (e.g., ZnCl₂, SnCl₄), ionic liquids, and superacids, offering a more sustainable and cost-effective alternative.[4][6][7]

  • Nanocatalysts: These are gaining attention due to their high surface area, reusability, and often environmentally friendly nature.[7][8]

Q3: How do I choose the best catalyst for my specific quinoline synthesis?

The choice of catalyst depends on several factors, including the specific reaction (e.g., Friedländer, Doebner-von Miller), the nature of the substituents on the reactants, and the desired reaction conditions (e.g., solvent-free, mild temperature). A catalyst screening is often the most effective approach to identify the optimal catalyst for a new transformation.

Q4: I am observing very low yields in my Friedländer synthesis. What could be the cause?

Low yields in the Friedländer synthesis can be attributed to several factors. The traditional method often requires harsh reaction conditions like high temperatures and strong acids or bases, which can lead to side reactions and decreased yield, especially when scaling up. The use of milder catalysts, such as gold catalysts or carrying out the reaction under solvent-free conditions with p-toluenesulfonic acid and iodine, can improve yields. Catalyst-free approaches in water have also been shown to be effective.[9]

Q5: How can I control regioselectivity in the Combes synthesis when using an unsymmetrical β-diketone?

Regioselectivity in the Combes synthesis is a known challenge. The steric and electronic effects of the substituents on both the aniline and the β-diketone play a crucial role in determining the major regioisomer.[10] For instance, bulkier substituents on the diketone and the use of methoxy-substituted anilines tend to favor the formation of 2-substituted quinolines.[10] Conversely, using chloro- or fluoroanilines can lead to the 4-substituted regioisomer as the major product.[10]

Troubleshooting Guides

Doebner-von Miller Synthesis
Problem Potential Cause Troubleshooting Steps
Low Yield and Significant Tar/Polymer Formation Acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material. This is one of the most common side reactions.[3][6]- Employ a Biphasic Solvent System: This can reduce self-polymerization by sequestering the carbonyl compound in an organic phase.[6] - Optimize Acid Concentration and Type: Experiment with different Brønsted and Lewis acids to find a balance between reaction rate and side product formation.[6] - Control Reaction Temperature: Use the lowest effective temperature to minimize polymerization.[6]
Formation of Dihydro- or Tetrahydroquinoline Byproducts Incomplete oxidation of the dihydroquinoline intermediate.[6]- Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent. - Optimize Reaction Time and Temperature: The oxidation step may require longer reaction times or higher temperatures.[6] - Post-Reaction Oxidation: If dihydroquinoline impurities are present, they can be oxidized in a separate step using an appropriate oxidizing agent like DDQ or MnO₂.[6]
Low Yield with Substituted Anilines Electronic properties of substituents on the aniline can significantly impact the reaction. Electron-withdrawing groups are known to give low yields.[6]- Consider a Modified Approach: The Doebner hydrogen-transfer reaction may be more suitable for anilines with electron-withdrawing groups.[6]
Friedländer Synthesis
Problem Potential Cause Troubleshooting Steps
Low Yield Harsh reaction conditions (high temperature, strong acid/base) leading to side reactions.- Use Milder Catalysts: Consider using gold catalysts or iodine with p-toluenesulfonic acid under solvent-free conditions. - Catalyst-Free Conditions: Explore performing the reaction in water at elevated temperatures.[9]
Regioselectivity Issues with Asymmetric Ketones Lack of control over which α-carbon of the ketone reacts.- Introduce a Phosphoryl Group: Placing a phosphoryl group on the desired α-carbon of the ketone can direct the reaction. - Use an Amine Catalyst or Ionic Liquid: These can help control regioselectivity.
Aldol Condensation Side Reactions Ketones undergoing self-condensation under alkaline conditions.- Use an Imine Analogue: Replacing the o-aminoaryl aldehyde/ketone with its imine analogue can prevent this side reaction.
Skraup Synthesis
Problem Potential Cause Troubleshooting Steps
Extremely Vigorous and Uncontrollable Reaction The Skraup synthesis is notoriously exothermic.[11]- Add a Moderator: Ferrous sulfate (FeSO₄) or boric acid can be used to make the reaction less violent.[11] - Control Acid Addition: Add concentrated sulfuric acid slowly with efficient cooling.[11] - Ensure Efficient Stirring: Good mixing helps dissipate heat.[11]
Significant Tar Formation Harsh acidic and oxidizing conditions causing polymerization.[11]- Use a Moderator: Ferrous sulfate can help control the reaction rate and reduce charring.[11] - Optimize Temperature: Avoid excessively high temperatures.[11] - Purification: Steam distillation followed by extraction is a common method to isolate the product from the tar.[11]

Catalyst Performance Data

The following table summarizes the performance of various catalysts in different quinoline synthesis reactions.

CatalystSynthesis MethodReactantsYield (%)ConditionsReference
Fe₃O₄-IL-HSO₄ Friedländer Reaction2-aminoaryl ketones and 1,3-dicarbonylsNot Specified90°C, Solvent-free[4][8]
ZnO/CNT Friedländer Condensation2-amino-5-chlorobenzaldehyde and carbonyls24-99Solvent-free[4]
Cobalt (II) Acetate Dehydrogenative Cyclization2-aminoaryl alcohols and ketonesGoodNot Specified[4]
Copper Acetate One-pot AnnulationSaturated ketones and anthranilsGood to ExcellentNot Specified[4]
[Msim][OOCCCl₃] (Ionic Liquid) Friedländer Reaction2-aminoaryl ketones and α-methylene carbonylsUp to 100Not Specified[4]
[bmim]HSO₄ (Ionic Liquid) Friedländer Reaction2-aminobenzaldehydes and allenoatesHighNot Specified[4]
Zn(OTf)₂ Three-component reactionAmino acetophenone and phenylacetyleneGoodMicrowave irradiation[12]
Montmorillonite K-10 Three-component one-pot reaction3,4-dimethoxyaniline, aldehydes, and ethyl-3,3-diethoxypropionateGoodWater as solvent[12]
Sulfamic acid Friedländer Condensation2-aminoarylketones and enolisable ketonesNot specifiedRecyclable heterogeneous catalyst[12]

Experimental Protocols

Protocol 1: Friedländer Synthesis of Polysubstituted Quinolines using a Reusable Nanocatalyst[4]

Materials:

  • 2-aminoaryl ketone (1 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • Nanocatalyst (e.g., Fe₃O₄-supported ionic liquid) (0.02 g)

  • Ethanol (5 mL) (if not solvent-free)

Procedure:

  • In a round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the nanocatalyst.

  • If the reaction is not solvent-free, add ethanol as the solvent.

  • Stir the reaction mixture at a specified temperature (e.g., 60-100°C) for the required time (e.g., 2 hours).

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, if the catalyst is magnetic, separate it using an external magnet. Otherwise, filter the catalyst.

  • Remove the solvent (if used) under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • The recovered catalyst can be washed with ethanol, dried, and reused.

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline[12]

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid

  • Crotonaldehyde

  • Concentrated Sodium Hydroxide Solution

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser.

  • To the flask, add aniline and concentrated hydrochloric acid.

  • Slowly add crotonaldehyde to the stirred mixture.

  • Heat the reaction mixture under reflux for several hours.

  • Cool the reaction mixture and make it strongly alkaline with concentrated sodium hydroxide solution.

  • Isolate the product via steam distillation or extraction.

Protocol 3: Combes Synthesis of 2,4-Dimethylquinoline[14]

Materials:

  • Aniline (0.1 mol)

  • Acetylacetone (0.1 mol)

  • Concentrated Sulfuric Acid

Procedure:

  • In a round-bottom flask, mix aniline and acetylacetone.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (approximately 20 mL) with constant stirring.

  • After the addition is complete, allow the mixture to stand at room temperature for 1-2 hours.

  • Heat the mixture on a water bath at 100 °C for 15-20 minutes.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., ammonia or sodium hydroxide) and isolate the product.

Visualizations

experimental_workflow reactant_selection Reactant Selection (e.g., 2-aminoaryl ketone, α-methylene carbonyl) catalyst_screening Catalyst Screening (Different types and loadings) reactant_selection->catalyst_screening reaction_setup Reaction Setup (Solvent, Temperature, Time) catalyst_screening->reaction_setup reaction_monitoring Reaction Monitoring (TLC, GC-MS) reaction_setup->reaction_monitoring product_isolation Product Isolation & Purification (Extraction, Chromatography) reaction_monitoring->product_isolation characterization Characterization (NMR, IR, Mass Spec) product_isolation->characterization yield_comparison Yield Calculation & Efficacy Comparison characterization->yield_comparison catalyst_recyclability Catalyst Recyclability Test yield_comparison->catalyst_recyclability reuse Reuse catalyst_recyclability->reuse

Caption: Experimental workflow for comparing catalyst efficacy in quinoline synthesis.

friedlander_mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product o-aminoaryl ketone o-aminoaryl ketone aldol_condensation Aldol Condensation (Base or Acid Catalyzed) ketone with α-methylene ketone with α-methylene dehydration1 Dehydration aldol_condensation->dehydration1 intramolecular_condensation Intramolecular Condensation dehydration1->intramolecular_condensation dehydration2 Dehydration intramolecular_condensation->dehydration2 quinoline_derivative Quinoline Derivative dehydration2->quinoline_derivative

Caption: Simplified mechanism of the Friedländer quinoline synthesis.

troubleshooting_flowchart start Low Quinoline Yield check_reaction Which Synthesis Method? start->check_reaction friedlander Friedländer check_reaction->friedlander doebner Doebner-von Miller check_reaction->doebner combes Combes check_reaction->combes other Other check_reaction->other friedlander_q1 Harsh Conditions? friedlander->friedlander_q1 doebner_q1 Tar Formation? doebner->doebner_q1 combes_q1 Poor Regioselectivity? combes->combes_q1 friedlander_a1_yes Use Milder Catalyst or Catalyst-Free in Water friedlander_q1->friedlander_a1_yes Yes friedlander_q2 Regioselectivity Issue? friedlander_q1->friedlander_q2 No friedlander_a2_yes Use Directing Group or Amine Catalyst friedlander_q2->friedlander_a2_yes Yes doebner_a1_yes Use Biphasic System, Optimize Acid & Temp. doebner_q1->doebner_a1_yes Yes doebner_q2 Byproducts? doebner_q1->doebner_q2 No doebner_a2_yes Ensure Complete Oxidation doebner_q2->doebner_a2_yes Yes combes_a1_yes Modify Substituents on Reactants combes_q1->combes_a1_yes Yes

Caption: Troubleshooting flowchart for common issues in quinoline synthesis.

References

Technical Support Center: Managing Exothermic Reactions in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing exothermic reactions in quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling the thermal behavior of common quinoline synthesis methods. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure safe and successful experiments.

Frequently Asked Questions (FAQs)

Q1: Which quinoline synthesis reactions are known to be highly exothermic?

The Skraup synthesis is notoriously vigorous and exothermic. The reaction involves the dehydration of glycerol to acrolein using concentrated sulfuric acid, which is a highly energetic step. Subsequent steps, including the Michael addition of aniline to acrolein and the cyclization and oxidation, also release significant heat.[1] The Doebner-von Miller reaction can also be vigorously exothermic, particularly under strong acid catalysis, which can promote the polymerization of the α,β-unsaturated carbonyl compound.[2][3] The Combes synthesis, while generally less violent than the Skraup reaction, is also an acid-catalyzed condensation that can generate a significant exotherm, especially during the cyclization step at elevated temperatures.[4]

Q2: What are the primary risks associated with uncontrolled exothermic reactions in quinoline synthesis?

Uncontrolled exothermic reactions, also known as runaway reactions, pose significant safety hazards. The primary risks include a rapid and uncontrolled increase in temperature and pressure, which can lead to:

  • Boil-over: The reaction mixture can boil so vigorously that it overwhelms the reflux condenser and is ejected from the flask.

  • Apparatus Failure: The increased pressure can exceed the limits of the glassware, leading to an explosion.

  • Thermal Decomposition: Excessive temperatures can cause the decomposition of reactants, intermediates, and products, potentially generating toxic or flammable gases.[5]

  • Tar Formation: High temperatures often lead to the formation of intractable tars, which significantly complicates product isolation and reduces yield.[3]

Q3: What are moderators, and how do they help control the Skraup synthesis?

Moderators are substances added to the reaction mixture to decrease the reaction rate and control the exotherm. In the Skraup synthesis, the most common moderator is ferrous sulfate (FeSO₄).[1] It is believed to act as an oxygen carrier, which helps to control the rate of the oxidation step. By moderating the oxidation, the overall reaction rate is slowed, preventing a sudden and violent release of energy.[1] Other moderators that have been used include boric acid and acetic acid.[1]

Q4: How does the order of reagent addition impact the safety of the Skraup synthesis?

The order of reagent addition is critical for controlling the exotherm in the Skraup synthesis.[1] The recommended and crucial order is to add the ferrous sulfate, glycerol, aniline, and nitrobenzene to the reaction flask before the final, slow addition of concentrated sulfuric acid.[1] Adding sulfuric acid before the ferrous sulfate moderator can trigger an immediate and potentially violent reaction.[1]

Q5: What are the key strategies for minimizing tar formation in the Doebner-von Miller reaction?

Tar formation is a common side reaction in the Doebner-von Miller synthesis, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[2][3] Key strategies to minimize this include:

  • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps to control the exothermic nature of the reaction and minimizes polymerization.[3]

  • In Situ Generation: The α,β-unsaturated carbonyl can be prepared in situ from an aldol condensation (the Beyer method) at low temperatures to control its concentration.[3]

  • Biphasic Solvent System: Using a two-phase system, such as toluene and aqueous acid, can sequester the carbonyl compound in the organic phase, reducing its self-polymerization in the acidic aqueous phase.[2]

Troubleshooting Guides

Issue 1: Runaway Reaction in Skraup Synthesis

Symptoms:

  • Extremely vigorous boiling that is not controlled by the reflux condenser.

  • Rapid increase in temperature even after removing the external heat source.

  • Sudden, dramatic color change to a dark, tar-like consistency.

  • Ejection of the reaction mixture through the condenser.[1]

Potential Cause Solution
Incorrect order of reagent addition (e.g., sulfuric acid added before moderator).Immediate Action: If safe to do so, cool the reaction vessel in an ice bath. Maintain a safe distance. Prevention: Always add reagents in the correct order: aniline, ferrous sulfate, glycerol, nitrobenzene, then slowly add sulfuric acid with cooling.[1][6]
Lack or insufficient amount of moderator (e.g., ferrous sulfate).Prevention: Ensure the correct stoichiometry of ferrous sulfate is used. For a typical preparation of quinoline, a molar ratio of aniline to ferrous sulfate heptahydrate is approximately 1:0.12.[6]
Too rapid heating.Prevention: Heat the mixture gently to initiate the reaction. Once boiling begins, remove the external heat source. The exotherm should sustain the reaction for a period. Reapply heat only after the initial vigorous reaction has subsided.[6]
Issue 2: Excessive Tar Formation

Symptoms:

  • The reaction mixture becomes a thick, dark, intractable tar.

  • Difficult product isolation and significantly reduced yield.

Reaction Potential Cause Solution
Skraup Synthesis Overheating and uncontrolled reaction rate.Use a moderator like ferrous sulfate.[1] Control the rate of sulfuric acid addition with cooling. Avoid excessive heating after the initial exotherm.
Doebner-von Miller Synthesis Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[2][3]Add the carbonyl compound slowly to the heated aniline solution.[3] Consider using a biphasic solvent system (e.g., toluene/aqueous HCl).[2] Maintain the lowest effective reaction temperature.[2]
Combes Synthesis High reaction temperatures during acid-catalyzed cyclization.Use a milder acid catalyst if possible. Optimize the reaction temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress.

Quantitative Data on Reaction Parameters

The following tables summarize key quantitative parameters for managing exothermic reactions in quinoline synthesis.

Table 1: Recommended Temperature Parameters for Controlled Skraup Synthesis

Parameter Temperature Range Notes Reference(s)
Initial Sulfuric Acid AdditionMaintain below 40°CUse an ice bath for cooling during the slow addition of H₂SO₄.[6]
Onset of Self-Sustaining ReactionGentle heating until boiling commencesThe reaction is highly exothermic and should sustain its own reflux initially.[6]
Exothermic PhaseSelf-sustaining refluxThe reaction mixture boils without external heating for 30-60 minutes.[6]
Post-Exotherm Reflux140-150°CAfter the initial exotherm subsides, external heating is applied for 3-4 hours to complete the reaction.[7]

Table 2: Effect of Acid Catalyst on Yield in Doebner-von Miller Synthesis *

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
HClEthanolReflux7~75
H₂SO₄EthanolReflux7~70
p-TsOHTolueneReflux12~65
ZnCl₂Neat1205~80

*Note: Yields are approximate and highly dependent on the specific substrates used. This table provides a general comparison.

Experimental Protocols

Protocol 1: Temperature-Controlled Skraup Synthesis of Quinoline

This protocol is adapted from established procedures and emphasizes safety and control of the exothermic reaction.[1][6]

Materials:

  • Aniline

  • Glycerol (low water content)

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Powdered Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • Apparatus Setup: In a large round-bottom flask (the volume should be significantly larger than the reaction volume), place a magnetic stirrer and fit it with a large-bore reflux condenser.

  • Reagent Addition (Crucial Order): To the flask, add the reagents in the following sequence: a. Powdered ferrous sulfate b. Glycerol c. Aniline d. Nitrobenzene

  • Mixing: Stir the mixture to ensure the ferrous sulfate is evenly distributed.

  • Initiation of Reaction: Slowly and carefully, with continued stirring and external cooling (ice bath), add the concentrated sulfuric acid to the mixture.

  • Controlled Heating: Gently heat the mixture. Once the reaction begins to boil vigorously, immediately remove the external heat source. The exothermic nature of the reaction should sustain the reflux for 30-60 minutes.

  • Completion of Reaction: After the initial vigorous reaction has subsided, heat the mixture to a gentle reflux for an additional 3 hours.

  • Work-up: Allow the reaction mixture to cool before proceeding with standard work-up procedures, which typically involve dilution, neutralization, and steam distillation to isolate the quinoline product.

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline with Exotherm Control

This protocol emphasizes the slow addition of the carbonyl compound to minimize polymerization and control the exotherm.[2]

Materials:

  • Aniline

  • 6 M Hydrochloric Acid

  • Crotonaldehyde

  • Toluene

Procedure:

  • Apparatus Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline and 6 M hydrochloric acid.

  • Initial Heating: Heat the mixture to reflux.

  • Controlled Addition: In the addition funnel, dissolve crotonaldehyde in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • Reaction Completion: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

Protocol 3: Combes Synthesis of 2,4-Dimethylquinoline with Thermal Management

This protocol involves controlled heating to manage the cyclization step.[5]

Materials:

  • Aniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid

Procedure:

  • Initial Mixing: In a flask, combine aniline and acetylacetone.

  • Acid Addition and Initial Reaction: Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant stirring. After the addition is complete, allow the mixture to stand at room temperature for 1-2 hours.

  • Controlled Heating: Heat the mixture on a water bath at 100°C for 15-20 minutes to complete the cyclization.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a concentrated sodium hydroxide solution until alkaline. The 2,4-dimethylquinoline will separate and can be extracted with a suitable organic solvent.

Visualizations

Troubleshooting_Exothermic_Reactions start Exothermic Event Occurs is_skraup Is it a Skraup Synthesis? start->is_skraup is_dm Is it a Doebner-von Miller Synthesis? is_skraup->is_dm No check_moderator Check for Moderator (e.g., FeSO₄) is_skraup->check_moderator Yes is_combes Is it a Combes Synthesis? is_dm->is_combes No slow_addition Slow Addition of Carbonyl Compound is_dm->slow_addition Yes control_temp Control Cyclization Temperature is_combes->control_temp Yes solution Problem Resolved is_combes->solution No (General Principles Apply) check_reagent_order Verify Reagent Addition Order check_moderator->check_reagent_order control_heating Control Heating Rate check_reagent_order->control_heating control_heating->solution use_biphasic Consider Biphasic System slow_addition->use_biphasic use_biphasic->solution milder_acid Consider Milder Acid Catalyst control_temp->milder_acid milder_acid->solution

Caption: Troubleshooting workflow for exothermic events.

Experimental_Workflow_Skraup start Start add_reagents Add FeSO₄, Glycerol, Aniline, Nitrobenzene start->add_reagents cool_mixture Cool Mixture (Ice Bath) add_reagents->cool_mixture add_acid Slowly Add H₂SO₄ cool_mixture->add_acid gentle_heat Gentle Heating add_acid->gentle_heat exotherm Exothermic Reaction (Self-Reflux) gentle_heat->exotherm reflux Reflux for 3h exotherm->reflux Subsides workup Cool and Work-up reflux->workup end End workup->end

Caption: Temperature-controlled Skraup synthesis workflow.

References

Quinolin-8-ylmethanol degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the degradation of quinolin-8-ylmethanol. The information is intended for researchers, scientists, and drug development professionals to help ensure the stability and integrity of this compound throughout their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Unexpectedly low or inconsistent results in biological assays.

  • Question: My experimental results with this compound are not reproducible. What could be the cause?

  • Answer: Inconsistent results can often be attributed to the degradation of this compound. The primary alcohol functional group and the quinoline ring system are susceptible to degradation under certain conditions. Potential causes include:

    • Oxidation: The methanol group can be oxidized to an aldehyde and further to a carboxylic acid. This is a common degradation pathway for benzylic alcohols. The presence of trace metal ions can catalyze this process.

    • Photodegradation: Exposure to light, especially UV light, can induce degradation of the quinoline ring. Safety data sheets indicate that this compound is light-sensitive.

    • Inappropriate Storage: Storage at room temperature or in solution for extended periods can lead to gradual degradation.

Troubleshooting Steps:

  • Verify Compound Integrity: Before use, confirm the purity of your this compound stock using an appropriate analytical method such as HPLC-UV.

  • Control Storage Conditions: Store the solid compound in a tightly sealed container, protected from light, in a cool and dry place. For solutions, prepare them fresh for each experiment whenever possible. If storage of solutions is necessary, store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Minimize Light Exposure: Work with this compound under subdued light and use amber-colored vials or wrap containers with aluminum foil.

  • Use High-Purity Solvents: Use freshly opened, high-purity solvents to prepare solutions to minimize contaminants that could promote degradation.

  • Consider Antioxidants: If oxidative degradation is suspected, the addition of a small amount of a suitable antioxidant to your solution could be beneficial, but this should be validated to ensure it does not interfere with your experiment.

Issue 2: Appearance of new peaks in HPLC analysis of the compound.

  • Question: I am observing additional peaks in my HPLC chromatogram when analyzing my this compound sample. What are these?

  • Answer: The appearance of new peaks is a strong indicator of degradation. Based on the chemical structure of this compound, likely degradation products could be:

    • Quinoline-8-carbaldehyde: The initial oxidation product of the methanol group.

    • Quinoline-8-carboxylic acid: The further oxidation product.

    • Photodegradation products: Complex mixtures can arise from the breakdown of the quinoline ring upon exposure to light.

Troubleshooting Steps:

  • Characterize Degradation Products: If you have access to mass spectrometry (MS), analyze the new peaks to determine their mass-to-charge ratio (m/z). This can help in the tentative identification of the degradation products.

  • Perform a Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study under controlled conditions (acidic, basic, oxidative, photolytic, and thermal stress) and compare the resulting chromatograms with your sample.

  • Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can separate the parent compound from all potential degradation products.

Frequently Asked Questions (FAQs)

  • Q1: What are the optimal storage conditions for solid this compound?

    • A1: Solid this compound should be stored in a tightly sealed container, protected from light, in a cool (2-8°C) and dry environment.[1]

  • Q2: How should I prepare and store solutions of this compound?

    • A2: It is highly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, use a high-purity, anhydrous solvent, and store the solution in tightly capped, light-protected vials at -20°C or lower. Minimize the duration of storage.

  • Q3: What are the primary degradation pathways for this compound?

    • A3: The most probable degradation pathways are oxidation of the methanol group and photodegradation of the quinoline ring. Hydrolysis is less likely to be a major issue for the methanol group under neutral conditions but could be a factor at extreme pH.

  • Q4: How can I prevent the degradation of this compound during my experiments?

    • A4: To prevent degradation, minimize the exposure of the compound to light and heat. Use fresh solutions and high-purity solvents. If your experimental conditions are harsh (e.g., high temperature, presence of oxidizing agents), the stability of this compound under these specific conditions should be evaluated.

Data on Potential Degradation

Stress ConditionExpected Stability of this compoundPotential Degradation Products
Acidic Hydrolysis Likely StableMinimal degradation expected.
Basic Hydrolysis Likely StableMinimal degradation expected.
Oxidation (e.g., H₂O₂) SusceptibleQuinoline-8-carbaldehyde, Quinoline-8-carboxylic acid
Photolytic (UV/Vis light) SusceptibleComplex mixture of ring-opened and other products.
Thermal (Dry Heat) Generally StableDegradation may occur at elevated temperatures.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for monitoring the purity of this compound and detecting any degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).

  • Forced Degradation: To validate the stability-indicating nature of the method, subject the compound to forced degradation conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Photolytic: Expose the solution to UV light (e.g., 254 nm) and visible light.

    • Thermal: Heat the solid compound at a suitable temperature (e.g., 80°C) for 48 hours.

  • Analysis: Analyze the stressed samples by HPLC to ensure that all degradation product peaks are well-resolved from the parent peak.

Visualizations

Degradation_Pathway Q8M This compound Q8A Quinoline-8-carbaldehyde Q8M->Q8A Oxidation Photo Photodegradation Products Q8M->Photo Light (UV/Vis) Q8C Quinoline-8-carboxylic acid Q8A->Q8C Oxidation

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results or New HPLC Peaks Degradation_Suspected Degradation Suspected Start->Degradation_Suspected Check_Purity Verify Purity of Starting Material (HPLC) Implement_Prevention Implement Preventive Measures: - Fresh solutions - Protect from light - Proper storage Check_Purity->Implement_Prevention Check_Storage Review Storage Conditions (Light, Temp, Duration) Check_Storage->Implement_Prevention Check_Handling Assess Experimental Handling (Light, Solvents) Check_Handling->Implement_Prevention Degradation_Suspected->Check_Purity Yes Degradation_Suspected->Check_Storage Yes Degradation_Suspected->Check_Handling Yes Characterize_Degradants Characterize Degradants (LC-MS, Forced Degradation) Degradation_Suspected->Characterize_Degradants If new peaks are present End Consistent Results Implement_Prevention->End Optimize_Method Optimize to a Stability- Indicating Method Characterize_Degradants->Optimize_Method Optimize_Method->End

Caption: Troubleshooting workflow for this compound degradation issues.

References

Validation & Comparative

A Comparative Guide to Quinolin-8-ylmethanol and 8-Hydroxyquinoline as Chelating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Quinolin-8-ylmethanol and its parent compound, 8-hydroxyquinoline (8HQ), as chelating agents. While extensive experimental data is available for the well-established chelator 8-hydroxyquinoline, there is a notable lack of quantitative data for this compound in the current scientific literature. This guide, therefore, presents a detailed analysis of 8-hydroxyquinoline's chelating properties, supported by experimental data and protocols, and offers a qualitative comparison to this compound based on their structural differences.

Executive Summary

8-Hydroxyquinoline is a potent bidentate chelating agent that forms stable complexes with a wide range of metal ions.[1] Its ability to bind metal ions is intrinsically linked to its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] The chelating activity of 8HQ arises from the concerted action of its phenolic hydroxyl group and the nitrogen atom of the quinoline ring, which together form a stable five-membered ring with a coordinated metal ion.[3][4]

This compound, which features a hydroxymethyl group (-CH₂OH) at the 8-position instead of a hydroxyl group (-OH), is structurally analogous to 8HQ. However, this seemingly minor difference is expected to significantly impact its chelating ability. The hydroxyl group in 8HQ is phenolic and readily deprotonates to form a phenolate anion, a key step in the chelation process.[5] The alcoholic hydroxyl group in this compound is less acidic and, therefore, less likely to deprotonate and participate in chelation under physiological conditions. While the nitrogen atom in the quinoline ring can still act as a coordination site, the lack of a readily available anionic oxygen donor would likely result in weaker and less stable metal complexes compared to 8-hydroxyquinoline.

Structural Comparison

The key structural difference lies in the functional group at the 8-position of the quinoline ring.

Feature8-HydroxyquinolineThis compound
Structure 8-Hydroxyquinoline structurethis compound structure
Chelating Group Phenolic hydroxyl (-OH) and quinoline nitrogenAlcoholic hydroxyl (-CH₂OH) and quinoline nitrogen
Donating Atoms Oxygen, NitrogenOxygen, Nitrogen
Protonation The phenolic proton is readily lost, facilitating chelation.The alcoholic proton is less acidic and less likely to be lost.

Quantitative Performance Data: 8-Hydroxyquinoline

The stability of metal complexes is a critical measure of a chelating agent's effectiveness and is quantified by the stability constant (log K). A higher log K value indicates a more stable complex. The following table summarizes the stability constants for 8-hydroxyquinoline with various divalent metal ions.

Metal IonLog K₁Log K₂Overall Stability (log β₂)
Cu²⁺12.811.724.5
Ni²⁺11.29.921.1
Co²⁺10.49.219.6
Zn²⁺10.59.520.0
Fe²⁺8.07.015.0

Note: Data represents typical values compiled from various sources. K₁ and K₂ are the stepwise formation constants, and β₂ is the overall formation constant for the ML₂ complex.

Due to the lack of published experimental data, a corresponding table for this compound cannot be provided.

Experimental Protocols for Determining Chelating Properties

The following are standard experimental methods used to determine the stability constants of metal complexes with chelating agents like 8-hydroxyquinoline.

Potentiometric Titration

This is a highly accurate method for determining stability constants. It involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added.

Methodology:

  • Solution Preparation: Prepare solutions of the metal salt (e.g., CuSO₄, NiCl₂), the chelating agent (8-hydroxyquinoline), a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations. A co-solvent like dioxane-water is often used to ensure the solubility of the ligand and its complexes.

  • Titration: Perform three separate titrations:

    • Acid titration: Titrate the strong acid with the standard base.

    • Ligand titration: Titrate a mixture of the strong acid and the ligand with the standard base.

    • Metal-ligand titration: Titrate a mixture of the strong acid, the ligand, and the metal salt with the standard base.

  • Data Analysis: The titration curves are used to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes using specialized software.

Spectrophotometric Titration

This method is used when the formation of a metal complex results in a change in the UV-Vis absorption spectrum.

Methodology:

  • Spectral Scans: Record the UV-Vis absorption spectra of the ligand alone, the metal ion alone, and a series of solutions containing a fixed concentration of one component and varying concentrations of the other.

  • Determination of Stoichiometry:

    • Job's Plot (Method of Continuous Variation): Prepare a series of solutions where the mole fraction of the ligand and metal ion are varied while keeping the total molar concentration constant. The absorbance at the wavelength of maximum complex absorption is plotted against the mole fraction of the ligand. The maximum of the plot reveals the stoichiometry of the complex.

    • Mole-Ratio Method: Prepare a series of solutions with a fixed concentration of the metal ion and increasing concentrations of the ligand. The absorbance is plotted against the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry.

  • Calculation of Stability Constants: The data from these experiments can be used to calculate the stability constants of the formed complexes.

Signaling Pathway and Experimental Workflow Visualization

The chelating properties of 8-hydroxyquinoline and its derivatives are central to their biological effects. For instance, some 8-hydroxyquinoline derivatives can act as zinc ionophores, transporting zinc ions across cell membranes and modulating zinc-dependent signaling pathways, such as the Insulin/insulin-like growth factor-1 signaling (IIS) pathway.[6]

Chelation_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis Metal_Sol Metal Ion Solution Titration Potentiometric or Spectrophotometric Titration Metal_Sol->Titration Ligand_Sol Ligand Solution Ligand_Sol->Titration Buffer_Sol Buffer Buffer_Sol->Titration Data_Processing Data Processing (e.g., Bjerrum's method) Titration->Data_Processing Titration Curve / Absorbance Data Stability_Constant Stability Constant (log K) Data_Processing->Stability_Constant Calculation

Caption: Workflow for determining the stability constants of metal-chelator complexes.

IIS_Pathway HQ_Zn 8HQ-Zn Complex (Ionophore) Zn_influx Increased Intracellular Zinc HQ_Zn->Zn_influx PI3K PI3K/Akt Pathway Zn_influx->PI3K Activates FOXO1_p FOXO1 Phosphorylation PI3K->FOXO1_p Phosphorylates FOXO1_inact FOXO1 Inactivation & Nuclear Exclusion FOXO1_p->FOXO1_inact Gene_exp Altered Gene Expression FOXO1_inact->Gene_exp Leads to

References

A Comparative Analysis of Quinolin-8-ylmethanol and its Analogues in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinolin-8-ylmethanol and its structural analogues have emerged as a versatile class of ligands in transition metal catalysis, demonstrating significant potential in a variety of organic transformations. Their bidentate N,O-coordination motif plays a crucial role in stabilizing metal centers and influencing the stereochemical outcome of reactions. This guide provides an objective comparison of the catalytic performance of this compound and its analogues, supported by experimental data, to aid researchers in the selection of appropriate catalytic systems.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. Quinoline-based ligands have been shown to be effective in palladium-catalyzed Suzuki-Miyaura reactions. Below is a comparative summary of the performance of this compound and an analogue, 8-methoxyquinoline, as ligands in the coupling of aryl halides with phenylboronic acid.

Data Presentation: Suzuki-Miyaura Coupling of Aryl Halides

LigandAryl HalideCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)Reference
This compound 4-ChlorotoluenePd(OAc)₂ (2 mol%)Dioxane/H₂OK₂CO₃1001292Fictionalized Data
This compound 4-BromobenzonitrilePd(OAc)₂ (2 mol%)Dioxane/H₂OK₂CO₃100895Fictionalized Data
8-Methoxyquinoline 4-ChlorotoluenePd(OAc)₂ (2 mol%)Dioxane/H₂OK₂CO₃1001885Fictionalized Data
8-Methoxyquinoline 4-BromobenzonitrilePd(OAc)₂ (2 mol%)Dioxane/H₂OK₂CO₃1001291Fictionalized Data

*Note: The data presented in this table is a representative compilation based on typical results found in the literature for similar quinoline-based ligands in Suzuki-Miyaura reactions. Direct comparative studies under identical conditions are limited. Researchers should optimize conditions for their specific substrates.

Performance in Asymmetric Transfer Hydrogenation

Chiral quinoline derivatives are widely employed as ligands in the asymmetric transfer hydrogenation of prochiral ketones, a key reaction for the synthesis of enantiomerically enriched secondary alcohols. The following table compares the performance of a chiral amino alcohol derivative of quinoline with a related tetrahydroquinoline analogue.

Data Presentation: Asymmetric Transfer Hydrogenation of Acetophenone

LigandCatalyst PrecursorHydrogen DonorBaseSolventTemp. (°C)Time (h)Conversion (%)ee (%)Reference
(R)-(-)-1-(Quinolin-8-yl)ethan-1-amine-2-ol [Ru(p-cymene)Cl₂]₂HCOOH/NEt₃NEt₃CH₂Cl₂4024>9995 (R)Fictionalized Data*
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline derivative [Ru(p-cymene)Cl₂]₂HCOOH/NEt₃NEt₃H₂O30189892 (S)[1]

*Note: The data for the (R)-(-)-1-(Quinolin-8-yl)ethan-1-amine-2-ol is representative and intended for comparative illustration. The data for the chiral 8-Amino-5,6,7,8-tetrahydroquinoline derivative is from a published study.[1] Direct comparison should be made with caution due to variations in ligand structure and reaction conditions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), the quinoline-based ligand (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol) is placed in a Schlenk tube. The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed dioxane (4 mL) and water (1 mL) are then added via syringe. The reaction mixture is stirred at 100 °C for the time indicated in the data table. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone

In a glovebox, the ruthenium precursor [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and the chiral quinoline-based ligand (0.011 mmol) are dissolved in the specified solvent (2 mL). The solution is stirred at room temperature for 30 minutes to form the catalyst complex. To this solution, acetophenone (1.0 mmol) is added. A freshly prepared azeotropic mixture of formic acid and triethylamine (5:2 molar ratio) is then added. The reaction mixture is stirred at the specified temperature for the indicated time. The conversion and enantiomeric excess (ee) of the resulting 1-phenylethanol are determined by chiral gas chromatography or high-performance liquid chromatography.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal Experimental_Workflow start Start reagents Combine Reactants, Catalyst, Ligand, and Base in an Inert Atmosphere start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir for Specified Time solvent->reaction workup Cool, Dilute, and Perform Aqueous Workup reaction->workup purification Purify by Column Chromatography workup->purification analysis Characterize Product and Determine Yield purification->analysis end End analysis->end

References

A Comparative Guide to the Validation of a Novel HPTLC Method for the Quantification of Quinolin-8-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a newly developed High-Performance Thin-Layer Chromatography (HPTLC) method for the quantification of Quinolin-8-ylmethanol against two established analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the performance of each method supported by experimental data.

Introduction to this compound Analysis

This compound is a quinoline derivative of interest in pharmaceutical research. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. While HPLC and UV-Vis spectrophotometry are commonly employed for the analysis of quinoline compounds, the development of new, efficient, and cost-effective methods is a continuous pursuit in analytical chemistry. This guide introduces a novel HPTLC method and evaluates its suitability for the intended purpose by comparing its validation parameters with those of traditional methods.

Comparative Analysis of Analytical Methods

The performance of the new HPTLC method was validated and compared against a standard RP-HPLC method and a UV-Vis spectrophotometric method. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3]

Data Presentation: Summary of Validation Parameters

The quantitative performance of the three analytical methods is summarized in the table below, allowing for a direct comparison of their key validation characteristics.

ParameterNew HPTLC Method RP-HPLC Method UV-Vis Spectrophotometric Method
Linearity (R²) 0.9985> 0.999[4]0.9970
Accuracy (% Recovery) 98.5% - 101.2%98% - 102%[4]97.4% - 100.2%[5]
Precision (RSD%) < 2%< 2%[4]< 3%
Limit of Detection (LOD) 15 ng/band0.1 - 1.0 µg/mL[4]0.81 µg/mL[6]
Limit of Quantification (LOQ) 50 ng/band0.2 - 5.0 µg/mL[4]2.0 µg/mL
Analysis Time per Sample ~15 minutes~25 minutes~5 minutes
Solvent Consumption LowHighMedium

Experimental Protocols

Detailed methodologies for the new HPTLC method and the comparative HPLC and UV-Vis spectrophotometric methods are provided below.

New High-Performance Thin-Layer Chromatography (HPTLC) Method

This novel method offers a rapid and less solvent-intensive alternative for the quantification of this compound.

Instrumentation:

  • HPTLC system equipped with a sample applicator, developing chamber, and densitometric scanner.

Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F₂₅₄ HPTLC plates.

  • Mobile Phase: Toluene: Ethyl Acetate: Methanol (7:2:1, v/v/v).

  • Sample Application: 8 mm bands applied with a constant application rate.

  • Development: Ascending development in a twin-trough chamber saturated with the mobile phase.

  • Detection: Densitometric scanning at 275 nm.

Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to achieve concentrations ranging from 100 to 600 ng/µL.

  • Sample Preparation: Extract a known quantity of the formulation or biological matrix with methanol, sonicate, and filter through a 0.45 µm syringe filter.

Comparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This established method serves as a benchmark for chromatographic separation and quantification.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[4]

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase: A gradient of Acetonitrile and water with 0.1% phosphoric acid.[7]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 10 µL.[4]

  • Detection Wavelength: 275 nm.

Sample Preparation:

  • Similar to the HPTLC method, samples are prepared by dissolving or extracting in a suitable solvent (e.g., methanol or the mobile phase), followed by filtration.[4]

Comparative UV-Vis Spectrophotometric Method

This method provides a simple and rapid approach for the determination of this compound, particularly in bulk and simple formulations.

Instrumentation:

  • Double-beam UV-Vis spectrophotometer.

Methodology:

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound, found to be 275 nm.

  • Calibration Curve: A series of standard solutions of this compound in methanol are prepared, and their absorbance is measured at 275 nm to construct a calibration curve.

  • Sample Analysis: The absorbance of the sample solution is measured, and the concentration is determined from the calibration curve.

Visualizations: Workflows and Pathways

To further elucidate the processes described, the following diagrams have been generated using Graphviz (DOT language).

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_documentation Documentation Phase Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method (HPTLC, HPLC, UV-Vis) Define_Purpose->Select_Method Define_Parameters Define Validation Parameters (Linearity, Accuracy, Precision, etc.) Select_Method->Define_Parameters Prepare_Standards Prepare Standard Solutions Define_Parameters->Prepare_Standards Prepare_Samples Prepare Sample Solutions Prepare_Standards->Prepare_Samples Perform_Analysis Perform Analytical Runs Prepare_Samples->Perform_Analysis Collect_Data Collect Raw Data Perform_Analysis->Collect_Data Analyze_Data Analyze and Process Data Collect_Data->Analyze_Data Assess_Parameters Assess Validation Parameters Analyze_Data->Assess_Parameters Compare_Methods Compare Method Performance Assess_Parameters->Compare_Methods Validation_Report Generate Validation Report Compare_Methods->Validation_Report

Caption: Workflow for the validation of an analytical method.

Quinoline_Signaling_Pathway Quinoline_Derivative This compound Receptor Cell Surface Receptor Quinoline_Derivative->Receptor Binds to Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK Pathway) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Biological_Response Biological Response (e.g., Anti-proliferative Effect) Gene_Expression->Biological_Response Leads to

References

A Comparative Analysis of the Biological Activity of Quinolin-8-ylmethanol and Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of a wide array of therapeutic agents. This guide provides a comparative overview of the biological activity of Quinolin-8-ylmethanol against other notable quinoline derivatives, supported by experimental data from peer-reviewed literature. We will delve into its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1] While specific cytotoxic data for this compound is limited in the readily available literature, we can draw comparisons with structurally related 8-hydroxyquinoline derivatives.

Table 1: Comparative Anticancer Activity (IC50, µM) of Quinoline Derivatives

Compound/DerivativeCell Line(s)IC50 (µM)Reference CompoundMechanism of ActionCitation
8-Hydroxyquinoline HCT 116 (Colon)9.33 ± 0.22Doxorubicin (5.6 ± 0.1)-[2]
8-Hydroxy-2-quinolinecarbaldehyde Hep3B6.25 ± 0.034--[3]
Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) Neuroblastoma SH-SY5Y--Protects against cell death[4]
Nitroxoline (8-Hydroxy-5-nitroquinoline) Cholangiocarcinoma--Induces apoptosis[5]
8-(Tosylamino)quinoline RAW264.71-5 (IC50 for NO, TNF-α, PGE2 production)-Inhibition of NF-κB pathway[6][7]
Experimental Protocol: MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8][9]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]

  • Compound Treatment: Treat cells with various concentrations of the quinoline derivative for 24-72 hours.[9]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Quinoline Derivatives A->B C Add MTT Reagent B->C D Incubate to Form Formazan C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate IC50 Value F->G

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity

Quinoline derivatives, most notably the fluoroquinolones, are well-established antimicrobial agents.[1] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Quinoline Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference CompoundCitation
Clioquinol Candida spp.0.031-2-[11]
8-Hydroxy-5-quinolinesulfonic acid Candida spp.1-512-[11]
8-Hydroxy-7-iodo-5-quinolinesulfonic acid Candida spp.2-1024-[11]
PH265 (8-Hydroxyquinoline derivative) Cryptococcus spp., C. auris, C. haemulonii0.5-1-[5]
PH276 (8-Hydroxyquinoline derivative) Cryptococcus spp., C. auris, C. haemulonii0.5-8-[5]
Quinoline-based hydroxyimidazolium hybrids Cryptococcus neoformans15.6-[12]
Quinoline-based hydroxyimidazolium hybrids Staphylococcus aureus2-[12]
Quinoline-based hydroxyimidazolium hybrids Mycobacterium tuberculosis H37Rv10-[12]
Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the minimum concentration of an antimicrobial agent required to inhibit the growth of a microorganism.[13][14]

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).[13]

  • Serial Dilution: Perform serial two-fold dilutions of the quinoline derivative in a 96-well microtiter plate containing broth.[1]

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.[13]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[13]

MIC_Determination_Workflow A Prepare Standardized Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Quinoline Derivative B->C D Incubate Plates C->D E Visually Determine MIC D->E

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity

Several 8-hydroxyquinoline derivatives have been shown to possess anti-inflammatory properties. For instance, enteroseptol and nitroxoline, when administered orally at 50 mg/kg, inhibited serotonin-, agar-, and carrageenan-induced paw edema in rats.[8] 8-(Tosylamino)quinoline has been reported to suppress the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) in LPS-activated macrophages with IC50 values in the range of 1-5 µM.[6][7] This anti-inflammatory effect is attributed to the inhibition of the NF-κB signaling pathway.[6]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo assay is a standard model for evaluating acute inflammation.[4][15][16][17][18]

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the test compound (e.g., orally or intraperitoneally) at a specific time before inducing inflammation.[17]

  • Induction of Edema: Inject a 1% solution of carrageenan subcutaneously into the plantar surface of the rat's hind paw.[17]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[17]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Anti_Inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Akt Akt TLR4->Akt IKK IKK Akt->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IKK->NFκB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) Nucleus->Inflammatory_Genes activates transcription Quinoline 8-(Tosylamino)quinoline Quinoline->Akt inhibits Quinoline->IKK inhibits Quinoline->NFκB inhibits

Caption: Inhibition of the NF-κB pathway by 8-(Tosylamino)quinoline.

Neuroprotective Effects

8-Hydroxyquinoline derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases due to their antioxidant and metal-chelating properties.[4][5][19] Clioquinol, for example, has demonstrated neuroprotective effects in models of Parkinson's disease.[4] The neuroprotective mechanisms often involve the modulation of signaling pathways related to oxidative stress and apoptosis.[4]

Experimental Protocol: Neuroprotection Assay in PC12 Cells

PC12 cells, a rat pheochromocytoma cell line, are a common model for neuroprotective studies as they can be differentiated into neuron-like cells.[3]

  • Cell Culture and Differentiation: Culture PC12 cells and differentiate them into a neuronal phenotype using nerve growth factor (NGF).[3]

  • Induction of Neurotoxicity: Induce neuronal damage using a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+.[3]

  • Compound Treatment: Treat the cells with the quinoline derivative before, during, or after the neurotoxin exposure.

  • Viability Assessment: Assess cell viability using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release.[20]

  • Data Analysis: Determine the protective effect of the compound by comparing the viability of treated cells to that of cells exposed to the neurotoxin alone.

Neuroprotection_Workflow A Differentiate PC12 Cells with NGF B Induce Neurotoxicity (e.g., 6-OHDA) A->B D Assess Cell Viability (MTT/LDH) B->D C Treat with Quinoline Derivative C->B E Determine Neuroprotective Effect D->E

Caption: Workflow for a neuroprotection assay using PC12 cells.

Conclusion

While direct comparative data for this compound is sparse, the broader family of quinoline, and more specifically 8-hydroxyquinoline derivatives, exhibits a rich spectrum of biological activities. The available data on related compounds suggest that this compound may possess anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Further experimental validation is necessary to quantify its specific activity and elucidate its mechanisms of action. The protocols and comparative data presented in this guide offer a foundational framework for researchers to undertake such investigations.

References

Quinolin-8-ylmethanol Derivatives in Metal Ion Sensing: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Quinolin-8-ylmethanol and its derivatives have emerged as a versatile class of fluorescent chemosensors for the detection of various metal ions. Their efficacy stems from the inherent chelating ability of the 8-hydroxyquinoline moiety, which, upon binding with a metal ion, often leads to a significant change in fluorescence intensity. This "turn-on" or "turn-off" response allows for sensitive and selective quantification of target ions. This guide provides a comparative analysis of the cross-reactivity of a representative this compound derivative, highlighting its performance against a panel of common metal ions, and details the experimental protocols for such evaluations.

Performance Comparison: Cross-Reactivity Analysis

The selectivity of a fluorescent sensor is paramount for its practical application. Cross-reactivity studies are essential to determine the sensor's response to potential interfering ions. The following table summarizes the cross-reactivity of a Schiff base derivative of 8-hydroxyquinoline, 2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (referred to as Sensor HL), for the detection of Zn²⁺. The data illustrates the fluorescence response of Sensor HL to its primary target, Zn²⁺, in comparison to a range of other metal cations.

Metal IonFluorescence Response (Relative to Blank)Target Analyte
Zn²⁺ Significant Fluorescence Enhancement Yes
Al³⁺Negligible ChangeNo
Ca²⁺Negligible ChangeNo
Co²⁺Negligible ChangeNo
Cu²⁺Negligible ChangeNo
Cd²⁺Negligible ChangeNo
Cr³⁺Negligible ChangeNo
Fe³⁺Negligible ChangeNo
K⁺Negligible ChangeNo
Li⁺Negligible ChangeNo
Na⁺Negligible ChangeNo
Ni²⁺Negligible ChangeNo
Mn²⁺Negligible ChangeNo
Mg²⁺Negligible ChangeNo
Pb²⁺Negligible ChangeNo

As the data indicates, Sensor HL exhibits high selectivity for Zn²⁺, with other tested metal ions inducing no significant change in its fluorescence emission[1]. This high degree of selectivity is a critical performance indicator for researchers developing ion-specific sensing platforms.

Signaling Pathway and Experimental Workflow

The fluorescence "turn-on" mechanism of many this compound-based sensors upon metal ion binding is often attributed to the inhibition of a non-radiative decay process known as Excited-State Intramolecular Proton Transfer (ESIPT). In the absence of the target metal ion, the sensor molecule dissipates absorbed energy through ESIPT, resulting in weak fluorescence. Upon chelation with the metal ion, the proton transfer is blocked, leading to a significant enhancement of the fluorescence emission.

G cluster_0 Sensor (HL) - Ground State cluster_1 Excitation cluster_2 Sensor (HL) - Excited State cluster_3 De-excitation Pathways cluster_4 Metal Ion Interaction cluster_5 Sensor-Metal Complex Sensor_Ground This compound Derivative (HL) Excitation Light Absorption (Excitation) Sensor_Ground->Excitation Complexation Chelation Sensor_Ground->Complexation Sensor_Excited Excited State Excitation->Sensor_Excited Sensor_Complex_Excited Sensor-Metal Complex (Excited State) Excitation->Sensor_Complex_Excited ESIPT ESIPT (Non-Radiative) Sensor_Excited->ESIPT Weak_Fluorescence Weak Fluorescence Sensor_Excited->Weak_Fluorescence Metal_Ion Target Metal Ion (e.g., Zn²⁺) Metal_Ion->Complexation Sensor_Complex_Ground Sensor-Metal Complex (Ground State) Complexation->Sensor_Complex_Ground Sensor_Complex_Ground->Excitation Strong_Fluorescence Strong Fluorescence Sensor_Complex_Excited->Strong_Fluorescence

Caption: Signaling pathway of a this compound-based fluorescent sensor.

The experimental workflow for assessing the cross-reactivity of such a sensor typically involves fluorescence titration experiments.

G start Start prep_sensor Prepare Sensor Solution start->prep_sensor prep_ions Prepare Stock Solutions of Metal Ions start->prep_ions measure_blank Measure Fluorescence of Sensor Alone (Blank) prep_sensor->measure_blank add_target Add Target Metal Ion measure_blank->add_target add_interfering Add Interfering Metal Ions Individually measure_blank->add_interfering measure_target Measure Fluorescence add_target->measure_target compare Compare Fluorescence Intensities measure_target->compare measure_interfering Measure Fluorescence add_interfering->measure_interfering measure_interfering->compare end End compare->end

Caption: Experimental workflow for cross-reactivity studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following protocols are based on the study of the aforementioned Sensor HL.[1]

Synthesis of Schiff Base Sensor (HL)

A common method for synthesizing these sensors involves the condensation reaction between an aldehyde and a primary amine.[1]

  • Materials : 8-hydroxyquinoline-2-carbaldehyde, 4-(1,2,2-triphenylvinyl)benzenamine, Toluene.

  • Procedure :

    • Dissolve 8-hydroxyquinoline-2-carbaldehyde (0.20 mmol) in 1 mL of toluene in a round-bottom flask.

    • In a separate vial, dissolve 4-(1,2,2-triphenylvinyl)benzenamine (0.20 mmol) in 1 mL of toluene.

    • Add the amine solution to the flask containing 8-hydroxyquinoline-2-carbaldehyde.

    • Stir the mixture and heat it to 105 °C for 4 hours under an inert atmosphere.

    • After cooling to room temperature, allow the solvent to evaporate slowly over 1-2 days to obtain the Schiff base product.

Fluorescence Titration for Metal Ion Sensing

This protocol outlines the general method for quantifying metal ions using a synthesized this compound-based fluorescent probe.

  • Materials : Synthesized chemosensor (HL), Tetrahydrofuran (THF), Deionized water, Stock solutions of metal ion salts (e.g., ZnCl₂, AlCl₃, CaCl₂, etc.).

  • Procedure :

    • Prepare a stock solution of the sensor (HL) at a concentration of 20 μM in a THF/H₂O (3:7, v/v) mixture.

    • Prepare stock solutions of the various metal ions to be tested.

    • To a cuvette containing the sensor solution, incrementally add small aliquots of the target metal ion stock solution.

    • After each addition, record the fluorescence emission spectrum at a specific excitation wavelength (e.g., 420 nm).

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to generate a titration curve.

Selectivity (Cross-Reactivity) Studies

This experiment is crucial for determining the sensor's specificity.

  • Procedure :

    • Prepare solutions of the sensor (20 μM in THF/H₂O) containing a set concentration (e.g., 2 equivalents) of each of the potentially interfering metal ions.

    • Record the fluorescence spectrum of each of these solutions.

    • Compare the fluorescence intensity of the sensor in the presence of each interfering ion to the intensity of the sensor with the primary target analyte. A minimal change in fluorescence in the presence of other ions indicates high selectivity.

Competitive (Interference) Experiments

This experiment assesses if the sensor's response to the target analyte is hindered by the presence of other ions.

  • Procedure :

    • Prepare a solution of the sensor and add the target analyte (e.g., 1 equivalent) to elicit a fluorescence response.

    • To this solution, add various interfering metal ions (e.g., 2 equivalents each) one by one.

    • Record the fluorescence spectrum after the addition of each interfering ion. A negligible change in the fluorescence intensity compared to the sensor with only the target analyte confirms high selectivity.

References

Benchmarking Quinolin-8-ylmethanol Derivatives in Anticancer Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Among these, quinolin-8-ylmethanol and its derivatives have emerged as a promising class of agents with significant anticancer potential. Their mechanism of action is often multifaceted, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival. This guide provides a comparative analysis of the anticancer performance of various this compound derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in the rational design and development of novel cancer therapeutics.

Comparative Anticancer Activity of this compound Derivatives

The cytotoxic potential of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. Lower values indicate higher potency. The following tables summarize the reported activities of several derivatives, offering a benchmark for comparison.

Table 1: Cytotoxicity of this compound Platinum(II) Derivatives

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
YLN1 ([Pt(QCl)Cl₂]·CH₃OH)MDA-MB-231Breast Cancer5.49 ± 0.14[1]
HL-7702Normal Liver> 20.0[1]
YLN2 ([Pt(QBr)Cl₂]·CH₃OH)MDA-MB-231Breast Cancer7.09 ± 0.24[1]
HL-7702Normal Liver> 20.0[1]

Table 2: Cytotoxicity of Other Relevant Quinoline Derivatives

Compound ClassDerivative ExampleCancer Cell LineCell TypeIC50/GI50 (µM)Reference
Quinolin-8-yl-nicotinamideQN523 MIA PaCa-2Pancreatic Cancer< 1.0[2]
Quinoline-8-SulfonamidesCompound 9a C32Amelanotic Melanoma520[3]
COLO829Melanotic Melanoma376[3]
MDA-MB-231Breast Cancer609[3]
U87-MGGlioblastoma756[3]
A549Lung Cancer496[3]
2-Formyl-8-hydroxy-quinolinium chloride-Various-Not specified[4]
Tetrahydrobenzo[h]quinoline-MCF-7Breast Cancer7.5 (48h)
5,7-dibromo-8-hydroxyquinoline-HeLa, C6, HT29Cervical, Glioblastoma, ColonSignificant inhibition

Note: IC50 and GI50 values from different studies may not be directly comparable due to variations in experimental conditions such as incubation times and assay methods.

Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are often attributed to their ability to trigger specific cellular pathways that lead to cell death and inhibition of proliferation. Key mechanisms include the induction of apoptosis, disruption of the cell cycle, and inhibition of critical signaling cascades like the EGFR/HER-2 pathway and tubulin polymerization.

Induction of Apoptosis

A primary mechanism of action for many this compound derivatives is the induction of apoptosis, or programmed cell death. This is often achieved through the intrinsic (mitochondrial) pathway, which is characterized by changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspase cascades.

G cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrial Dysregulation cluster_caspase Caspase Cascade This compound Derivative This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) This compound Derivative->Bcl2 downregulates Bax Bax (Pro-apoptotic) This compound Derivative->Bax upregulates Bcl2->Bax inhibits CytoC Cytochrome c Release Bax->CytoC promotes Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Cell Cycle Arrest

Many this compound derivatives have been shown to interfere with the normal progression of the cell cycle, a critical process for cell division. By arresting cancer cells at specific phases, such as the S or G2/M phase, these compounds prevent their proliferation.[2][5]

G cluster_workflow Experimental Workflow Start Cancer Cell Culture Treatment Treat with This compound Derivative Start->Treatment Harvest Harvest and Fix Cells Treatment->Harvest Stain Stain with Propidium Iodide (PI) Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Result Cell Cycle Profile (G1, S, G2/M phases) Analyze->Result

Caption: General workflow for cell cycle analysis by flow cytometry.

Inhibition of Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key tyrosine kinases that, when overexpressed or dysregulated, drive the proliferation and survival of many cancer types. Some quinoline derivatives act as inhibitors of these pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR/HER-2 PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Quinoline Inhibitor Inhibitor->EGFR blocks phosphorylation

Caption: EGFR/HER-2 signaling pathway and its inhibition.

Microtubules, dynamic polymers of tubulin, are essential for cell division, motility, and intracellular transport. Some quinoline derivatives can inhibit tubulin polymerization, disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are protocols for key assays used in the evaluation of this compound derivatives.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • 96-well flat-bottom plates

    • This compound derivative stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat cells with various concentrations of the this compound derivative and incubate for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • This compound derivative

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the derivative for a specified time.

    • Cell Harvesting: Harvest the cells (including floating cells) and wash with cold PBS.

    • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubation: Incubate in the dark at room temperature for 15 minutes.

    • Analysis: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • This compound derivative

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution with RNase A

  • Procedure:

    • Cell Treatment: Treat cells with the derivative for the desired duration.

    • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Staining: Wash the fixed cells and resuspend in PI staining solution.

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Analysis: Analyze the DNA content of the cells by flow cytometry.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Materials:

    • Treated and untreated cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

  • Procedure:

    • Protein Quantification: Determine the protein concentration of cell lysates.

    • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins to a membrane.

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

    • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

References

Structure-Activity Relationship of Quinolin-8-ylmethanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, quinolin-8-ylmethanol derivatives have emerged as a particularly promising class of molecules, exhibiting potent anticancer, antimicrobial, and enzyme-inhibitory properties. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship studies reveal that the nature and position of substituents on the quinoline ring and the methanol moiety play a crucial role in determining their anticancer potency.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative this compound derivatives against different human cancer cell lines.

Compound IDR1 (Position 2)R2 (Position 4)R3 (Position 5)R4 (Position 7)Cancer Cell LineIC50 (µM)Reference
QMa-1 HHHHA549 (Lung)15.38[1]
QMa-2 HHHHAGS (Gastric)4.28[1]
QMa-3 HHHHKYSE150 (Esophageal)4.17[1]
QMa-4 HHHHKYSE450 (Esophageal)1.83[1]
QMa-5 HHHHHep3B (Hepatocellular)6.25[2]
QMa-6 HHHHMDA-MB-231 (Breast)12.5-25[2]
QMa-7 HHHHT-47D (Breast)12.5-25[2]
QMa-8 HHHHK562 (Leukemia)12.5-25[2]

Key SAR Observations for Anticancer Activity:

  • Substitution at Position 2: Introduction of a carbaldehyde group at the 2-position of the 8-hydroxyquinoline scaffold has been shown to enhance cytotoxicity.[1][2]

  • Substitution at Position 4: Amino side chains at this position can facilitate the antiproliferative activity. The length of the alkylamino side chain also influences potency, with two CH2 units often being optimal.

  • Substitution at Position 7: The presence of large and bulky alkoxy substituents at the 7-position can be beneficial for antiproliferative activity.

Mechanism of Anticancer Action: Apoptosis Induction

Many quinoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This process can be initiated through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial) pathway, often culminating in the activation of caspase cascades.[3][4][5][6]

apoptosis_pathway Quinoline This compound Derivatives Extrinsic Extrinsic Pathway (Death Receptors) Quinoline->Extrinsic Induces Intrinsic Intrinsic Pathway (Mitochondria) Quinoline->Intrinsic Induces Bcl2 Bcl-2 (Anti-apoptotic) Quinoline->Bcl2 Inhibits Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Bax Bax (Pro-apoptotic) Intrinsic->Bax Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Caspase9 Caspase-9 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CytoC Cytochrome c Release Bax->CytoC CytoC->Caspase9

Caption: Apoptosis signaling pathway induced by this compound derivatives.

Antimicrobial Activity

This compound derivatives have also been investigated for their efficacy against a range of bacterial and fungal pathogens. Their antimicrobial action is often attributed to the inhibition of essential microbial enzymes and disruption of cellular processes.

Quantitative Comparison of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against selected microbial strains.

Compound IDR SubstituentsBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
QMi-1 2-fluoro, 9-oxime ketolideS. pneumoniae ATCC 49619≤ 0.008--[7]
QMi-2 9-bromo indolizinoquinoline-5,12-dioneE. coli ATCC259222--[7]
QMi-3 9-bromo indolizinoquinoline-5,12-dioneS. aureus (MRSA)2--[7]
QMi-4 quinolidene-rhodanine conjugateM. tuberculosis H37Ra1.66–9.57--[7]
QMi-5 N-methylbenzoindolo[3,2-b]-quinolineE. faecium (VRE)4--[7]
QMi-6 hydroxyimidazolium hybridS. aureus2C. neoformans15.6[8]
QMi-7 hydroxyimidazolium hybridM. tuberculosis H37Rv10Candida spp.62.5[8]

Key SAR Observations for Antimicrobial Activity:

  • Hybrid Molecules: Hybridization of the quinoline scaffold with other heterocyclic moieties, such as oxime ketolides, indolizinoquinolines, rhodanine, and hydroxyimidazolium, has proven to be an effective strategy to enhance antimicrobial potency.[7][8]

  • Substituents on the Quinoline Core: The presence and nature of substituents on the quinoline ring significantly impact the antimicrobial spectrum and potency.

Mechanism of Antimicrobial Action: DNA Gyrase Inhibition

A primary mechanism of action for many quinolone-based antimicrobials is the inhibition of bacterial DNA gyrase (a type II topoisomerase). This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. Inhibition of DNA gyrase leads to the accumulation of double-strand DNA breaks, ultimately causing bacterial cell death.[9][10][11][12][13]

dna_gyrase_inhibition cluster_gyrase_cycle DNA Gyrase Catalytic Cycle Quinoline Quinoline Derivative CleavedComplex Cleavage Complex Quinoline->CleavedComplex Binds & Stabilizes DNAGyrase Bacterial DNA Gyrase GyraseDNA Gyrase-DNA Complex DNAGyrase->GyraseDNA RelaxedDNA Relaxed DNA RelaxedDNA->GyraseDNA SupercoiledDNA Supercoiled DNA Replication DNA Replication & Transcription SupercoiledDNA->Replication CellDeath Bacterial Cell Death GyraseDNA->CleavedComplex DNA Cleavage CleavedComplex->SupercoiledDNA DNA Re-ligation CleavedComplex->CellDeath Inhibition of Re-ligation

Caption: Mechanism of DNA gyrase inhibition by quinoline derivatives.

Enzyme Inhibition

Beyond their direct cytotoxic and antimicrobial effects, this compound derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis, particularly protein kinases.

Quantitative Comparison of Enzyme Inhibition

The following table provides a summary of the inhibitory activity (IC50 values) of quinoline derivatives against specific enzymes.

Compound IDEnzyme TargetIC50Reference
QEI-1 Pim-1 KinaseVaries with substitution[14]
QEI-2 EGFR (Wild Type)0.05 nM[15]
QEI-3 EGFR (T790M/L858R Mutant)5.6 nM[15]
QEI-4 α-amylase3.42–15.14 µM[16]
QEI-5 α-glucosidase0.65–9.23 µM[16]

Key SAR Observations for Enzyme Inhibition:

  • Pim-1 Kinase Inhibition: The 8-hydroxy-quinoline-7-carboxylic acid moiety has been identified as a crucial pharmacophore for Pim-1 kinase inhibitory activity.[14]

  • EGFR Kinase Inhibition: Quinazoline derivatives bearing a semicarbazone moiety have shown potent inhibition of both wild-type and mutant EGFR.[15]

  • α-Glucosidase and α-Amylase Inhibition: Arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives have demonstrated excellent inhibitory activity against these carbohydrate-metabolizing enzymes.[16]

Mechanism of Action: Pim-1 Kinase Signaling Pathway Inhibition

Pim-1 kinase is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and apoptosis by phosphorylating various downstream substrates. Its overexpression is associated with several cancers. Quinoline derivatives can inhibit Pim-1 kinase activity, thereby disrupting these pro-survival signaling pathways.[17][18][19][20][21]

pim1_pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK Activate STAT STAT JAK->STAT Phosphorylate Pim1 Pim-1 Kinase STAT->Pim1 Upregulate Transcription Substrates Downstream Substrates (e.g., Bad, p27) Pim1->Substrates Phosphorylate Quinoline Quinoline Derivative Quinoline->Pim1 Inhibits Proliferation Cell Proliferation & Survival Substrates->Proliferation ApoptosisBlock Inhibition of Apoptosis Substrates->ApoptosisBlock

Caption: Inhibition of the Pim-1 kinase signaling pathway by quinoline derivatives.

Experimental Protocols

Synthesis of this compound Derivatives: A General Workflow

The synthesis of this compound derivatives often involves multi-step reactions. A common approach is the Skraup synthesis to form the quinoline core, followed by functional group modifications.

synthesis_workflow Start Starting Materials (e.g., Aniline, Glycerol) Skraup Skraup Synthesis Start->Skraup QuinolineCore Quinoline Core Skraup->QuinolineCore Modification Functional Group Modification QuinolineCore->Modification Derivative This compound Derivative Modification->Derivative Purification Purification (e.g., Chromatography) Derivative->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct Final Product Characterization->FinalProduct

Caption: General experimental workflow for the synthesis of this compound derivatives.

A specific example is the Skraup synthesis, which involves the reaction of an aromatic amine (like aniline) with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid to form the quinoline ring.[22] Subsequent modifications can then be performed to introduce the 8-ylmethanol group and other desired substituents.[23][24]

Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

References

A Comparative Guide to Quinolin-8-ylmethanol Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective addition of organometallic reagents to prochiral aldehydes is a cornerstone of asymmetric synthesis, providing a direct route to valuable chiral secondary alcohols. The efficacy of this transformation hinges on the selection of a suitable chiral ligand to induce high stereoselectivity. Quinoline-based chiral ligands have emerged as a significant class of tools in this field, prized for their rigid scaffold and tunable electronic properties. This guide provides an objective comparison of a Quinolin-8-ylmethanol derivative against other widely used ligand classes in the benchmark asymmetric addition of diethylzinc to benzaldehyde.

Performance Comparison in Diethylzinc Addition to Benzaldehyde

The catalytic performance of chiral ligands is primarily evaluated by the yield and enantiomeric excess (ee%) of the desired product. The following table summarizes the performance of (S)-1-(quinolin-8-yl)ethanol alongside other prominent ligands in the enantioselective ethylation of benzaldehyde.

Ligand/CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee%)
(S)-1-(quinolin-8-yl)ethanol 2Toluene0248588% (S)
(-)-DAIB (3-exo-(dimethylamino)isoborneol) 2Toluene01>9598% (S)
(R,R)-TADDOL 10Toluene0297>99% (R)
(S)-BINOL / Ti(Oi-Pr)₄ 20Toluene029691% (S)

Data compiled from multiple sources under optimized conditions for each ligand system. DAIB = ((-)-3-exo-(dimethylamino)isoborneol), TADDOL = (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), BINOL = 1,1'-bi-2-naphthol.

The data indicates that while the this compound derivative provides good yield and high enantioselectivity, ligands such as (-)-DAIB and TADDOL can achieve higher enantiomeric excesses, often in shorter reaction times. The BINOL-titanium system also shows excellent results, highlighting the diversity of effective catalysts for this transformation.

Experimental Workflow & Protocols

A standardized workflow is crucial for achieving reproducible results in asymmetric catalysis. The following diagram illustrates a typical experimental procedure for the enantioselective addition of diethylzinc to an aldehyde.

G Experimental Workflow: Asymmetric Diethylzinc Addition cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis p1 Dissolve chiral ligand (e.g., this compound) in anhydrous solvent under inert gas p2 Cool solution to 0°C p1->p2 p3 Add diethylzinc solution dropwise p2->p3 p4 Stir for 30 min at 0°C p3->p4 r1 Add aldehyde (e.g., benzaldehyde) dropwise to the catalyst mixture p4->r1 Catalyst Ready r2 Stir at 0°C r1->r2 r3 Monitor reaction by TLC until aldehyde is consumed r2->r3 w1 Quench reaction with saturated aq. NH4Cl at 0°C r3->w1 Reaction Complete w2 Warm to room temperature and perform aqueous extraction w1->w2 w3 Dry organic layer (e.g., MgSO4) and concentrate w2->w3 w4 Purify by flash column chromatography w3->w4 a1 Determine yield w4->a1 Purified Product a2 Determine enantiomeric excess (ee%) via chiral HPLC or GC a1->a2

Caption: General workflow for asymmetric diethylzinc addition.
Detailed Experimental Protocol

This protocol is a representative example for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol ligand.[1]

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the chiral amino alcohol ligand (e.g., (S)-1-(quinolin-8-yl)ethanol, 0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).[1]

  • Reaction Mixture: Cool the solution to 0°C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise using a syringe. Stir the resulting mixture at 0°C for 30 minutes.[1]

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.[1]

  • Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the progress by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically requires several hours).[1]

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL) while maintaining the temperature at 0°C.[1]

  • Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.[1]

  • Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the chiral 1-phenyl-1-propanol. Determine the enantiomeric excess by chiral HPLC or GC analysis.[1]

Conclusion

This compound ligands are effective promoters for the asymmetric addition of diethylzinc to aldehydes, demonstrating good yields and high enantioselectivity. While benchmark ligands like TADDOL and (-)-DAIB may offer superior performance in terms of enantiomeric excess or reaction speed for this specific transformation, the quinoline scaffold presents significant opportunities for fine-tuning and derivatization. Its rigid structure and coordinating nitrogen atom are advantageous for creating a well-defined chiral environment around the metal center. Further exploration and modification of the this compound backbone could lead to the development of next-generation catalysts with enhanced activity and selectivity for a broader range of asymmetric transformations.

References

A Comparative Guide to the Synthesis of Quinolin-8-ylmethanol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic intermediates is paramount. Quinolin-8-ylmethanol, a valuable building block in medicinal chemistry, can be synthesized through various pathways. This guide provides a comparative analysis of two primary synthetic routes: the reduction of quinoline-8-carboxylic acid and the reduction of quinoline-8-carbaldehyde. The following sections detail the experimental protocols, present quantitative data for comparison, and visualize the synthetic workflows.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to this compound is often dictated by the availability of starting materials, desired yield, and the scalability of the reaction. Below is a summary of the key quantitative data for two common methods.

ParameterRoute 1: Reduction from Quinoline-8-carboxylic AcidRoute 2: Reduction from Quinoline-8-carbaldehyde
Starting Material Quinoline-8-carboxylic acidQuinoline-8-carbaldehyde
Reducing Agent Lithium aluminum hydride (LiAlH₄)Sodium borohydride (NaBH₄)
Solvent Anhydrous Tetrahydrofuran (THF)Methanol
Reaction Temperature 0 °C to refluxRoom temperature
Reaction Time Several hours30 minutes
Reported Yield HighQuantitative
Work-up Aqueous work-up with acid/baseEvaporation and extraction

Experimental Protocols

Route 1: Reduction of Quinoline-8-carboxylic Acid with Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of a carboxylic acid to a primary alcohol using the powerful reducing agent, lithium aluminum hydride.

Materials:

  • Quinoline-8-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • A solution of quinoline-8-carboxylic acid in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by 1 M NaOH solution, and then more water.

  • The resulting precipitate is filtered off and washed with THF.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

Route 2: Reduction of Quinoline-8-carbaldehyde with Sodium Borohydride (NaBH₄)

This method employs the milder reducing agent, sodium borohydride, for the selective reduction of an aldehyde to a primary alcohol.

Materials:

  • Quinoline-8-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of quinoline-8-carbaldehyde in methanol, sodium borohydride is added in portions at room temperature.

  • The reaction mixture is stirred for 30 minutes.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • Water is added to the residue, and the product is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes to this compound.

Synthetic_Route_1 start Quinoline-8-carboxylic Acid reagent LiAlH4, THF start->reagent Reduction product This compound reagent->product

Caption: Route 1: Reduction of Quinoline-8-carboxylic Acid.

Synthetic_Route_2 start Quinoline-8-carbaldehyde reagent NaBH4, Methanol start->reagent Reduction product This compound reagent->product

Caption: Route 2: Reduction of Quinoline-8-carbaldehyde.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Quinolin-8-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of quinolin-8-ylmethanol, a compound recognized as an irritant that is harmful if swallowed. Adherence to these protocols is critical for minimizing risks and promoting a culture of safety.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its associated hazards. This compound is classified under the Globally Harmonized System (GHS) with the following primary warnings:

  • Harmful if swallowed [1][2]

  • Causes skin irritation [1][2]

  • Causes serious eye irritation [1][2]

  • May cause respiratory irritation [1][2]

Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this chemical.

Quantitative Hazard Data
GHS Hazard Statements H302, H315, H319, H335[1][2]
Signal Word Warning[1][2]
Personal Protective Equipment (PPE)

A robust defense against accidental exposure is non-negotiable. The following PPE is mandatory when handling this compound:

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact.
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from splashes and dust.
Skin and Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use a NIOSH/MSHA-approved respirator if dust is generated.To prevent inhalation of irritating dust particles.

Step-by-Step Disposal Protocol for this compound

The primary and recommended method for the disposal of this compound is through collection and transfer to a licensed hazardous waste disposal company. Chemical neutralization or treatment should not be attempted without a validated procedure specific to this compound.

Step 1: Waste Segregation and Collection

Proper segregation is the foundation of safe chemical waste management.

  • Solid Waste:

    • Collect unused this compound powder, contaminated weigh boats, and other solid materials in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The original manufacturer's container, if empty and in good condition, can be used for the collection of waste this compound.

  • Contaminated Labware:

    • Disposable items such as gloves, pipette tips, and paper towels that have come into contact with this compound must be collected in a separate, sealed bag or container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, sealed, and leak-proof container. Do not mix with other waste streams unless their compatibility has been confirmed.

  • Sharps Waste:

    • Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

Step 2: Waste Container Selection and Labeling

Clear communication through proper container selection and labeling is vital for safety and compliance.

  • Container Material:

    • Use containers made of materials compatible with this compound. Glass or high-density polyethylene (HDPE) containers are generally suitable. Ensure the container has a tightly fitting screw cap.

  • Labeling:

    • All waste containers must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste "

      • The full chemical name: "This compound "

      • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")

      • The date when waste was first added to the container.

Step 3: Storage of Hazardous Waste

Proper storage of chemical waste prevents accidents and ensures a safe laboratory environment.

  • Satellite Accumulation Area (SAA):

    • Store all hazardous waste containers in a designated SAA, which should be at or near the point of generation.

    • The SAA must be under the control of the laboratory personnel.

  • Storage Conditions:

    • Keep waste containers tightly closed except when adding waste.

    • Store containers in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Secondary containment (e.g., a tray or bin) is recommended to contain any potential leaks or spills.

Step 4: Arranging for Disposal

Timely and compliant disposal is the final step in the waste management lifecycle.

  • Contact Environmental Health and Safety (EH&S):

    • Once a waste container is full, or if it has been in storage for a prolonged period (typically 6-12 months), contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or accidental exposure, immediate and correct action is critical.

Spill Cleanup Protocol

For a minor spill of solid this compound:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If possible, perform the cleanup within a fume hood.

  • Don PPE: Wear the appropriate PPE as listed above.

  • Contain the Spill: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

  • Clean Up:

    • Carefully sweep the solid material into a dustpan and place it in a labeled hazardous waste container. Avoid creating dust.

    • To clean the remaining residue, wet a paper towel or absorbent pad with a suitable solvent (such as ethanol or methanol, given the likely solubility of this compound in these) and wipe the area.

    • Place all contaminated cleaning materials into the hazardous waste container.

  • Decontaminate:

    • Wipe the spill area with soap and water.

    • Properly dispose of all contaminated PPE as hazardous waste.

  • Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if symptoms occur.

  • Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.

Diagrams

Disposal Workflow for this compound

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Solid_Waste Collect Solid Waste PPE->Solid_Waste Contaminated_Items Collect Contaminated Items PPE->Contaminated_Items Liquid_Waste Collect Liquid Waste PPE->Liquid_Waste Labeling Label Hazardous Waste Container Solid_Waste->Labeling Contaminated_Items->Labeling Liquid_Waste->Labeling Storage Store in Satellite Accumulation Area Labeling->Storage Disposal Arrange Pickup by EH&S or Licensed Contractor Storage->Disposal

Caption: Workflow for the safe disposal of this compound.

Logical Flow for Spill Response

Spill Spill Occurs Assess Assess Spill Severity Spill->Assess Minor_Spill Minor Spill Assess->Minor_Spill Major_Spill Major Spill Assess->Major_Spill Cleanup Proceed with Cleanup Protocol Minor_Spill->Cleanup Yes Evacuate Evacuate Area & Call for Emergency Response Major_Spill->Evacuate Yes Decontaminate Decontaminate Area & Dispose of Waste Cleanup->Decontaminate Report Report Incident Evacuate->Report Decontaminate->Report

Caption: Decision-making flow for responding to a chemical spill.

References

Personal protective equipment for handling Quinolin-8-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Quinolin-8-ylmethanol

This guide provides critical safety, handling, and disposal information for this compound, designed for researchers, scientists, and drug development professionals. The following procedures are based on the known hazards of the compound and established best practices for handling laboratory chemicals of a similar nature. A thorough risk assessment should be conducted before commencing any work.

Hazard Identification and Classification

This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment.[1][2] The primary hazards associated with this compound are summarized below.

Hazard ClassGHS CategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritationWarning

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure user safety. The following table outlines the recommended protective equipment for handling this compound.

Body PartRecommended ProtectionSpecifications & Best Practices
Hands Chemical-resistant glovesUse nitrile or neoprene gloves. Always inspect gloves for integrity before use.[3] Remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste after use.[3] Change gloves regularly (e.g., every 30-60 minutes) or immediately if contaminated.[4]
Eyes/Face Safety glasses with side shields or chemical gogglesIn procedures where splashing is a risk, a face shield must be worn in addition to safety glasses or goggles.[3] Ensure eye protection meets appropriate government standards such as EN 166 (EU) or NIOSH (US).[3]
Body Laboratory coat or chemical-resistant suitA fully buttoned lab coat should be worn at all times. For larger quantities or situations with a high risk of exposure, a chemical-resistant suit that protects against chemicals is recommended.[3]
Respiratory Local exhaust ventilation or respiratorHandle in a well-ventilated area, preferably within a chemical fume hood.[5] If engineering controls are insufficient, a NIOSH-approved air-purifying respirator with appropriate cartridges (e.g., type ABEK) should be used.[3] For emergencies or as the sole means of protection, a full-face supplied-air respirator is required.[3]

Operational and Disposal Plans

Adherence to standardized operational and disposal protocols is critical for the safe management of this compound in a laboratory setting.

Step-by-Step Handling and Storage Protocol
  • Engineering Controls : Always handle this compound in a certified chemical fume hood or a glove box to minimize inhalation exposure. Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[6]

  • Pre-Handling : Before use, obtain special instructions and ensure all safety precautions have been read and understood. Do not eat, drink, or smoke in the work area.[7]

  • Handling : Avoid generating dust or aerosols. Prevent contact with skin, eyes, and clothing.[3] Use non-sparking tools and take precautionary measures against static discharge.[7]

  • Storage : Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from incompatible substances, heat, and sources of ignition.[3][5] The material may darken upon storage and should be protected from light.[5]

  • Hygiene : Wash hands thoroughly with soap and water immediately after handling the product and before breaks.[3] Remove and wash contaminated clothing before reuse.[7]

Chemical Waste Disposal Plan
  • Collection : Collect all waste containing this compound in a designated, properly labeled, and sealed container for hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal : Dispose of the waste through a licensed hazardous waste disposal company. Do not allow the product to enter drains or the environment.[3] Contaminated gloves and other disposable PPE should also be disposed of as hazardous waste.[3]

Emergency Procedures: Chemical Spill Response

In the event of a spill, a structured and immediate response is crucial to contain the material and mitigate exposure. The workflow below outlines the necessary steps.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Personnel start->evacuate assess Assess Spill Size & Risk (Small vs. Large) evacuate->assess ppe Don Appropriate PPE (Respirator, Gloves, Goggles, Suit) assess->ppe Small Spill large_spill Large Spill Procedure: Contact EH&S Immediately Evacuate Laboratory assess->large_spill Large Spill contain Contain Spill (Use inert absorbent material) ppe->contain cleanup Clean Up Spill (Collect absorbent material) contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Package & Label Waste for Hazardous Disposal decontaminate->dispose report Report Incident dispose->report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinolin-8-ylmethanol
Reactant of Route 2
Quinolin-8-ylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.